molecular formula C7H7Cl2NO B1297793 O-(2,4-Dichlorobenzyl)hydroxylamine CAS No. 52370-40-8

O-(2,4-Dichlorobenzyl)hydroxylamine

Cat. No.: B1297793
CAS No.: 52370-40-8
M. Wt: 192.04 g/mol
InChI Key: RWUMUUIIAOFEFC-UHFFFAOYSA-N
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Description

O-(2,4-Dichlorobenzyl)hydroxylamine is a useful research compound. Its molecular formula is C7H7Cl2NO and its molecular weight is 192.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-(2,4-Dichlorobenzyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(2,4-Dichlorobenzyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-[(2,4-dichlorophenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUMUUIIAOFEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332826
Record name O-(2,4-Dichlorobenzyl)hydroxylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52370-40-8
Record name O-(2,4-Dichlorobenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

O-(2,4-Dichlorobenzyl)hydroxylamine is a pivotal chemical intermediate, finding extensive application in the synthesis of biologically active molecules within the pharmaceutical and agrochemical sectors.[1][2] Its structure, featuring a substituted benzyl group attached to an aminooxy moiety, makes it a versatile building block for creating complex target molecules, including oximes and hydroxamic acids. This guide provides an in-depth exploration of the prevalent and efficient synthetic pathways to O-(2,4-Dichlorobenzyl)hydroxylamine, with a focus on chemical principles, procedural details, and the rationale behind experimental choices. The content is tailored for researchers, chemists, and professionals engaged in drug discovery and process development, offering a blend of theoretical grounding and practical, field-proven methodologies.

Introduction and Strategic Overview

The synthesis of O-alkylated hydroxylamines, such as the title compound, presents a specific challenge: controlling the regioselectivity of alkylation. Direct alkylation of hydroxylamine is often complicated by a lack of selectivity, leading to mixtures of N-alkylated, O-alkylated, and di-alkylated products, alongside safety concerns associated with the handling of hydroxylamine at elevated temperatures.[3][4]

To circumvent these issues, modern synthetic strategies universally employ a protection-alkylation-deprotection sequence. The core principle involves temporarily "masking" the nitrogen atom of a hydroxylamine surrogate with a protecting group. This directs the subsequent alkylation to the oxygen atom. The final step involves the selective removal of the protecting group to liberate the desired O-alkylated hydroxylamine.

Two primary protecting group strategies have proven most effective and are detailed in this guide:

  • The Phthalimide Method: Utilizes N-hydroxyphthalimide as the hydroxylamine surrogate. This route is favored for its high yields and the crystalline, easily purified nature of the intermediate.[5][6]

  • The Urethane Method: Employs N-hydroxyurethane as the starting material, offering a one-pot procedure with high chemo- and regio-selectivity.[4][7]

This guide will first detail the synthesis of the key electrophile, 2,4-dichlorobenzyl chloride, before providing comprehensive protocols for both primary pathways to the title compound.

Synthesis of the Key Precursor: 2,4-Dichlorobenzyl Chloride

The primary precursor for the O-alkylation step is 2,4-dichlorobenzyl chloride. Its synthesis is a foundational step in the overall pathway.

Core Reaction: Free-Radical Chlorination

The most common industrial method for producing 2,4-dichlorobenzyl chloride is through the free-radical chlorination of 2,4-dichlorotoluene.[8][9] The reaction is initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), and proceeds via a chain mechanism where a chlorine radical abstracts a hydrogen atom from the methyl group of the toluene derivative.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product 2,4-Dichlorotoluene 2,4-Dichlorotoluene Free-Radical Chlorination Photo-initiation or Chemical Initiator (AIBN) Heat (120-130°C) 2,4-Dichlorotoluene->Free-Radical Chlorination Chlorine Gas Chlorine Gas Chlorine Gas->Free-Radical Chlorination 2,4-Dichlorobenzyl Chloride 2,4-Dichlorobenzyl Chloride Free-Radical Chlorination->2,4-Dichlorobenzyl Chloride  + HCl

Caption: Free-radical chlorination of 2,4-dichlorotoluene.

Experimental Protocol: Chlorination of 2,4-Dichlorotoluene

This protocol is adapted from established industrial methods.[9]

Materials:

  • 2,4-Dichlorotoluene

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Chlorine gas

  • Inert solvent (optional, reaction can be run neat)

Procedure:

  • Charge a reaction vessel equipped with a stirrer, gas inlet, condenser, and light source (if used for initiation) with 2,4-dichlorotoluene.

  • Add a catalytic amount of AIBN.

  • Heat the mixture to the reaction temperature, typically between 120-130°C.[9]

  • Slowly introduce a controlled stream of chlorine gas into the reaction mixture under illumination.

  • Monitor the reaction progress by Gas Chromatography (GC) to maximize the formation of the mono-chlorinated product and minimize the formation of dichlorinated side products like 2,4-dichlorobenzylidene dichloride.[8]

  • Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture.

  • Purge the system with an inert gas (e.g., nitrogen) to remove residual HCl and chlorine.

  • The crude 2,4-dichlorobenzyl chloride is typically purified by vacuum distillation.

Primary Synthesis Pathway: The N-Hydroxyphthalimide Method

This two-step approach is highly reliable and scalable, making it a preferred method in many applications.[5][6] It involves the O-alkylation of N-hydroxyphthalimide followed by acidic hydrolysis.

// Nodes NHPI [label="N-Hydroxyphthalimide"]; DCBC [label="2,4-Dichlorobenzyl\nChloride"]; Intermediate [label="N-(2,4-Dichlorobenzyloxy)phthalimide", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="O-(2,4-Dichlorobenzyl)hydroxylamine\n(as HCl salt)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges NHPI -> Intermediate [label="Step 1: Alkylation\nBase (e.g., NaHCO₃)\nPhase-Transfer Catalyst"]; DCBC -> Intermediate; Intermediate -> Product [label="Step 2: Hydrolysis\nAcid (e.g., HCl, AcOH)\nReflux"]; }

Caption: Two-step synthesis via the N-hydroxyphthalimide intermediate.

Step 1: Synthesis of N-(2,4-Dichlorobenzyloxy)phthalimide

Causality Behind Experimental Choices:

  • Protecting Group: N-hydroxyphthalimide is an ideal hydroxylamine surrogate. Its proton is acidic enough to be removed by a mild base, yet the resulting anion is a soft nucleophile that selectively attacks the benzylic carbon, ensuring O-alkylation.

  • Phase-Transfer Catalysis (PTC): The reaction involves reagents soluble in different phases (N-hydroxyphthalimide salt in aqueous, benzyl chloride in organic). A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄), shuttles the phthalimide anion across the phase boundary, dramatically accelerating the reaction rate. This technique is crucial for achieving high yields and is well-suited for large-scale synthesis.[6]

  • Base Selection: A mild inorganic base like sodium bicarbonate (NaHCO₃) is preferred over strong bases like NaOH. Strong bases can degrade the N-hydroxyphthalimide substrate at elevated temperatures.[6]

Experimental Protocol: (Adapted from the general procedure by Bonaccorsi and Giorgi[6])

ReagentMolar Eq.Purpose
N-Hydroxyphthalimide1.0Hydroxylamine Surrogate
2,4-Dichlorobenzyl Chloride1.05Alkylating Agent
Sodium Bicarbonate (NaHCO₃)2.0Base
Bu₄NHSO₄0.1Phase-Transfer Catalyst
Dichloromethane / Water-Solvent System (1:1 v/v)

Procedure:

  • To a stirred mixture of water, dichloromethane, sodium bicarbonate, and Bu₄NHSO₄, add 2,4-dichlorobenzyl chloride.

  • Heat the mixture to a gentle reflux (approx. 40°C).

  • Add N-hydroxyphthalimide portion-wise over several hours. The slow addition helps to control the reaction exotherm and maintain optimal concentration gradients.

  • After the addition is complete, continue stirring at reflux for an additional 2-3 hours, monitoring progress by TLC or HPLC.

  • Cool the mixture and separate the organic and aqueous layers.

  • Extract the aqueous phase with fresh dichloromethane.

  • Combine the organic phases and wash sequentially with 5% aq. NaHCO₃, dilute HCl, and finally water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-(2,4-Dichlorobenzyloxy)phthalimide as a solid. This product is often of sufficient purity for the next step, or it can be further purified by recrystallization from ethanol.[5]

Step 2: Hydrolysis to O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride

Causality Behind Experimental Choices:

  • Acidic Hydrolysis: The phthalimide group is robust but can be cleaved under strong acidic conditions (e.g., refluxing HCl in acetic acid) to release the desired hydroxylamine and phthalic acid as a byproduct.[6]

  • Isolation as Hydrochloride Salt: The free base of O-benzylhydroxylamines can be oily and less stable. Isolation as the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.[3] The salt is formed by treating the isolated free base with gaseous or ethanolic HCl.[4][7]

Experimental Protocol: (Adapted from Bonaccorsi and Giorgi[6])

Procedure:

  • Suspend the crude N-(2,4-Dichlorobenzyloxy)phthalimide in a mixture of glacial acetic acid and concentrated hydrochloric acid (37%).

  • Heat the mixture to reflux for 1.5-2 hours. The solid will gradually dissolve as the hydrolysis proceeds. Phthalic acid may precipitate upon cooling.

  • Concentrate the reaction mixture in vacuo to remove the acids.

  • To the solid residue, add water and make the suspension alkaline (pH > 10) by the careful addition of 10% aq. NaOH while cooling in an ice bath. This neutralizes the excess acid and converts the product's hydrochloride salt to the free base.

  • Extract the free base into an organic solvent like dichloromethane or diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.

  • To precipitate the hydrochloride salt, bubble dry HCl gas through the solution at 0-5°C, or add a saturated solution of HCl in ethanol until precipitation is complete.

  • Collect the resulting white crystalline solid by filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Alternative Synthesis Pathway: The N-Hydroxyurethane Method

This method provides an efficient one-pot alternative, proceeding through an O-benzyl carbethoxyhydroxamate intermediate which is hydrolyzed in situ.[7]

// Nodes NaOEt [label="Prepare Sodium Ethoxide\n(Na in EtOH)"]; NHU [label="Add N-Hydroxyurethane"]; Alkylation [label="Add 2,4-Dichlorobenzyl Chloride\n(Stir 8-10h @ RT)"]; Hydrolysis [label="Add aq. NaOH\n(Reflux 2h)"]; Workup [label="Distill EtOH, Extract with Ether"]; Isolation [label="Add Ethanolic HCl"]; Product [label="Isolate Product by Filtration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges NaOEt -> NHU; NHU -> Alkylation; Alkylation -> Hydrolysis; Hydrolysis -> Workup; Workup -> Isolation; Isolation -> Product; }

Caption: One-pot workflow using the N-hydroxyurethane method.

Experimental Protocol: One-Pot Synthesis

(Adapted from the general procedure by Ali et al.[7])

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.

  • To the sodium ethoxide solution, add N-hydroxyurethane and stir at room temperature.

  • Add 2,4-dichlorobenzyl chloride dropwise, ensuring the temperature does not exceed 30°C. Stir the mixture for 8-10 hours at room temperature.

  • For the deprotection step, add an aqueous solution of NaOH to the reaction mixture and heat under reflux for 2 hours.

  • Remove the ethanol by distillation.

  • Cool the residue and extract with diethyl ether (3x).

  • Combine the ether extracts and dry over anhydrous Na₂SO₄.

  • Add ethanolic HCl to the dried ether solution to precipitate the O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride.

  • Isolate the product by filtration, wash with cold ether, and dry. This method reports overall yields typically over 78%.[7]

Product Characterization and Data Summary

Proper characterization is essential to confirm the identity and purity of the final product.

PropertyValueSource
Chemical Name O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride[10]
CAS Number 51572-93-1
Molecular Formula C₇H₈Cl₃NO[10]
Molecular Weight 228.50 g/mol [10]
Appearance White to off-white crystalline solidGeneral Observation
Purity >97% (Typical)[10]

Conclusion

The synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine is most effectively and safely achieved through methods that utilize N-protected hydroxylamine derivatives. The N-hydroxyphthalimide pathway offers a robust, scalable route that produces a highly pure, crystalline intermediate, simplifying purification.[5][6] The N-hydroxyurethane method presents a compelling one-pot alternative with high overall yields and operational simplicity.[7] The choice between these methods may depend on factors such as scale, available starting materials, and specific process requirements. Both pathways represent significant improvements over direct alkylation, providing reliable and selective access to this valuable chemical intermediate.

References

  • Bonaccorsi, F., & Giorgi, G. (1997). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Synthetic Communications, 27(7), 1143-1148. [Link]

  • LookChem. (n.d.). 2,4-Dichlorobenzyl chloride 94-99-5 wiki. LookChem. [Link]

  • Bonaccorsi, F., & Giorgi, G. (1997). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Marcel Dekker, Inc.[Link]

  • Patsnap. (n.d.). Synthesis method of 2, 4-dichlorobenzyl chloride. Eureka. [Link]

  • Ali, M. A., et al. (2014). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 10, S1-S5. [Link]

  • MySkinRecipes. (n.d.). O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. MySkinRecipes. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. [Link]

  • Lead Sciences. (n.d.). O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. Lead Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). O-(2,4-Dichlorobenzyl)hydroxylamine. PubChem Compound Database. [Link]

Sources

An In-depth Technical Guide to the Synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine from 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of O-(2,4-dichlorobenzyl)hydroxylamine from 2,4-dichlorobenzyl chloride. The primary focus of this document is a robust and efficient two-step synthetic pathway involving the O-alkylation of N-hydroxyphthalimide followed by hydrazinolysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and critical safety information. The methodologies presented are designed to be self-validating, with an emphasis on causality behind experimental choices to ensure reproducibility and high purity of the final product.

Introduction: Significance of O-(2,4-Dichlorobenzyl)hydroxylamine

O-(2,4-Dichlorobenzyl)hydroxylamine[1] is a key intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. Its structural motif, featuring a substituted benzyl group attached to a hydroxylamine moiety, makes it a versatile building block in medicinal chemistry. The hydroxylamine group provides a nucleophilic nitrogen that can be readily incorporated into larger molecular scaffolds, while the 2,4-dichloro-substituted benzene ring can impart specific steric and electronic properties to the target molecule, potentially influencing its binding affinity and metabolic stability. A reliable and scalable synthesis of this intermediate is therefore of significant interest to the drug development community.

This guide will focus on a well-established synthetic strategy analogous to the Gabriel synthesis, which is a trusted method for the preparation of primary amines from alkyl halides.[2] By employing N-hydroxyphthalimide as a protected hydroxylamine equivalent, this approach allows for a clean and high-yielding synthesis, avoiding common side reactions associated with direct alkylation of hydroxylamine.

Synthetic Strategy and Mechanistic Rationale

The synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine from 2,4-dichlorobenzyl chloride is most effectively achieved through a two-step process:

  • Step 1: O-Alkylation of N-Hydroxyphthalimide. In this step, N-hydroxyphthalimide is reacted with 2,4-dichlorobenzyl chloride to form N-(2,4-dichlorobenzyloxy)phthalimide.

  • Step 2: Hydrazinolysis of the Phthalimide Intermediate. The N-O bond in the phthalimide derivative is cleaved using hydrazine, releasing the desired O-(2,4-Dichlorobenzyl)hydroxylamine.

This strategy is predicated on the principles of using a protecting group to control the reactivity of the hydroxylamine nitrogen. Direct alkylation of hydroxylamine is often problematic as it can lead to over-alkylation and a mixture of products. The phthalimide group serves as an excellent protecting group that, after alkylation, can be cleanly removed under specific conditions.

Step 1: O-Alkylation of N-Hydroxyphthalimide

The first step of the synthesis involves the nucleophilic attack of the oxygen atom of N-hydroxyphthalimide on the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of N-hydroxyphthalimide, thereby increasing its nucleophilicity.

O_Alkylation_Mechanism

Diagram 1: O-Alkylation of N-Hydroxyphthalimide

The choice of base and solvent is critical for the success of this reaction. A non-nucleophilic organic base such as triethylamine (Et3N) is often preferred to avoid competition with the N-hydroxyphthalimide anion. A polar aprotic solvent like dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction.

Step 2: Hydrazinolysis

The second step involves the cleavage of the N-(2,4-dichlorobenzyloxy)phthalimide intermediate to liberate the free O-(2,4-dichlorobenzyl)hydroxylamine. Hydrazinolysis is a standard and effective method for the deprotection of phthalimides.[2] The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide byproduct and the desired product.

Hydrazinolysis_Mechanism

Diagram 2: Hydrazinolysis of the Phthalimide Intermediate

The reaction is typically carried out in an alcoholic solvent such as ethanol or methanol. The phthalhydrazide byproduct is often insoluble in the reaction mixture and can be removed by filtration, simplifying the purification of the desired O-(2,4-dichlorobenzyl)hydroxylamine.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous syntheses and are designed to provide a reliable method for the preparation of O-(2,4-Dichlorobenzyl)hydroxylamine.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS Number
2,4-Dichlorobenzyl chloride195.4694-99-5
N-Hydroxyphthalimide163.13524-38-9
Triethylamine (Et3N)101.19121-44-8
Dimethylformamide (DMF)73.0968-12-2
Hydrazine monohydrate50.067803-57-8
Ethanol (EtOH)46.0764-17-5
Diethyl ether74.1260-29-7
Hydrochloric acid (HCl)36.467647-01-0
Step 1: Synthesis of N-(2,4-dichlorobenzyloxy)phthalimide
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-hydroxyphthalimide (16.3 g, 0.1 mol) and anhydrous dimethylformamide (DMF, 100 mL).

  • Addition of Base: Stir the mixture at room temperature until the N-hydroxyphthalimide is fully dissolved. Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (11.1 g, 15.3 mL, 0.11 mol) dropwise over 15 minutes.

  • Addition of Alkylating Agent: In the dropping funnel, prepare a solution of 2,4-dichlorobenzyl chloride (19.5 g, 0.1 mol) in anhydrous DMF (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with water (3 x 100 mL) and then with cold ethanol (50 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight to yield N-(2,4-dichlorobenzyloxy)phthalimide.

Step 2: Synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the N-(2,4-dichlorobenzyloxy)phthalimide (from Step 1) in ethanol (250 mL).

  • Addition of Hydrazine: Warm the suspension to 50 °C and add hydrazine monohydrate (5.5 g, 5.3 mL, 0.11 mol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. A thick white precipitate of phthalhydrazide will form. Monitor the reaction by TLC.

  • Isolation of Phthalhydrazide: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation of the phthalhydrazide. Filter off the solid and wash it with a small amount of cold ethanol.

  • Isolation of Product: Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification (as Hydrochloride Salt): Dissolve the crude oil in diethyl ether (150 mL). Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether, until no more precipitate forms. The hydrochloride salt of O-(2,4-Dichlorobenzyl)hydroxylamine will precipitate as a white solid.

  • Final Isolation and Drying: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. The free base can be obtained by neutralizing an aqueous solution of the hydrochloride salt with a suitable base (e.g., NaHCO3) and extracting with an organic solvent.

Data Presentation

ParameterStep 1: O-AlkylationStep 2: Hydrazinolysis
Starting Material 2,4-Dichlorobenzyl chlorideN-(2,4-dichlorobenzyloxy)phthalimide
Key Reagents N-Hydroxyphthalimide, Et3NHydrazine monohydrate
Solvent DMFEthanol
Temperature 0 °C to Room TemperatureReflux
Reaction Time 12-16 hours2-4 hours
Typical Yield >90%>80%
Product Form SolidSolid (as hydrochloride)

Safety and Handling Precautions

  • 2,4-Dichlorobenzyl chloride: This compound is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Hydrazine: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. All manipulations involving hydrazine should be performed in a fume hood, and appropriate PPE must be worn.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. Ensure all glassware is properly secured and that appropriate fire safety measures are in place.

Conclusion

The synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine from 2,4-dichlorobenzyl chloride via the O-alkylation of N-hydroxyphthalimide and subsequent hydrazinolysis is a reliable and high-yielding method. This in-depth technical guide provides a comprehensive framework for researchers to successfully perform this synthesis. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, a high purity of the desired product can be consistently achieved, facilitating its use in further synthetic applications.

References

  • PubChem. O-(2,4-Dichlorobenzyl)hydroxylamine. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. Gabriel Synthesis. Available at: [Link]

Sources

An In-Depth Technical Guide to O-(2,4-Dichlorobenzyl)hydroxylamine (CAS: 52370-40-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Modulator of Immune Response

O-(2,4-Dichlorobenzyl)hydroxylamine is a synthetic organic compound that has garnered significant interest within the scientific community, particularly in the field of medicinal chemistry and drug discovery. Its structural features, centered around a hydroxylamine core tethered to a dichlorinated benzyl group, position it as a potent inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1), a critical enzyme implicated in immune suppression pathways. This guide provides a comprehensive technical overview of O-(2,4-Dichlorobenzyl)hydroxylamine, consolidating its physicochemical properties, synthesis, analytical characterization, and its pivotal role as a modulator of the tumor microenvironment. As a Senior Application Scientist, the following sections are designed to offer not just data, but a deeper, causal understanding of this molecule's behavior and potential applications.

Nomenclature and Structural Elucidation

At its core, O-(2,4-Dichlorobenzyl)hydroxylamine is a hydroxylamine derivative. The nomenclature precisely describes its structure: a hydroxylamine (-ONH₂) moiety where the oxygen atom is substituted with a 2,4-dichlorobenzyl group.

  • CAS Number: 52370-40-8[1]

  • Molecular Formula: C₇H₇Cl₂NO[1]

  • IUPAC Name: O-[(2,4-dichlorophenyl)methyl]hydroxylamine[1]

  • Synonyms: 2,4-dichlorobenzyloxyamine, O-(2,4-Dichlorobenzyl)hydroxylamine[1]

The hydrochloride salt of this compound (CAS: 51572-93-1) is also commonly used in research settings due to its increased stability and solubility in aqueous media.

Figure 1: 2D structure of O-(2,4-Dichlorobenzyl)hydroxylamine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of O-(2,4-Dichlorobenzyl)hydroxylamine is fundamental for its application in experimental settings, from dissolution for in vitro assays to formulation for in vivo studies.

PropertyValueSource
Molecular Weight 192.04 g/mol [1]
Physical Form Solid (for the hydrochloride salt)
Melting Point 155-156 °C (for the hydrochloride salt)
XLogP3 2.3[1]
Polar Surface Area 35.3 Ų[1]
Solubility Soluble in DMSO and DMF (for the hydrochloride salt)[2]

Synthesis and Purification

The synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine is typically achieved through a two-step process, a common strategy for the preparation of O-alkylhydroxylamines.[3] This method offers a reliable route to the target compound with good yields.

synthesis_workflow start 2,4-Dichlorobenzyl bromide + N-Hydroxyphthalimide step1 Step 1: N-Alkylation start->step1 intermediate N-(2,4-Dichlorobenzyloxy)phthalimide step1->intermediate step2 Step 2: Hydrazinolysis intermediate->step2 product O-(2,4-Dichlorobenzyl)hydroxylamine step2->product

Figure 2: General synthesis workflow for O-(2,4-Dichlorobenzyl)hydroxylamine.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established methods for the synthesis of analogous O-alkylhydroxylamines.[3] Researchers should optimize conditions based on their specific laboratory setup and available starting materials.

Step 1: Synthesis of N-(2,4-Dichlorobenzyloxy)phthalimide

  • To a stirred solution of N-hydroxyphthalimide in a suitable polar aprotic solvent (e.g., dimethylformamide - DMF), add an appropriate base (e.g., potassium carbonate) at room temperature.

  • Slowly add a solution of 2,4-dichlorobenzyl bromide in the same solvent to the reaction mixture.

  • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(2,4-Dichlorobenzyloxy)phthalimide.

Step 2: Synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine

  • Suspend the N-(2,4-Dichlorobenzyloxy)phthalimide from Step 1 in a suitable solvent such as ethanol.

  • Add hydrazine hydrate to the suspension at room temperature.

  • Stir the mixture for several hours, during which a precipitate of phthalhydrazide will form.

  • Filter off the precipitate and wash it with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., diethyl ether) and treat with ethereal HCl to precipitate the hydrochloride salt of the product.

  • Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to obtain O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. The free base can be obtained by neutralization with a suitable base.

Causality in Experimental Choices:

  • Choice of Solvent: DMF in Step 1 is an excellent choice due to its high polarity, which facilitates the dissolution of the reactants and promotes the Sₙ2 reaction. Ethanol in Step 2 is a good solvent for both the intermediate and hydrazine, allowing for a homogeneous reaction.

  • Use of Hydrazine: Hydrazine is a powerful nucleophile that effectively cleaves the phthalimide protecting group, liberating the desired hydroxylamine.

  • Formation of the Hydrochloride Salt: The conversion to the hydrochloride salt is a crucial purification step. It facilitates the precipitation of the product from the organic solvent, leaving many impurities behind, and enhances the stability of the final compound for storage.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized O-(2,4-Dichlorobenzyl)hydroxylamine. While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The aromatic region will display a complex multiplet pattern due to the dichloro-substitution. The benzylic protons (-CH₂-) will likely appear as a singlet, and the amine protons (-NH₂) as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the benzylic carbon. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine atoms.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound (192.04 g/mol ). The fragmentation pattern would be expected to show a prominent peak corresponding to the stable 2,4-dichlorobenzyl cation.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Mechanism of Action and Biological Activity: A Potent IDO1 Inhibitor

The primary biological significance of O-(2,4-Dichlorobenzyl)hydroxylamine lies in its ability to inhibit the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1).[2][4][5] IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[2]

IDO1_pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine T_cell_suppression T-cell Suppression Kynurenine->T_cell_suppression Inhibitor O-(2,4-Dichlorobenzyl)hydroxylamine Inhibitor->IDO1 Inhibition

Figure 3: Simplified schematic of IDO1 pathway inhibition.

In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This has a profound immunosuppressive effect, primarily by inhibiting the proliferation and function of effector T-cells and promoting the generation of regulatory T-cells.[2] By inhibiting IDO1, O-(2,4-Dichlorobenzyl)hydroxylamine can reverse this immunosuppression, thereby restoring the ability of the immune system to recognize and attack cancer cells.

Safety and Handling

Given its chemical nature as a hydroxylamine derivative and a chlorinated aromatic compound, O-(2,4-Dichlorobenzyl)hydroxylamine and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicology: Specific toxicological data such as an LD₅₀ for O-(2,4-Dichlorobenzyl)hydroxylamine is not available. However, related compounds like benzylamines and hydroxylamine hydrochloride are known to be harmful if swallowed and can cause skin and eye irritation.[6][7] Repeated exposure to hydroxylamine derivatives may also lead to respiratory sensitization.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Applications and Future Directions

The primary application of O-(2,4-Dichlorobenzyl)hydroxylamine is as a research tool for studying the role of IDO1 in various physiological and pathological processes. Its potential as a therapeutic agent, particularly in the context of cancer immunotherapy, is an active area of investigation.

  • Cancer Immunotherapy: As an IDO1 inhibitor, this compound holds promise for use in combination with other immunotherapies, such as checkpoint inhibitors, to enhance anti-tumor immune responses.

  • Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules, including other potential drug candidates and chemical probes.[4]

Future research will likely focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in preclinical models of cancer and other diseases where IDO1 is implicated.

Conclusion

O-(2,4-Dichlorobenzyl)hydroxylamine represents a significant molecule at the intersection of organic synthesis and medicinal chemistry. Its role as a potent IDO1 inhibitor underscores the power of rational drug design in developing targeted therapies. This guide has provided a comprehensive overview of its properties, synthesis, and biological activity, intended to equip researchers and drug development professionals with the foundational knowledge necessary to effectively utilize this compound in their scientific endeavors. The continued exploration of O-(2,4-Dichlorobenzyl)hydroxylamine and its derivatives will undoubtedly contribute to a deeper understanding of immune regulation and may pave the way for novel therapeutic strategies against cancer and other challenging diseases.

References

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Introduction: A Versatile Reagent at the Nexus of Synthesis and Biochemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to O-(2,4-Dichlorobenzyl)hydroxylamine

O-(2,4-Dichlorobenzyl)hydroxylamine is a substituted hydroxylamine that has emerged as a molecule of significant interest for researchers in organic synthesis, medicinal chemistry, and biochemistry. Its unique structure, featuring a nucleophilic hydroxylamine moiety and a lipophilic 2,4-dichlorobenzyl group, imparts a distinct profile of reactivity and biological activity. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, designed for the practicing scientist and drug development professional. We will delve into the causality behind its chemical behavior, explore its utility as a synthetic building block, and examine its potential as a modulator of biological systems, particularly as an enzyme inhibitor.

Part 1: Core Physicochemical and Structural Data

The fundamental identity and properties of a compound dictate its handling, reactivity, and potential applications. O-(2,4-Dichlorobenzyl)hydroxylamine is most commonly supplied and used as its hydrochloride salt to improve shelf stability.

Structural and Physical Properties Summary

The data below has been compiled for both the free base and its more common hydrochloride salt, providing a clear reference for experimental design.

PropertyO-(2,4-Dichlorobenzyl)hydroxylamine (Free Base)O-(2,4-Dichlorobenzyl)hydroxylamine HCl (Hydrochloride Salt)Source(s)
CAS Number 52370-40-851572-93-1[1]
Molecular Formula C₇H₇Cl₂NOC₇H₈Cl₃NO[1][2]
Molecular Weight 192.04 g/mol 228.50 g/mol [1][3]
IUPAC Name O-[(2,4-dichlorophenyl)methyl]hydroxylamine1-[(aminooxy)methyl]-2,4-dichlorobenzene hydrochloride[1]
Physical Form -Solid
Melting Point Not Reported155-156 °C
XLogP3 (Computed) 2.3-[1]
Solubility -Soluble in water, DMSO, and DMF[4]
Storage -Inert atmosphere, room temperature[2][5]
  • Expert Insight: The presence of the two chlorine atoms on the benzene ring significantly increases the molecule's lipophilicity (as indicated by the computed XLogP3 value) compared to unsubstituted O-benzylhydroxylamine.[4] This property can enhance membrane permeability, a critical factor in its biological applications, such as enzyme inhibition within a cellular context.[4] The hydrochloride salt form is preferred for its improved stability and handling characteristics compared to the free base.

Part 2: Core Reactivity and Mechanistic Considerations

The chemical utility of O-(2,4-Dichlorobenzyl)hydroxylamine is dominated by the nucleophilic character of the terminal amino group.

Primary Reactivity: Oxime Formation

The most prominent reaction is its condensation with aldehydes and ketones to form stable oxime ethers.[4] This reaction is foundational to its use as a derivatizing agent and a linker in more complex synthetic schemes.

  • Mechanism: The reaction proceeds via nucleophilic addition of the hydroxylamine's nitrogen atom to the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. This process is often catalyzed by mild acid or base.

Below is a diagram illustrating the general mechanism of oxime formation.

Caption: General mechanism of oxime formation.

Other Reactions
  • Substitution: The hydroxylamine group can act as a leaving group in nucleophilic substitution reactions under specific conditions.[4]

  • Redox Chemistry: The nitrogen atom can be oxidized or reduced, leading to a variety of different products, although these reactions are less common in its standard applications.[4]

Part 3: Synthesis and Quality Control

A reliable synthetic route is crucial for obtaining high-purity material for research. A common and validated approach involves the protection of hydroxylamine as an oxime, followed by alkylation with 2,4-dichlorobenzyl chloride and subsequent deprotection.

Validated Synthetic Protocol

This protocol is adapted from established methods for preparing O-alkylhydroxylamines.[4][6] The key is using a ketone to form a temporary, stable oxime, which masks the reactive hydroxylamine during the alkylation step.

Step 1: Oxime Formation (Protection)

  • Combine hydroxylamine hydrochloride and a base (e.g., sodium acetate) in a suitable solvent (e.g., water/ethanol mixture).

  • Add an excess of a ketone, such as butanone or methyl isobutyl ketone, to the mixture.[4][6]

  • Stir at room temperature until the oxime precipitates or is fully formed, which can be monitored by TLC.

  • Isolate the resulting ketoxime.

Step 2: O-Alkylation

  • Dissolve the ketoxime in an aprotic polar solvent like Dimethyl Sulfoxide (DMSO).[4]

  • Add a strong base (e.g., sodium hydride or a non-nucleophilic base like [Bmim]OH) to deprotonate the oxime oxygen.

  • Slowly add a stoichiometric amount of 2,4-dichlorobenzyl chloride to the reaction mixture.

  • Heat the reaction (e.g., 60–70°C) for several hours, monitoring progress by HPLC or TLC.[4]

Step 3: Deprotection (Hydrolysis)

  • After the alkylation is complete, cool the reaction mixture.

  • Add an aqueous acid solution (e.g., HCl) to hydrolyze the oxime ether, liberating the desired O-(2,4-Dichlorobenzyl)hydroxylamine as its hydrochloride salt.

  • The product often precipitates upon acidification and can be collected by filtration.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent system, such as ethanol, to achieve high purity.[4]

Caption: Synthetic workflow for O-(2,4-Dichlorobenzyl)hydroxylamine HCl.

Analytical Quality Control

Ensuring the purity and identity of the final product is paramount.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A typical method uses a C18 reverse-phase column with a mobile phase of acetonitrile and water (containing 0.1% TFA) and UV detection at 254 nm.[4]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the chemical structure. Expected signals include characteristic peaks for the aromatic protons (δ 7.5–7.7), the benzylic methylene protons (CH₂, δ 4.8), and the broad amino protons (NH₂, δ 3.2).[4]

  • Elemental Analysis: Verifies the elemental composition, particularly the chlorine content, to confirm the correct stoichiometry.[4]

Part 4: Applications in Scientific Research

The unique properties of this molecule have led to its use in several key areas of research.

  • Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate.[3] The hydroxylamine functional group can be incorporated into larger molecules to create oximes, hydroxamic acids, and other functionalities that are common in biologically active compounds.

  • Biochemical Probes and Enzyme Inhibition: O-(2,4-Dichlorobenzyl)hydroxylamine has been specifically investigated for its ability to inhibit Indoleamine 2,3-dioxygenase-1 (IDO1).[4] IDO1 is a significant enzyme in immunology and oncology, as it plays a role in suppressing the immune response.[4] Inhibiting this enzyme is a promising strategy for cancer immunotherapy, making this compound and its derivatives valuable candidates for drug discovery.[4]

  • Analytical Derivatization: Analogous to reagents like O-(Pentafluorobenzyl)hydroxylamine, this compound can be used to "tag" carbonyl-containing analytes (e.g., aldehydes and ketones in biological samples).[4] The resulting oxime is more amenable to analysis by techniques like HPLC-UV or mass spectrometry, enhancing detection sensitivity and chromatographic performance.

Part 5: Safety, Handling, and Storage

Proper handling and storage are essential for ensuring user safety and maintaining the integrity of the compound. The hydrochloride salt is classified as a hazardous substance.

GHS Hazard Summary
PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.

(Data compiled from multiple supplier safety data sheets)[7]

Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear impervious gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[4]

  • Storage Conditions: Store in a tightly sealed container in a dry, cool place. To prevent hydrolysis and degradation, storage under an inert atmosphere (e.g., argon or dry nitrogen) is strongly recommended.[4]

  • Spill Management: In case of a spill, avoid generating dust. Neutralize with a weak base like sodium bicarbonate, then collect with an inert absorbent material for proper disposal.[4]

Conclusion

O-(2,4-Dichlorobenzyl)hydroxylamine is more than a simple chemical intermediate; it is a versatile tool for the modern researcher. Its well-defined reactivity, particularly in forming stable oximes, makes it invaluable in organic synthesis and analytical chemistry. Furthermore, its demonstrated biological activity as an IDO1 inhibitor highlights its potential in the highly relevant field of cancer immunotherapy. By understanding its fundamental properties, synthetic pathways, and safety requirements, scientists can effectively leverage this compound to advance their research and development goals.

References

  • Benchchem. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | 51572-93-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmSLyHZwhtQUXpY6Rh0vNoyCEi4Vr5InZKOdIOwbdUmpT7GefEk2C2fg5nC4WmGX5a1owGztPn9-j6IRj-cVfLR_hiBGMa-f8_fB_tNC-9MIqE_SOtY0GXeRbZPR8mchqbupb1Fg==]
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  • PubChem. O-(2,4-Dichlorobenzyl)hydroxylamine | C7H7Cl2NO | CID 468125. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/468125]
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  • MySkinRecipes. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. [URL: https://myskinrecipes.com/ingredients/o-2-4-dichlorobenzyl-hydroxylamine-hydrochloride]
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  • Lead Sciences. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. [URL: https://www.leadsciences.com/product/o-24-dichlorobenzylhydroxylamine-hydrochloride/]
  • LabSolu. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. [URL: https://labsolu.ca/product/o-24-dichlorobenzylhydroxylamine-hydrochloride/]
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [URL: http://www.hymasynthesis.com/]
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  • Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds?productName=AC223290050]
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  • Google Patents. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. [URL: https://patents.google.
  • IJPPR. Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2018/07/24.Vundavilli-Jagadeesh-Kumar-et-al.pdf]
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O-(2,4-Dichlorobenzyl)hydroxylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

O-(2,4-Dichlorobenzyl)hydroxylamine is a substituted hydroxylamine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its utility as a synthetic intermediate and, more notably, as a modulator of enzymatic pathways, positions it as a valuable tool for researchers. This guide provides an in-depth overview of its chemical properties, synthesis, applications, and analytical characterization, with a focus on insights relevant to drug discovery professionals.

The structural hallmark of this molecule is the presence of a dichlorinated benzyl group attached to the oxygen atom of a hydroxylamine moiety. This substitution pattern is not merely incidental; the electron-withdrawing nature and steric bulk of the chlorine atoms at the 2 and 4 positions of the phenyl ring are critical to its chemical reactivity and biological activity. This guide will delve into the causality behind these structural nuances and their implications for its application.

Core Molecular Properties

O-(2,4-Dichlorobenzyl)hydroxylamine is most commonly handled in its hydrochloride salt form to enhance stability and solubility. The fundamental properties of both the free base and the hydrochloride salt are summarized below.

PropertyO-(2,4-Dichlorobenzyl)hydroxylamine (Free Base)O-(2,4-Dichlorobenzyl)hydroxylamine HCl (Hydrochloride Salt)
Molecular Formula C₇H₇Cl₂NO[1]C₇H₈Cl₃NO[2] or C₇H₈O₁N₁Cl₃[3]
Molecular Weight 192.04 g/mol [1]228.5 g/mol [2][4][5][6]
CAS Number 52370-40-8[1]51572-93-1[2][4][6]
IUPAC Name O-[(2,4-dichlorophenyl)methyl]hydroxylamine[1]1-[(aminooxy)methyl]-2,4-dichlorobenzene hydrochloride[3]
Physical Form Solid[4]Solid[4]
Melting Point Not reported155-156 °C[4]

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis of O-substituted hydroxylamines can be achieved through various established methods in organic chemistry. A common and logical approach for O-(2,4-Dichlorobenzyl)hydroxylamine involves the alkylation of a protected hydroxylamine derivative, such as N-hydroxyphthalimide, with 2,4-dichlorobenzyl chloride, followed by deprotection.

The rationale for this two-step process is rooted in controlling selectivity. Hydroxylamine itself is a bidentate nucleophile, with potential for reaction at both the nitrogen and oxygen atoms. By using a protected form like N-hydroxyphthalimide, the nitrogen is rendered non-nucleophilic, ensuring that the alkylation occurs exclusively at the oxygen atom. The subsequent deprotection, typically via hydrazinolysis, efficiently liberates the desired O-alkylated hydroxylamine.

Diagram: Generalized Synthetic Workflow

G cluster_synthesis Synthetic Pathway start 2,4-Dichlorobenzyl chloride step1 Step 1: O-Alkylation (SN2 Reaction) start->step1 reagent1 N-Hydroxyphthalimide (Protected Hydroxylamine) reagent1->step1 intermediate N-(2,4-Dichlorobenzyloxy)phthalimide step1->intermediate Formation of Intermediate step2 Step 2: Deprotection (Hydrazinolysis) intermediate->step2 reagent2 Hydrazine (Deprotection Agent) reagent2->step2 product O-(2,4-Dichlorobenzyl)hydroxylamine step2->product Liberation of Product

Caption: A generalized workflow for the synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine.

Key Chemical Reactions

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a versatile reagent in organic synthesis. Its reactivity is primarily centered around the nucleophilic amino group.

  • Condensation with Carbonyls: It readily reacts with aldehydes and ketones to form stable oxime derivatives. This reaction is fundamental in derivatization for analytical purposes and in the synthesis of more complex molecules.

  • Nucleophilic Substitution: The hydroxylamine moiety can act as a nucleophile, participating in substitution reactions.

  • Amination Reactions: O-substituted hydroxylamines are known to be effective electrophilic aminating agents, facilitating the formation of C-N, N-N, O-N, and S-N bonds.

Application in Drug Discovery: IDO1 Inhibition

A primary driver for the scientific interest in O-(2,4-Dichlorobenzyl)hydroxylamine is its activity as an inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1).

The Role of IDO1 in Immuno-oncology

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[7][8] In the context of cancer, the overexpression of IDO1 by tumor cells or surrounding immune cells creates an immunosuppressive microenvironment.[7] This is achieved through two main mechanisms:

  • Tryptophan Depletion: The local depletion of tryptophan stalls the proliferation of effector T-cells, which are crucial for anti-tumor immunity.

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively induces the apoptosis of T-cells and promotes the development of regulatory T-cells (Tregs), which further suppress the immune response.[7]

By hijacking this pathway, tumors can evade immune surveillance.[7] Therefore, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.[9]

Diagram: IDO1-Mediated Immune Suppression

G cluster_pathway Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme (Overexpressed in Tumor) Tryptophan->IDO1 Catabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces T_Cell Effector T-Cell IDO1->T_Cell Depletes Trp for Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Suppression Immune Suppression & Tumor Evasion T_Cell->Suppression Inhibited Treg->Suppression

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A Predictive Spectroscopic Guide to O-(2,4-Dichlorobenzyl)hydroxylamine for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the spectral data (NMR, IR, MS) for O-(2,4-Dichlorobenzyl)hydroxylamine. In the absence of published experimental spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and comparative data from analogous structures to offer a robust, predictive framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who may be synthesizing or working with this compound.

Introduction: The Rationale for Predictive Spectroscopy

O-(2,4-Dichlorobenzyl)hydroxylamine is a substituted hydroxylamine derivative with potential applications in medicinal chemistry and as a synthetic intermediate. Proper characterization is paramount for confirming its identity, purity, and stability. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide addresses the current gap in publicly available experimental data by providing a detailed, theory-backed prediction of its spectral characteristics. By dissecting the molecule into its constituent parts—the 2,4-dichlorobenzyl group and the O-hydroxylamine moiety—and analyzing established spectral data of related compounds, we can construct a reliable spectral profile.

Predicted Mass Spectrum (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and elucidation of its structure.

Predicted Molecular Ion: O-(2,4-Dichlorobenzyl)hydroxylamine (C₇H₇Cl₂NO) has a predicted monoisotopic mass of 190.99 amu . Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic cluster. The M+ peak will be at m/z 191, the M+2 peak (containing one ³⁷Cl) will be approximately 65% of the intensity of the M+ peak, and the M+4 peak (containing two ³⁷Cl atoms) will be about 10% of the M+ peak's intensity.

Table 1: Predicted Mass Spectrometry Data for O-(2,4-Dichlorobenzyl)hydroxylamine

Fragment IonPredicted m/zStructure of FragmentNotes
[M]⁺191/193/195[C₇H₇³⁵Cl₂NO]⁺Molecular ion with characteristic Cl isotope pattern.
[M-NH₂O]⁺159/161/163[C₇H₅³⁵Cl₂]⁺Loss of the aminoxy group, forming the 2,4-dichlorobenzyl cation. This is expected to be a major fragment.
[C₆H₃Cl₂]⁺145/147[C₆H₃³⁵Cl₂]⁺Loss of the CH₂ group from the benzyl cation.
[C₇H₆Cl]⁺125/127[C₇H₆³⁵Cl]⁺Loss of a chlorine atom from the benzyl cation.
Fragmentation Pathway Rationale

The primary fragmentation pathway is expected to be the cleavage of the benzylic C-O bond, which is relatively weak. This will generate the stable 2,4-dichlorobenzyl cation (m/z 159/161/163). This cation is a common and dominant fragment in the mass spectra of similar benzyl compounds like 2,4-dichlorobenzyl chloride.[1] Further fragmentation of this ion is also anticipated, as outlined in Table 1. The fragmentation of benzyl ethers often proceeds through cleavage of the C-O bond, which supports this predicted pathway.[2][3]

M [C₇H₇Cl₂NO]⁺˙ m/z = 191/193/195 loss1 - •ONH₂ M->loss1 frag1 [C₇H₅Cl₂]⁺ m/z = 159/161/163 loss2 - CH₂ frag1->loss2 loss3 - Cl frag1->loss3 frag2 [C₆H₃Cl₂]⁺ m/z = 145/147 frag3 [C₇H₆Cl]⁺ m/z = 125/127 loss1->frag1 loss2->frag2 loss3->frag3

Caption: Predicted MS Fragmentation Pathway

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of O-(2,4-Dichlorobenzyl)hydroxylamine in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Utilize a standard electron ionization energy of 70 eV. This energy is sufficient to cause reproducible fragmentation.

  • Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and all significant fragments.

  • Data Interpretation: Analyze the resulting spectrum for the molecular ion cluster and compare the fragmentation pattern with the predicted pathway.

Predicted Infrared (IR) Spectrum Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Predicted IR Absorption Frequencies for O-(2,4-Dichlorobenzyl)hydroxylamine

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3300 - 3100Medium, BroadN-HAsymmetric & Symmetric Stretch
3100 - 3000MediumAromatic C-HStretch
2950 - 2850MediumAliphatic C-H (CH₂)Stretch
1600, 1475Medium-StrongAromatic C=CRing Stretch
1250 - 1050StrongC-OStretch
1100 - 1000StrongC-ClStretch
850 - 800StrongC-H BendingAromatic (1,2,4-trisubstituted)
Rationale for IR Predictions

The predicted IR spectrum is based on well-established correlation tables.[4][5] The N-H stretching of the primary amine group is expected in the 3300-3100 cm⁻¹ region. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic CH₂ stretches will be just below 3000 cm⁻¹. The C-O ether linkage typically shows a strong absorption in the 1250-1050 cm⁻¹ region. The aromatic C=C stretching vibrations will produce characteristic peaks around 1600 and 1475 cm⁻¹. The strong C-Cl bond absorption is expected in the fingerprint region, around 1100-1000 cm⁻¹. The out-of-plane C-H bending for a 1,2,4-trisubstituted benzene ring will give a strong band in the 850-800 cm⁻¹ range.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a quick analysis, a thin film can be cast from a volatile solvent on a salt plate (e.g., NaCl or KBr).

  • Background Scan: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Sample Scan: Place the sample in the spectrometer and record the spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Predicted Nuclear Magnetic Resonance (NMR) Spectrum Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three main groups of signals corresponding to the aromatic protons, the benzylic methylene protons, and the amine protons.

Table 3: Predicted ¹H NMR Chemical Shifts for O-(2,4-Dichlorobenzyl)hydroxylamine

ProtonPredicted δ (ppm)MultiplicityIntegrationRationale
Ar-H (H3, H5, H6)7.2 - 7.6Multiplet3HDeshielded by the aromatic ring and electronegative chlorine atoms. Based on data for 2,4-dichlorotoluene.[6][7]
-OCH₂-~4.8 - 5.2Singlet2HDeshielded by the adjacent oxygen and the aromatic ring. Similar to O-benzylhydroxylamine.[8][9]
-NH₂~5.5 - 6.5Broad Singlet2HExchangeable protons; chemical shift can vary with solvent and concentration.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show the distinct carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for O-(2,4-Dichlorobenzyl)hydroxylamine

CarbonPredicted δ (ppm)Rationale
Aromatic C (quaternary)130 - 140Attached to chlorine and the CH₂ group. Deshielded. Based on data for 2,4-dichlorotoluene.[10]
Aromatic CH127 - 132Standard aromatic region, influenced by chloro-substituents.
-OCH₂-~75 - 80Aliphatic carbon attached to electronegative oxygen.

The prediction of NMR spectra can be assisted by specialized software or online databases that use algorithms based on extensive spectral libraries.[11][12]

cluster_workflow NMR Data Acquisition and Analysis Workflow prep Sample Preparation (dissolve in CDCl₃) acq_1h ¹H NMR Acquisition prep->acq_1h acq_13c ¹³C NMR Acquisition prep->acq_13c proc Data Processing (FT, Phasing, Baseline Correction) acq_1h->proc acq_13c->proc analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis

Caption: General NMR Experimental Workflow

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[13][14]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required. A proton-decoupled experiment is standard to produce singlets for each unique carbon.

  • Data Processing and Analysis: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and determine the chemical shifts and multiplicities for all signals in both spectra.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic features of O-(2,4-Dichlorobenzyl)hydroxylamine. By understanding the expected NMR, IR, and MS data, researchers can more confidently verify the synthesis of this compound and assess its purity. The provided protocols offer a standardized approach to acquiring high-quality experimental data, which can then be compared against these predictions. While predictive, this analysis is grounded in the established principles of chemical spectroscopy and data from closely related molecules, offering a valuable resource for the scientific community.

References

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  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

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An In-depth Technical Guide to the Solubility of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride (CAS No: 51572-93-1). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties. This document moves beyond a simple data sheet to explain the causality behind solubility characteristics and provide actionable protocols for in-laboratory determination.

Introduction to O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a hydroxylamine derivative characterized by a benzyl group substituted with chlorine atoms at the 2- and 4-positions.[1] It is supplied as a white to off-white crystalline solid.[1] The presence of the hydrochloride salt enhances the polarity of the molecule, which is a critical factor influencing its solubility profile, particularly in aqueous media. The dichloro-substitution on the benzyl ring increases the molecule's lipophilicity and stability compared to non-halogenated or mono-halogenated analogues.[1]

Understanding the solubility of this compound is fundamental for a wide range of applications, from ensuring homogeneity in reaction mixtures during chemical synthesis to predicting its behavior in biological assays and formulating it for preclinical studies.[2][3]

PropertyValueSource
CAS Number 51572-93-1[4][5]
Molecular Formula C₇H₈Cl₃NO[4]
Molecular Weight 228.50 g/mol [1][4][5]
Physical Form Solid
Melting Point 155-156 °C or 170–171.5°C[1]
Purity Typically ≥95%[4]
Storage Inert atmosphere, Room Temperature[4][5]

Solubility Profile: Known Data and Expert Analysis

Direct, quantitative public data on the solubility of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is limited. However, based on available qualitative statements, data from analogous compounds, and first principles of physical chemistry, we can construct a reliable, field-tested profile.

Qualitative Solubility

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is known to be soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] This is expected, as these solvents effectively solvate both the ionic hydrochloride portion and the organic benzyl ring of the molecule.

Comparative Analysis with Analogues

To estimate its solubility, we can analyze data from structurally similar compounds. This comparative approach is a standard practice in early-stage drug development for anticipating a new chemical entity's behavior.

CompoundSubstituentsSolubility DataSource
O-(2,4-Dichlorobenzyl)hydroxylamine HCl 2,4-Cl₂ Soluble in DMSO, DMF (quantitative data pending) [1]
O-Benzylhydroxylamine HClNo substituents~10 mg/mL in DMSO; ~5 mg/mL in DMF; ~1 mg/mL in PBS (pH 7.2)[6]
O-Benzylhydroxylamine (free base)No substituents47 g/L in water; Soluble in DMSO and methanol[7][8][9]

Expert Insights:

  • The two chlorine atoms on the benzyl ring in the target compound significantly increase its lipophilicity compared to the unsubstituted O-Benzylhydroxylamine HCl. This increased lipophilicity generally leads to decreased solubility in aqueous media and increased solubility in non-polar organic solvents .

  • Conversely, the hydrochloride salt form is critical for its aqueous solubility. As an acidic salt of a weak base, its solubility in water is expected to be pH-dependent, increasing at lower pH values where the amine is fully protonated.

  • Based on the analogue data, the solubility in DMSO and DMF is likely to be in a similar range, potentially slightly higher than 10 mg/mL due to the increased molecular weight and favorable interactions. The aqueous solubility in a buffer like PBS is anticipated to be lower than 1 mg/mL .

Experimental Determination of Solubility: A Validated Protocol

Given the lack of precise public data, researchers must determine the solubility experimentally for their specific application and medium. The Shake-Flask method followed by a suitable analytical quantification is the gold standard for thermodynamic solubility determination.[2][3]

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess O-(2,4-Dichlorobenzyl)hydroxylamine HCl mix Add compound to solvent in a sealed vial prep_compound->mix prep_solvent Prepare chosen solvent (e.g., Water, PBS, DMSO) prep_solvent->mix equilibrate Equilibrate at constant temp (e.g., 25°C) with agitation (24-48 hours) mix->equilibrate separate Separate solid from supernatant (Centrifugation or Filtration) equilibrate->separate sample Extract aliquot of clear supernatant separate->sample dilute Dilute sample with mobile phase sample->dilute analyze Quantify concentration (e.g., HPLC-UV, LC-MS) dilute->analyze calculate Calculate Solubility (e.g., in mg/mL or µg/mL) analyze->calculate

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride in a selected solvent.

Materials:

  • O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride

  • Solvent of interest (e.g., Deionized Water, Phosphate-Buffered Saline pH 7.4, DMSO)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge or syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).

Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvation: Add a precise volume of the chosen solvent to the vial (e.g., 1 mL).

  • Equilibration: Seal the vial and place it on a rotator or shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours. A 48-hour period is often preferred to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand to allow the solid to settle. To ensure complete removal of undissolved particles, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant using a chemically resistant 0.22 µm syringe filter. This step is critical to avoid artificially high results.

  • Sampling & Dilution: Carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report the result in appropriate units (e.g., mg/mL, µM).

Self-Validation: The trustworthiness of this protocol is ensured by the presence of excess solid, confirming saturation, and the use of a validated, quantitative analytical method with a standard curve.

Factors Influencing Solubility

The solubility of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is not a fixed value but is influenced by several environmental factors. Understanding these provides the expertise to control experimental outcomes.

The Critical Role of pH

As a hydrochloride salt of an amine, the compound's aqueous solubility is highly dependent on pH. The relationship can be visualized as follows:

G cluster_ph pH Scale cluster_form Dominant Molecular Form Low_pH Low pH (e.g., < pKa) Ionized Protonated (R-ONH₃⁺Cl⁻) Higher Aqueous Solubility Low_pH->Ionized Favors High_pH High pH (e.g., > pKa) Unionized Free Base (R-ONH₂) Lower Aqueous Solubility High_pH->Unionized Favors

Sources

The Strategic Intermediate: A Technical Guide to O-(2,4-Dichlorobenzyl)hydroxylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of O-(2,4-Dichlorobenzyl)hydroxylamine, a pivotal chemical intermediate in modern drug discovery. We will delve into its synthesis, chemical characteristics, and its strategic application in the development of novel therapeutic agents, supported by detailed protocols and mechanistic insights. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Versatility of a Dichlorinated Scaffold

O-(2,4-Dichlorobenzyl)hydroxylamine is a hydroxylamine derivative that has garnered significant attention in medicinal chemistry. Its structure, featuring a dichlorinated benzyl group, imparts unique properties that are highly advantageous for an intermediate destined for bioactive molecules. The presence of the 2,4-dichloro substitution pattern on the aromatic ring is not arbitrary; it is a deliberate design element that enhances both the lipophilicity and metabolic stability of the parent molecule and its subsequent derivatives.[1] This strategic halogenation is crucial for improving a drug candidate's pharmacokinetic profile, particularly its ability to permeate biological membranes.[1]

This guide will illuminate the journey of O-(2,4-Dichlorobenzyl)hydroxylamine from its synthesis to its incorporation into potential drug candidates, providing the scientific community with a comprehensive resource on this valuable building block.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of O-(2,4-Dichlorobenzyl)hydroxylamine is essential for its effective use in synthesis. It is typically supplied as a hydrochloride salt, which improves its stability and handling characteristics.

PropertyValueSource
CAS Number 51572-93-1 (hydrochloride)
Molecular Formula C₇H₈Cl₃NO (hydrochloride)
Molecular Weight 228.5 g/mol (hydrochloride)
Melting Point 155-156 °C (hydrochloride)
Appearance White to off-white solid
Purity ≥96%

Safety and Handling: O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride: A Validated Protocol

The synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a well-established procedure that begins with the readily available 2,4-dichlorobenzyl alcohol. The following protocol is a self-validating system, ensuring a reliable and reproducible outcome.

Experimental Protocol:

Step 1: Synthesis of N-(2,4-Dichlorobenzyloxy)phthalimide

  • Reagents and Materials:

    • 2,4-Dichlorobenzyl alcohol

    • N-Hydroxyphthalimide

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Nitrogen atmosphere setup

  • Procedure: a. To a solution of 2,4-dichlorobenzyl alcohol (1.0 eq) and N-hydroxyphthalimide (1.1 eq) in anhydrous THF, add triphenylphosphine (1.2 eq) at room temperature under a nitrogen atmosphere. b. Cool the resulting mixture to 0 °C in an ice bath. c. Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution. d. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, concentrate the reaction mixture under reduced pressure. g. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(2,4-Dichlorobenzyloxy)phthalimide as a white solid.

Step 2: Hydrazinolysis to yield O-(2,4-Dichlorobenzyl)hydroxylamine

  • Reagents and Materials:

    • N-(2,4-Dichlorobenzyloxy)phthalimide

    • Hydrazine hydrate

    • Ethanol

    • Magnetic stirrer and stirring bar

    • Round-bottom flask with reflux condenser

  • Procedure: a. Dissolve the N-(2,4-Dichlorobenzyloxy)phthalimide (1.0 eq) in ethanol in a round-bottom flask. b. Add hydrazine hydrate (1.5 eq) to the solution. c. Heat the mixture to reflux and maintain for 2-4 hours. d. Monitor the reaction by TLC until the starting material is consumed. e. Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. f. Concentrate the filtrate under reduced pressure to obtain the crude O-(2,4-Dichlorobenzyl)hydroxylamine.

Step 3: Formation of the Hydrochloride Salt

  • Reagents and Materials:

    • Crude O-(2,4-Dichlorobenzyl)hydroxylamine

    • Hydrochloric acid (HCl) in diethyl ether or dioxane

    • Anhydrous diethyl ether

  • Procedure: a. Dissolve the crude O-(2,4-Dichlorobenzyl)hydroxylamine in a minimal amount of anhydrous diethyl ether. b. To this solution, add a solution of HCl in diethyl ether or dioxane dropwise with stirring. c. A white precipitate of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride will form. d. Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Salt Formation 2,4-Dichlorobenzyl alcohol 2,4-Dichlorobenzyl alcohol PPh3_DIAD PPh3, DIAD, THF 2,4-Dichlorobenzyl alcohol->PPh3_DIAD N-Hydroxyphthalimide N-Hydroxyphthalimide N-Hydroxyphthalimide->PPh3_DIAD Intermediate_1 N-(2,4-Dichlorobenzyloxy)phthalimide PPh3_DIAD->Intermediate_1 Hydrazine Hydrazine hydrate, EtOH Intermediate_1->Hydrazine Intermediate_2 O-(2,4-Dichlorobenzyl)hydroxylamine Hydrazine->Intermediate_2 HCl HCl in Ether/Dioxane Intermediate_2->HCl Final_Product O-(2,4-Dichlorobenzyl)hydroxylamine HCl HCl->Final_Product IDO1_Inhibition cluster_TME Tumor Microenvironment cluster_Immune Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 T_Cell T-Cell Proliferation & Activation Tryptophan->T_Cell promotes Kynurenine Kynurenine IDO1->Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression induces Inhibitor O-(2,4-Dichlorobenzyl)hydroxylamine -derived Inhibitor Inhibitor->IDO1 inhibits

Caption: Role of IDO1 in immune suppression and its inhibition.

Targeting Bacterial Fatty Acid Synthesis: FabH Inhibitors

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from its mammalian counterpart, is an attractive target. β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) catalyzes the initial condensation step in this pathway.

O-(2,4-Dichlorobenzyl)hydroxylamine serves as a key intermediate in the synthesis of potent FabH inhibitors. For instance, it can be reacted with substituted benzaldehydes to generate oxime derivatives with significant antibacterial activity.

Case Study: Synthesis of a Potent FabH Inhibitor

A notable example involves the synthesis of 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime. This compound has demonstrated excellent antibacterial activity against a range of pathogenic bacteria.

Reaction Scheme:

FabH_Inhibitor_Synthesis Intermediate O-(2,4-Dichlorobenzyl)hydroxylamine Reaction Condensation Intermediate->Reaction Aldehyde 3-Formylbenzaldehyde Aldehyde->Reaction Product 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime Reaction->Product

Caption: Synthesis of a FabH inhibitor from O-(2,4-Dichlorobenzyl)hydroxylamine.

Conclusion and Future Perspectives

O-(2,4-Dichlorobenzyl)hydroxylamine stands out as a strategically designed chemical intermediate with significant applications in drug discovery. Its dichlorinated aromatic ring provides a valuable scaffold that can enhance the pharmacokinetic properties of drug candidates. The straightforward synthesis and versatile reactivity of this compound, particularly in the formation of oximes, make it a powerful tool for medicinal chemists.

The successful application of O-(2,4-Dichlorobenzyl)hydroxylamine in the development of inhibitors for IDO1 and FabH underscores its potential in generating novel therapeutics for cancer and infectious diseases. Future research will likely expand its utility to other target classes, leveraging the advantageous properties conferred by its unique structure. As the demand for more effective and safer drugs continues to grow, the role of well-designed chemical intermediates like O-(2,4-Dichlorobenzyl)hydroxylamine will become increasingly critical in the drug development pipeline.

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The Emerging Therapeutic Potential of O-(2,4-Dichlorobenzyl)hydroxylamine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Versatility of the O-Benzylhydroxylamine Scaffold

The O-benzylhydroxylamine core structure, characterized by a benzyloxy group attached to a nitrogen atom, represents a highly versatile scaffold in the landscape of medicinal chemistry and drug discovery.[1] Initially explored in classical organic synthesis, its derivatives have become crucial intermediates in the development of pharmaceuticals and agrochemicals.[1][2] The O-benzylhydroxylamine moiety is a key building block for synthesizing oximes and hydroxamic acids, functional groups present in a multitude of biologically active agents.[3] This guide focuses on a particularly compelling subset of these compounds: O-(2,4-Dichlorobenzyl)hydroxylamine and its derivatives. The introduction of the 2,4-dichloro substitution on the benzyl ring significantly influences the molecule's physicochemical properties, enhancing lipophilicity and metabolic stability, which can lead to improved membrane permeability and biological activity.[4] This technical guide will provide an in-depth exploration of the synthesis, known biological activities, and mechanisms of action of O-(2,4-Dichlorobenzyl)hydroxylamine derivatives, offering valuable insights for researchers and professionals engaged in the pursuit of novel therapeutics.

Synthetic Strategies: Crafting the Molecular Architecture

The synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine and its derivatives typically commences with the commercially available 2,4-dichlorobenzyl alcohol or 2,4-dichlorobenzyl chloride. A general and efficient method for preparing the parent hydroxylamine involves a two-step process.

General Synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride

A common synthetic route involves the N-alkylation of a protected hydroxylamine equivalent, followed by deprotection. For instance, ethyl N-hydroxyacetimidate can be alkylated with 2,4-dichlorobenzyl chloride, followed by acidic hydrolysis to yield the desired product.

A detailed experimental protocol for a similar synthesis is as follows:

Step 1: Synthesis of O-(2,4-Dichlorobenzyl) N-acetylhydroxylamine

  • To a solution of N-acetylhydroxylamine in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

  • Slowly add 2,4-dichlorobenzyl chloride to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride

  • Dissolve the O-(2,4-Dichlorobenzyl) N-acetylhydroxylamine in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent system like ethanol/ether to afford O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride as a white crystalline solid.[5]

This parent hydroxylamine serves as a versatile precursor for a variety of derivatives, including oximes, amides, and sulfonamides, through reactions with corresponding electrophiles.

Biological Activities and Mechanisms of Action

Derivatives of O-(2,4-Dichlorobenzyl)hydroxylamine have demonstrated a spectrum of promising biological activities, with the most significant being in the realms of cancer immunotherapy, and as antimicrobial and antifungal agents.

Anticancer Activity: Targeting the Immune Checkpoint IDO1

A major breakthrough in the therapeutic application of this class of compounds was the discovery of their potent inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1).[3][6] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[6] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the proliferation and function of effector T-cells and promote the activity of regulatory T-cells, thereby facilitating tumor immune escape.[4][6]

O-alkylhydroxylamines, including O-(2,4-Dichlorobenzyl)hydroxylamine, have been rationally designed as mechanism-based inhibitors of IDO1.[6] The proposed mechanism involves the hydroxylamine nitrogen coordinating with the heme iron in the active site of the enzyme, effectively blocking its catalytic activity.[7]

Structure-Activity Relationship (SAR) Insights: Structure-activity studies have revealed that halogen substitutions on the aromatic ring significantly impact inhibitory potency.[6] The presence of chlorine atoms at the 2 and 4 positions of the benzyl ring, as in O-(2,4-Dichlorobenzyl)hydroxylamine, has been shown to be beneficial for activity, with some derivatives exhibiting IC50 values in the single-digit micromolar range for IDO1 inhibition.[6]

IDO1 Signaling Pathway and Inhibition

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate T_Cell T-Cell Proliferation & Activation Tryptophan->T_Cell Promotes Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Leads to Immune_Suppression->T_Cell Inhibits Inhibitor O-(2,4-Dichlorobenzyl) hydroxylamine Derivative Inhibitor->IDO1 Inhibits

Caption: Inhibition of the IDO1 pathway by O-(2,4-Dichlorobenzyl)hydroxylamine derivatives.

Antimicrobial and Antifungal Activities

While research into the antimicrobial and antifungal properties of O-(2,4-Dichlorobenzyl)hydroxylamine derivatives is still emerging, studies on related structures provide compelling evidence of their potential in this area.

Antimicrobial Activity: A study on oxime derivatives synthesized from O-benzylhydroxylamines identified a potent antibacterial agent: 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime. This compound demonstrated significant activity against a panel of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 3.13 to 6.25 µg/mL.

The proposed mechanism of action for the antibacterial effects of some hydroxylamine derivatives is the inhibition of bacterial ribonucleotide reductase (RNR).[5] This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA, and its inhibition halts bacterial proliferation.[5] The hydroxylamine compounds are thought to act as radical scavengers, disrupting the radical-based catalytic mechanism of RNR.[5]

Antifungal Activity: The antifungal potential of O-benzylhydroxylamine derivatives has also been explored. For instance, some O-benzyl oxime ethers have shown promising activity against various fungal pathogens. The mechanism of antifungal action for some O-benzyl derivatives containing an imidazole moiety is believed to involve the disruption of the fungal cell membrane's integrity.[3] This can lead to the leakage of cellular contents and ultimately, cell death.[3] Another potential mechanism is the inhibition of key enzymes in fungal metabolic pathways, such as cytochrome P450-dependent enzymes involved in ergosterol biosynthesis.[3]

Quantitative Antimicrobial Data

DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oximeEscherichia coli3.13 - 6.25[2]
Pseudomonas aeruginosa3.13 - 6.25[2]
Bacillus subtilis3.13 - 6.25[2]
Staphylococcus aureus3.13 - 6.25[2]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of an O-(2,4-Dichlorobenzyl) Oxime Derivative

This protocol describes the synthesis of an oxime derivative from O-(2,4-Dichlorobenzyl)hydroxylamine and a model aldehyde.

Materials:

  • O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride

  • Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Pyridine

  • Ethanol

  • Deionized water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation of O-(2,4-Dichlorobenzyl)hydroxylamine free base: Dissolve O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride in a minimal amount of deionized water. Add a saturated solution of sodium bicarbonate dropwise until the pH is ~8. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • Oxime formation: Dissolve the O-(2,4-Dichlorobenzyl)hydroxylamine free base (1 equivalent) and the aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of pyridine to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure oxime derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Oxime Derivative Synthesis

Oxime_Synthesis_Workflow start Start free_base Prepare O-(2,4-Dichlorobenzyl) hydroxylamine Free Base start->free_base dissolve Dissolve Free Base and Aldehyde in Ethanol free_base->dissolve add_pyridine Add Catalytic Pyridine dissolve->add_pyridine stir Stir at Room Temperature (4-6 hours) add_pyridine->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete evaporate Solvent Evaporation monitor->evaporate Reaction Complete purify Column Chromatography Purification evaporate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A generalized workflow for the synthesis of O-(2,4-Dichlorobenzyl) oxime derivatives.

Protocol 2: In Vitro IDO1 Inhibition Assay

This cell-based assay is designed to screen for and characterize inhibitors of IDO1 activity by measuring the production of kynurenine.

Materials:

  • Human ovarian cancer cell line (e.g., SKOV-3)

  • RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin

  • Recombinant human interferon-gamma (IFNγ)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 480 nm

Procedure:

  • Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.

  • IDO1 Induction: The following day, add IFNγ to the cell culture at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Kynurenine Measurement:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 10 µL of 6.1 N TCA to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet any precipitate.

    • Transfer 100 µL of the supernatant to a new plate and add 100 µL of freshly prepared Ehrlich's reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 480 nm using a plate reader.

  • Data Analysis: Construct a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in the samples and determine the IC50 value for each test compound.

Protocol 3: Broth Microdilution MIC Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain using the broth microdilution method.[8][9]

Materials:

  • Test compound

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the bacterial strain and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Future Perspectives and Conclusion

The exploration of O-(2,4-Dichlorobenzyl)hydroxylamine derivatives has unveiled a class of compounds with significant therapeutic potential. Their role as potent IDO1 inhibitors positions them as promising candidates for the development of novel cancer immunotherapies.[11] Furthermore, the emerging evidence of their antimicrobial and antifungal activities suggests a broader scope of application in combating infectious diseases.

Future research should focus on several key areas:

  • Expansion of the chemical space: The synthesis and biological evaluation of a wider range of derivatives, including amides, sulfonamides, and other heterocyclic adducts, will be crucial to establish a comprehensive structure-activity relationship.

  • Mechanistic elucidation: Deeper investigations into the molecular mechanisms underlying the anticancer, antimicrobial, and antifungal activities are necessary. This includes identifying specific cellular targets and signaling pathways modulated by these compounds.

  • In vivo studies: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

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  • PubMed Central (PMC). (2021, February 27). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Retrieved from [Link]

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Methodological & Application

reaction of O-(2,4-Dichlorobenzyl)hydroxylamine with aldehydes and ketones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Reaction of O-(2,4-Dichlorobenzyl)hydroxylamine with Aldehydes and Ketones for the Synthesis of Novel Oxime Ethers

For: Researchers, scientists, and drug development professionals.

Abstract

The formation of oxime ethers via the reaction of O-substituted hydroxylamines with carbonyl compounds is a cornerstone transformation in medicinal chemistry and chemical biology.[1][2] This guide provides a detailed exploration of the reaction between O-(2,4-Dichlorobenzyl)hydroxylamine and various aldehydes and ketones. The 2,4-dichlorobenzyl moiety offers a unique structural handle, imparting specific physicochemical properties to the resulting oxime ether products, which can be advantageous in drug discovery for enhancing metabolic stability or aiding in structure-activity relationship (SAR) studies. We present the underlying reaction mechanism, optimized protocols for synthesis, key experimental considerations, and characterization techniques to ensure reliable and reproducible outcomes.

Introduction and Significance

O-(2,4-Dichlorobenzyl)hydroxylamine is a versatile reagent for the derivatization of aldehydes and ketones. The resulting oxime ethers are stable, isolable compounds that play a significant role in various scientific domains:

  • Drug Discovery: The oxime ether linkage is present in numerous biologically active compounds and approved drugs, exhibiting activities ranging from antidepressant to antifungal.[2][3][4] The introduction of the 2,4-dichlorobenzyl group can modulate properties like lipophilicity, metabolic stability, and receptor binding interactions.[5]

  • Chemical Biology: This reaction is a form of bioconjugation, used to link molecules under mild conditions, with water as the only byproduct.[1]

  • Synthetic Intermediates: Oxime ethers are valuable synthons for synthesizing a wide array of important organic molecules, including amines, amino acids, and various heterocyclic structures.[6]

  • Analytical Chemistry: Derivatization of carbonyl compounds into their corresponding oximes is a common strategy for improving their detection and separation in chromatographic methods.[7][8]

The dichlorophenyl group, in particular, can serve as a heavy-atom handle for X-ray crystallography, aiding in the structural elucidation of protein-ligand complexes.

Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of an oxime ether from O-(2,4-Dichlorobenzyl)hydroxylamine and a carbonyl compound (aldehyde or ketone) is a classic example of a nucleophilic addition-elimination reaction, which is typically acid-catalyzed.[1]

The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of the hydroxylamine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon.[9][10] This forms a tetrahedral intermediate known as a hemiaminal. The reaction is pH-dependent; acidic conditions are required to protonate the carbonyl oxygen, increasing its electrophilicity, but excessive acidity will protonate the hydroxylamine, rendering it non-nucleophilic.[11]

  • Dehydration (Elimination): The hemiaminal intermediate is unstable and readily eliminates a molecule of water.[12] Protonation of the hydroxyl group in the hemiaminal turns it into a good leaving group (H₂O), and subsequent elimination, driven by the nitrogen's lone pair, forms the final C=N double bond of the oxime ether.[1]

dot digraph "Oxime_Ether_Formation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: Acid-Catalyzed Oxime Ether Formation", labelloc=b, fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=11]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

} enddot Caption: Figure 1: Acid-Catalyzed Oxime Ether Formation.

Experimental Considerations and Optimization

Achieving high yields and purity requires careful control of several reaction parameters. The optimal conditions can vary depending on the reactivity of the specific aldehyde or ketone.

ParameterGuideline & RationaleAldehydes (Typical)Ketones (Typical)
Solvent Protic solvents like ethanol or methanol are preferred as they can solvate the intermediates and participate in proton transfer steps. Aprotic solvents like THF or DCM can also be used.[13][14]EthanolEthanol, Methanol
Catalyst A weak acid catalyst is generally required. Acetic acid is common. For less reactive ketones, stronger acids or Lewis acids may be considered, but pH control is crucial.[6] Pyridine is often added when starting from the hydrochloride salt to liberate the free hydroxylamine.[14]Acetic Acid (catalytic)Acetic Acid, sometimes p-TsOH
Temperature Reactions are often run at room temperature for aldehydes. Ketones, being less electrophilic, may require gentle heating (reflux) to proceed at a reasonable rate.Room Temperature25 °C to Reflux (e.g., 78 °C)
Stoichiometry A slight excess (1.1-1.2 equivalents) of the hydroxylamine reagent is typically used to drive the reaction to completion.1.1 eq. Hydroxylamine1.2 eq. Hydroxylamine
Reaction Time Aldehyde reactions are often complete within 1-4 hours. Ketone reactions can take significantly longer, from 4 to 24 hours. Progress should be monitored by TLC or LC-MS.1-4 hours4-24 hours

Detailed Experimental Protocols

Safety: O-(2,4-Dichlorobenzyl)hydroxylamine and its hydrochloride salt should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aldehydes and ketones can be volatile and irritant.

Protocol 1: Synthesis from an Aldehyde (e.g., Benzaldehyde)
  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride (1.1 eq., e.g., 2.60 g, 11.0 mmol).

  • Dissolution: Add ethanol (25 mL) and stir to dissolve. Add pyridine (1.1 eq., e.g., 0.89 mL, 11.0 mmol) to neutralize the hydrochloride salt.

  • Reactant Addition: Add benzaldehyde (1.0 eq., e.g., 1.02 mL, 10.0 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete in 2-3 hours.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 25 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (25 mL), and finally brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexane) to obtain the pure O-(2,4-Dichlorobenzyl)benzaldehyde oxime.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[15][16]

Protocol 2: Synthesis from a Ketone (e.g., Acetophenone)
  • Reagent Preparation: In a 100 mL round-bottom flask with a stir bar and reflux condenser, combine acetophenone (1.0 eq., e.g., 1.17 mL, 10.0 mmol), O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride (1.2 eq., e.g., 2.84 g, 12.0 mmol), and ethanol (40 mL).

  • Catalyst Addition: Add glacial acetic acid (3-5 drops) as a catalyst.

  • Reaction: Heat the mixture to a gentle reflux (approx. 78 °C). Monitor the reaction by TLC. The reaction may require 8-16 hours for completion.

  • Work-up & Purification: Follow the same work-up, extraction, drying, concentration, and purification steps as described in Protocol 1. Due to the higher polarity of the ketoxime ether, a slightly more polar eluent system may be required for chromatography.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and MS. Note that ketoximes can often form as a mixture of E/Z isomers, which may be observable by NMR.[17]

General Workflow

The overall process from starting materials to a fully characterized product follows a standard synthetic chemistry workflow.

dot digraph "Synthesis_Workflow" { graph [nodesep=0.4, ranksep=0.5, splines=ortho, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

} enddot Caption: Figure 2: General Experimental Workflow.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently active catalyst (pH too high).2. Deactivated nucleophile (pH too low).3. Sterically hindered or unreactive ketone.4. Reagent degradation.1. Add a catalytic amount of acetic acid.2. Add a weak base like pyridine or NaOAc if starting from the HCl salt.3. Increase reaction temperature and/or time. Consider a stronger catalyst.4. Use fresh, high-purity reagents.
Multiple Spots on TLC 1. Formation of E/Z isomers.2. Side reactions (e.g., self-condensation of carbonyl).3. Impure starting materials.1. This is common, especially for ketoximes. Isomers may or may not be separable by chromatography. Characterize the mixture.2. Ensure anhydrous conditions if necessary; control temperature.3. Check purity of starting materials before reaction.
Difficult Purification Product has similar polarity to a starting material or byproduct.Adjust the eluent system for column chromatography. Try a different solvent system (e.g., Toluene/Acetone) or a different stationary phase.

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  • MDPI. (2023). A Review of Biologically Active Oxime Ethers. Molecules. Available at: [Link]

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Application Notes and Protocols for Carbonyl Derivatization using O-(2,4-Dichlorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride as a derivatizing agent for the sensitive analytical determination of carbonyl compounds (aldehydes and ketones). While specific literature on this reagent is limited, its chemical properties and reactivity are directly analogous to the extensively documented and widely used reagent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This guide leverages the well-established principles and protocols of PFBHA to provide a robust framework for researchers, scientists, and drug development professionals. The methodologies described are optimized for creating stable, volatile oxime derivatives suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), enhancing detection limits and analytical specificity.

Introduction: The Analytical Challenge of Carbonyls

Carbonyl compounds are a class of organic molecules ubiquitous in pharmaceutical manufacturing, environmental science, food chemistry, and clinical diagnostics. They can be active pharmaceutical ingredients (APIs), critical intermediates, process impurities, or biomarkers of oxidative stress. Their inherent polarity and thermal lability, particularly for smaller aldehydes, present significant challenges for direct analysis by gas chromatography.

Derivatization is a crucial strategy to overcome these limitations. The ideal derivatizing agent should react specifically and quantitatively with the carbonyl group under mild conditions to produce a single, stable derivative with enhanced volatility and detectability. O-substituted hydroxylamines, such as O-(2,4-Dichlorobenzyl)hydroxylamine, excel in this role. The reagent's benzyl group provides thermal stability, while the chlorine atoms offer a distinct isotopic signature and potential for electron capture detection (ECD), although mass spectrometry remains the most common and definitive detection method.

Principle of Derivatization: Oxime Formation

The core of the methodology is the nucleophilic addition reaction between the hydroxylamine moiety (-ONH₂) of the derivatizing agent and the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction proceeds via a carbinolamine intermediate, which then dehydrates to form a stable C=N double bond, yielding an oxime derivative.[1]

The reaction is typically carried out in a slightly acidic to neutral pH range. Acid catalysis facilitates the dehydration of the carbinolamine intermediate, which is often the rate-limiting step.[2] The resulting O-(2,4-Dichlorobenzyl)oxime is significantly more volatile and thermally stable than its parent carbonyl compound, making it ideal for GC analysis.

Caption: Fig 1. Reaction of a carbonyl with O-(2,4-Dichlorobenzyl)hydroxylamine.

Advantages of O-(2,4-Dichlorobenzyl)hydroxylamine Derivatization

  • Enhanced Stability: Oximes are significantly more stable to hydrolysis than other derivatives like hydrazones, ensuring sample integrity during preparation and analysis.[3] The resulting O-benzyl oximes are also thermally robust, preventing degradation in the hot GC injector port.

  • Improved Chromatography: The derivatization process increases the volatility and reduces the polarity of the parent carbonyls, leading to better peak shapes, reduced tailing, and improved resolution on common non-polar GC columns.

  • High Sensitivity: The dichlorobenzyl group provides a distinct isotopic pattern (due to ³⁵Cl and ³⁷Cl isotopes) and characteristic fragment ions in mass spectrometry, facilitating confident identification and quantification. The halogenated nature of the derivative also makes it highly sensitive to Electron Capture Detection (ECD).

  • Broad Applicability: The method is effective for a wide range of aldehydes and ketones, from volatile small molecules like formaldehyde to larger, less volatile keto-steroids.[4]

Detailed Application Protocols

The following protocols are adapted from validated methods for the analogous reagent PFBHA and are expected to provide excellent results with O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride.[2][5] Researchers should perform initial validation experiments to confirm optimal conditions for their specific analytes and matrices.

Reagent and Standard Preparation
  • Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 51572-93-1) in 10 mL of HPLC-grade water. This solution should be stored at 2-8°C and is typically stable for several weeks.

  • Carbonyl Stock Standards (1 mg/mL): Prepare individual stock solutions of target aldehydes and ketones in a suitable solvent (e.g., methanol, acetonitrile).

  • Working Standard Mixture: Create a mixed working standard solution by diluting the stock standards to the desired concentration range (e.g., 1-100 µg/mL) in the same solvent.

Protocol for Derivatization in Aqueous Samples (e.g., Water, Biological Fluids)

This protocol is suitable for samples where the carbonyls are dissolved in an aqueous matrix.

  • Sample Preparation: To a 20 mL headspace vial, add 5 mL of the aqueous sample. If the sample is acidic or basic, adjust the pH to 6.0-7.0 using dilute HCl or NaOH.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated carbonyl or a carbonyl not expected in the sample) for improved quantitation.

  • Reagent Addition: Add 100 µL of the 10 mg/mL derivatizing reagent solution to the vial.

  • Reaction: Cap the vial tightly and heat in a heating block or water bath at 60-80°C for 60-90 minutes to ensure complete reaction.[6]

  • Cooling: Allow the vial to cool to room temperature. The derivatives are now ready for extraction.

  • Liquid-Liquid Extraction (LLE): Add 2 mL of a suitable organic solvent (e.g., hexane, dichloromethane, or methyl-tert-butyl ether).[7] Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge for 5 minutes at 2000 rpm to achieve clear phase separation.

  • Analysis: Carefully transfer the organic (top) layer to a 2 mL autosampler vial for GC-MS analysis.

Protocol for Headspace and SPME Analysis

For volatile carbonyls, headspace or Solid-Phase Microextraction (SPME) analysis offers a solventless and often more sensitive approach.[2]

  • Sample Preparation: Follow steps 1-3 from the aqueous protocol (Section 4.2).

  • Reaction: Cap the vial and heat at 60°C for 30-60 minutes.[2]

  • Equilibration & Extraction (SPME): After the reaction, place the vial in an autosampler equipped with an SPME agitator. Equilibrate the headspace for 5 minutes at 60°C, then expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace for 15-30 minutes under agitation.

  • Analysis: The fiber is then directly desorbed in the GC injector for analysis.

Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction & Analysis A Aqueous Sample (5 mL) B Add Internal Standard A->B C Add Derivatizing Reagent B->C D Seal Vial & Heat (60-80°C, 60-90 min) C->D E1 Liquid-Liquid Extraction (e.g., Hexane) D->E1 Aqueous Protocol E2 Headspace / SPME D->E2 Volatiles Protocol F GC-MS Analysis E1->F E2->F

Caption: Fig 2. General experimental workflow for carbonyl derivatization.

Analytical Method Parameters & Data Interpretation

Gas Chromatography-Mass Spectrometry (GC-MS)

The following parameters serve as a starting point and should be optimized for the specific instrument and target analytes.

ParameterRecommended SettingRationale
GC Column 30m x 0.25mm ID, 0.25µm filmStandard non-polar column (e.g., DB-5ms, HP-5ms) provides good separation for the derivatives.
Injector Temp. 250 - 280°CEnsures efficient volatilization of the stable oxime derivatives without degradation.
Injection Mode Splitless (for trace analysis)Maximizes transfer of analyte to the column for highest sensitivity.
Oven Program Initial 50°C (2 min), ramp 10°C/min to 300°C, hold 5 minA typical temperature program to separate a range of carbonyl derivatives by volatility.
MS Source Temp. 230°CStandard temperature for electron ionization (EI).
MS Quad Temp. 150°CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI provides reproducible fragmentation patterns for library matching and identification.
Acquisition Scan (for unknowns) or Selected Ion Monitoring (SIM)Use Scan mode for initial identification. Use SIM mode for targeted quantification to achieve lower detection limits.
Interpreting Mass Spectra

The mass spectra of O-(2,4-Dichlorobenzyl)oximes will exhibit characteristic fragmentation. The primary fragment of interest is often the dichlorobenzyl cation [C₇H₅Cl₂]⁺ at m/z 159/161 , resulting from the cleavage of the C-O bond. This ion is highly stable and typically produces a strong signal, making it an excellent choice for quantification in SIM mode. The presence of two chlorine atoms gives this fragment a characteristic isotopic pattern (~9:6 ratio for M:M+2), which is a powerful tool for confirming the identity of the derivative. Other fragments, including the molecular ion (M⁺), may also be observed depending on the stability of the parent carbonyl.

Performance Characteristics (Illustrative)

While specific validation data for O-(2,4-Dichlorobenzyl)hydroxylamine is not widely published, the performance is expected to be comparable to PFBHA. The table below shows typical performance data for PFBHA-derivatized carbonyls, which can be used as a benchmark for method development and validation.[5][8]

Analyte (as PFBHA-oxime)MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
FormaldehydeGC-MS (SIM)11 ng/L36 ng/L[2]
AcetaldehydeGC-MS (SIM)~50 ng/L~150 ng/L
AcetoneGC-MS (SIM)~70 ng/L~250 ng/L[5]
Long-Chain AldehydesGC-NICI-MS0.5 pmol~1.5 pmol[8]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Derivative Peak 1. Incomplete reaction. 2. Incorrect pH. 3. Reagent degradation.1. Increase reaction time or temperature. 2. Ensure sample pH is between 6-7. 3. Prepare fresh derivatizing reagent.
Poor Peak Shape / Tailing 1. Active sites in GC liner/column. 2. Non-volatile matrix components.1. Use a deactivated liner; condition or replace the GC column. 2. Perform a sample cleanup step (e.g., SPE) before derivatization.
Multiple Derivative Peaks Formation of E/Z isomers.This is common for oximes.[9] Sum the peak areas of both isomers for consistent quantification. Isomer separation can be minimized with a fast GC oven ramp.
High Background Signal Contamination from solvents, glassware, or the sample matrix itself.Run a method blank. Use high-purity solvents. Bake out glassware.

Conclusion

O-(2,4-Dichlorobenzyl)hydroxylamine is a highly effective derivatizing agent for the analysis of aldehydes and ketones. By converting them into stable, volatile oxime derivatives, it enables robust and sensitive quantification by GC-MS. The principles and protocols detailed in this guide, based on the well-established chemistry of analogous reagents, provide a solid foundation for method development and validation. This methodology is a valuable tool for any laboratory engaged in the trace-level analysis of carbonyl compounds across diverse scientific and industrial fields.

References

  • A Review of Biologically Active Oxime Ethers. (n.d.). MDPI. Retrieved from [Link]

  • Chemical reaction of O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) and formaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • FA derivatization using PFBHA (O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine) (A) or PFPH (pentafluorophenylhydrazine) (B). (n.d.). ResearchGate. Retrieved from [Link]

  • O-(2,4-Dichlorobenzyl)hydroxylamine. (n.d.). PubChem. Retrieved from [Link]

  • A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and. (2023). Semantic Scholar. Retrieved from [Link]

  • Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. (2024). ResearchGate. Retrieved from [Link]

  • QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. (2002). PubMed. Retrieved from [Link]

  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote a,b fragmentation. (n.d.). University of Louisville. Retrieved from [Link]

  • 2,4-Dichlorobenzyl alcohol. (n.d.). Wikipedia. Retrieved from [Link]

  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. (n.d.). Science Publishing Group. Retrieved from [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (n.d.). SciSpace. Retrieved from [Link]

  • [Supporting Information] Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Determination of Carbonyls in Pyrolysis Bio-oils by Potentiometric Titration: Faix Method. (2016). National Renewable Energy Laboratory. Retrieved from [Link]

  • Organophosphorus compounds and oximes: a critical review. (2020). National Institutes of Health. Retrieved from [Link]

  • 2,4-D. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. (2000). PubMed. Retrieved from [Link]

  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. (2012). PubMed. Retrieved from [Link]

  • O-(n-(2,4-dichlorophenyl)carbamoyl)acetone oxime (C10H10Cl2N2O2). (n.d.). PubChemLite. Retrieved from [Link]

  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? (2015). Quora. Retrieved from [Link]

  • Stability of non-halogenated and brominated oximes at 37 °C in water... (n.d.). ResearchGate. Retrieved from [Link]

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The Strategic Application of O-(2,4-Dichlorobenzyl)hydroxylamine in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone for identifying new therapeutic agents. Heterocycles are prevalent in a vast array of pharmaceuticals due to their ability to engage in diverse biological interactions. O-(2,4-Dichlorobenzyl)hydroxylamine emerges as a particularly valuable reagent in this field. Its unique structural features—a nucleophilic hydroxylamine moiety tethered to a sterically and electronically influential 2,4-dichlorobenzyl group—provide a versatile platform for constructing complex molecular architectures. The dichlorinated phenyl ring can impart favorable pharmacokinetic properties, such as enhanced metabolic stability and lipophilicity, while also potentially engaging in specific binding interactions with biological targets.[1][2][3] This guide provides an in-depth exploration of the practical application of O-(2,4-Dichlorobenzyl)hydroxylamine in the synthesis of novel pyridin-2(1H)-one and isoxazole derivatives, complete with detailed protocols and mechanistic insights.

Core Attributes of O-(2,4-Dichlorobenzyl)hydroxylamine

O-(2,4-Dichlorobenzyl)hydroxylamine is a white to off-white solid, typically available as a hydrochloride salt for improved stability and handling.[4] The free base can be liberated in situ or prior to reaction. Its key chemical characteristics are summarized below.

PropertyValueSource
Molecular Formula C₇H₇Cl₂NO[5]
Molecular Weight 192.04 g/mol [5]
IUPAC Name O-[(2,4-dichlorophenyl)methyl]hydroxylamine[5]
CAS Number 52370-40-8[5]

The reactivity of this molecule is dominated by the nucleophilicity of the nitrogen atom of the hydroxylamine group. The bulky 2,4-dichlorobenzyl group provides a stable O-protecting group that can be cleaved under specific conditions if required, but more often it is incorporated into the final molecule as a key pharmacophore.

Application in the Synthesis of Novel 1-((2,4-Dichlorobenzyl)oxy)pyridin-2(1H)-ones

Pyridin-2(1H)-ones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an N-alkoxy group can significantly modulate their pharmacological profile. The following protocol details the synthesis of a novel series of 1-((2,4-Dichlorobenzyl)oxy)pyridin-2(1H)-ones via a condensation-cyclization reaction.

Reaction Principle and Mechanistic Insight

The synthesis proceeds through the reaction of O-(2,4-Dichlorobenzyl)hydroxylamine with a 1,3-dicarbonyl compound, specifically an α,β-unsaturated aldehyde or ketone. The initial step involves the formation of an oxime intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyridin-2(1H)-one ring system.[6][7][8]

G reagents O-(2,4-Dichlorobenzyl)hydroxylamine + α,β-Unsaturated Aldehyde/Ketone intermediate1 Oxime Formation (Condensation) reagents->intermediate1 Base catalyst (e.g., Pyridine) intermediate2 Intramolecular Cyclization (Michael Addition) intermediate1->intermediate2 Heat product 1-((2,4-Dichlorobenzyl)oxy)pyridin-2(1H)-one (Dehydration) intermediate2->product -H₂O

Caption: Synthetic workflow for 1-((2,4-Dichlorobenzyl)oxy)pyridin-2(1H)-ones.

Detailed Experimental Protocol: Synthesis of 1-((2,4-Dichlorobenzyl)oxy)-4-phenylpyridin-2(1H)-one

This protocol describes the synthesis of a representative compound from cinnamaldehyde.

Materials:

  • O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride

  • Cinnamaldehyde

  • Pyridine (anhydrous)

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Liberation of the Free Base: In a 100 mL round-bottom flask, dissolve O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride (1.0 eq) in water. Add a saturated solution of sodium bicarbonate dropwise with stirring until the pH of the solution is ~8-9. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the free base as an oil. Causality: The hydrochloride salt is more stable for storage, but the free base is required for the nucleophilic attack on the carbonyl carbon.

  • Oxime Formation: To a solution of the free base (1.0 eq) in anhydrous ethanol (20 mL) in a 250 mL round-bottom flask, add cinnamaldehyde (1.05 eq) and anhydrous pyridine (2.0 eq). Causality: Pyridine acts as a base to facilitate the condensation and also serves as a solvent.

  • Reaction and Cyclization: Fit the flask with a reflux condenser and heat the reaction mixture to 60°C with stirring for 2 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate). Causality: Heating provides the activation energy for the initial condensation and subsequent intramolecular cyclization.

  • Work-up and Extraction: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add 50 mL of water and extract with ethyl acetate (3 x 30 mL). Combine the organic extracts and wash successively with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL). Causality: The acidic wash removes the basic pyridine catalyst, and the subsequent washes neutralize the extract and remove water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

ReactantMolar Eq.Purpose
O-(2,4-Dichlorobenzyl)hydroxylamine HCl1.0N-O source for the heterocyclic ring
Cinnamaldehyde1.05Carbon backbone of the pyridinone ring
Pyridine2.0Base catalyst and solvent
Sodium BicarbonateexcessTo liberate the free hydroxylamine
1 M HClexcessTo remove pyridine during work-up

Application in the Synthesis of Novel 3,5-Disubstituted Isoxazoles

Isoxazoles are another class of five-membered heterocycles with significant applications in medicinal chemistry. The reaction of hydroxylamine derivatives with 1,3-dicarbonyl compounds is a classical and reliable method for their synthesis.[9][10][11]

Reaction Principle and Mechanistic Insight

This synthesis involves a condensation reaction between O-(2,4-Dichlorobenzyl)hydroxylamine and a 1,3-dicarbonyl compound. The hydroxylamine nitrogen attacks one carbonyl group to form an imine (oxime), followed by the hydroxyl oxygen attacking the second carbonyl group. A subsequent dehydration step yields the aromatic isoxazole ring.[11]

G reagents O-(2,4-Dichlorobenzyl)hydroxylamine + 1,3-Dicarbonyl Compound intermediate1 Oxime Formation (Condensation at one carbonyl) reagents->intermediate1 Acid or Base catalyst intermediate2 Intramolecular Cyclization (Attack of hydroxyl O on second carbonyl) intermediate1->intermediate2 Heat product 3,5-Disubstituted Isoxazole (Dehydration) intermediate2->product -H₂O

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.

Detailed Experimental Protocol: Synthesis of 3-methyl-5-phenyl-4-(2,4-dichlorobenzyloxy)isoxazole

This protocol details the synthesis using benzoylacetone as the 1,3-dicarbonyl starting material.

Materials:

  • O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride

  • Benzoylacetone

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid (1 M)

  • Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve benzoylacetone (1.0 eq) and O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride (1.1 eq) in ethanol (30 mL). Causality: Using a slight excess of the hydroxylamine derivative ensures complete consumption of the dicarbonyl compound.

  • Base Addition and Reflux: To the stirred solution, add a solution of potassium hydroxide (1.2 eq) in ethanol (10 mL) dropwise at room temperature. After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate). Causality: The base is necessary to facilitate the condensation and cyclization steps. Refluxing provides the energy for the reaction to proceed to completion.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add 50 mL of water to the residue and neutralize with 1 M HCl until the pH is approximately 7.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Causality: Dichloromethane is an effective solvent for extracting the non-polar isoxazole product.

  • Purification: Filter off the drying agent and concentrate the organic solution on a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and mass spectra of the purified product to confirm its identity and purity.

ReactantMolar Eq.Purpose
O-(2,4-Dichlorobenzyl)hydroxylamine HCl1.1N-O source for the isoxazole ring
Benzoylacetone1.0Carbon backbone of the isoxazole ring
Potassium Hydroxide1.2Base catalyst
1 M HClto pH 7Neutralization during work-up

Conclusion and Future Perspectives

O-(2,4-Dichlorobenzyl)hydroxylamine is a potent and versatile building block for the synthesis of novel heterocyclic compounds. The protocols detailed herein for the preparation of pyridin-2(1H)-ones and isoxazoles demonstrate its utility in constructing medicinally relevant scaffolds. The presence of the 2,4-dichlorobenzyl moiety offers a strategic advantage for modulating the physicochemical and pharmacological properties of the final compounds. Future applications of this reagent could extend to the synthesis of other N-O containing heterocycles such as oxazines and oxadiazoles, further expanding the accessible chemical space for drug discovery and development. The methodologies presented are robust and can be adapted for the synthesis of a diverse library of analogues for structure-activity relationship studies.

References

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  • ResearchGate. Synthesis of 1,2,4-oxadiazoles (a review). Available from: [Link]

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  • Google Patents. WO2005067906A2 - Pharmaceutical composition comprising 2,4-dichlorobenzyl alcohol and amylmetacresol.
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Application Notes & Protocols: O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride in modern peptide synthesis. The focus is on its role as a key reagent for introducing a stable, reactive aminooxy handle, enabling the formation of robust oxime bonds. We will explore the underlying chemical principles of oxime ligation, its strategic applications in creating complex peptide conjugates and macrocycles, and provide detailed, field-tested protocols for its successful implementation.

Introduction: The Strategic Value of Chemoselective Ligation

The synthesis of large, complex, or modified peptides and proteins is a cornerstone of modern chemical biology and drug discovery. While solid-phase peptide synthesis (SPPS) is a powerful tool, its linear, stepwise nature presents limitations for proteins exceeding ~50 amino acids.[1] To overcome this, chemists rely on chemoselective ligation strategies—reactions that join two large, unprotected peptide fragments together in an aqueous solution with high specificity.[2]

Among the arsenal of bioorthogonal "click-type" reactions, oxime ligation stands out for its reliability, the stability of the resulting bond, and the mild reaction conditions required.[3][4] The reaction forms a stable oxime linkage by coupling a molecule bearing an aminooxy group with another containing an aldehyde or ketone. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a valuable reagent that serves as a precursor to the nucleophilic aminooxy moiety, enabling the targeted modification and conjugation of peptides. The 2,4-dichloro substitution on the benzyl group enhances the compound's lipophilicity and stability, which can be advantageous in specific synthetic contexts.[5]

The Mechanism of Oxime Ligation

The formation of an oxime bond is a robust and well-understood condensation reaction. The core transformation involves the nucleophilic attack of an aminooxy group (R¹-O-NH₂) on the electrophilic carbon of an aldehyde or ketone (R²-C=O).

The reaction is typically catalyzed by acid (pH 4-5).[3] The acidic environment protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, the pH must not be too low, as it would protonate the aminooxy nucleophile, rendering it unreactive. The reaction proceeds through a tetrahedral intermediate which then dehydrates to form the final, stable C=N-O oxime bond.[6]

To further accelerate the reaction, particularly at physiological pH, a nucleophilic catalyst such as aniline can be employed.[2][3] Aniline first reacts with the carbonyl to form a highly reactive Schiff base (an imine), which is more susceptible to attack by the aminooxy group than the original carbonyl.[2][3]

Oxime_Ligation_Mechanism cluster_process Reaction Pathway R1_ONH2 R¹-O-NH₂ (Aminooxy) Intermediate Tetrahedral Intermediate R1_ONH2->Intermediate + R2_CHO R²-(C=O)-R³ (Carbonyl) R2_CHO->Intermediate Schiff_Base Schiff Base Intermediate R2_CHO->Schiff_Base + H2O_out - H₂O Intermediate->H2O_out Oxime R¹-O-N=C(R²)-R³ (Oxime Bond) H2O_out->Oxime Aniline Aniline (Catalyst) Aniline->Schiff_Base Schiff_Base->Oxime + R¹-O-NH₂ - Aniline

Caption: General mechanism of acid- and aniline-catalyzed oxime ligation.

Core Applications and Strategic Considerations

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is used to install an aminooxy functional group, which can then be reacted with a carbonyl-containing peptide or molecule. This enables several powerful synthetic strategies:

  • Peptide-Small Molecule Conjugation: Attaching drugs, imaging agents, or affinity tags to a specific site on a peptide.

  • Peptide-Peptide Ligation: Joining two peptide fragments, where one is synthesized with a C-terminal aldehyde/ketone and the other with an N-terminal or side-chain aminooxy group.

  • Peptide Macrocyclization: Synthesizing a linear peptide with both a carbonyl and an aminooxy group, which can then undergo an intramolecular reaction to form a cyclic peptide.[4][7] This is a valuable strategy for constraining peptide conformation to enhance biological activity and stability.[7]

  • Surface Immobilization: Attaching peptides to surfaces (e.g., microarrays, nanoparticles) that have been functionalized with carbonyl groups.

Table 1: Key Parameters for Oxime Ligation Reactions

ParameterTypical Range/ConditionRationale & Expert Insight
pH 4.0 - 5.5Optimal balance between activating the carbonyl group (via protonation) and maintaining the nucleophilicity of the aminooxy group.[3]
Solvent Aqueous buffers (Acetate, Phosphate)The reaction is bioorthogonal and proceeds well in aqueous media, making it suitable for unprotected peptides.[2][3]
Catalyst 10-100 mM Aniline or derivativesSignificantly accelerates the rate of ligation, especially at pH > 6, by forming a more reactive imine intermediate.[2][3]
Temperature 25 - 37 °CMild temperatures are sufficient, preserving the integrity of sensitive peptide structures.
Reactant Conc. 1 - 10 mMHigher concentrations drive the reaction equilibrium towards the product. The reaction can be slow at micromolar concentrations.[2]
Reaction Time 1 - 24 hoursMonitored by RP-HPLC/LC-MS. Time depends on concentration, catalyst use, and steric hindrance at the ligation site.

Experimental Protocols

Protocol 1: General Procedure for Peptide-Peptide Oxime Ligation

This protocol describes the conjugation of two peptide fragments: Peptide-A , containing a C-terminal α-ketoacid (which acts as an aldehyde precursor), and Peptide-B , functionalized with an N-terminal aminooxy group derived from O-(2,4-Dichlorobenzyl)hydroxylamine.

Self-Validation: Each step includes an analytical checkpoint to ensure the reaction is proceeding as expected before committing to subsequent steps.

Workflow Overview

Caption: Experimental workflow for a typical oxime ligation.

Step-by-Step Methodology:

  • Preparation of Reactants:

    • Peptide-A (with Carbonyl): Synthesize the peptide containing a C-terminal aldehyde or an N-terminal α-ketoacid using established SPPS methods. Purify by RP-HPLC and confirm its identity and purity (>95%) by LC-MS. Lyophilize the pure fraction.

    • Aminooxy Reagent Solution: Prepare a stock solution of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. For a 100 mM stock, dissolve 22.85 mg in 1 mL of a suitable solvent like DMF or water.

    • Note: The hydrochloride salt is stable. The free hydroxylamine is generated in situ in the buffered reaction medium.

  • Ligation Reaction Setup:

    • Dissolve the lyophilized Peptide-A (1.0 equivalent) in the ligation buffer (e.g., 200 mM sodium acetate, pH 4.5) to a final concentration of 2 mM.

    • Add the O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride stock solution to the mixture to achieve a final concentration of 2.4 mM (1.2 equivalents). The slight excess drives the reaction to completion.

    • Optional (but recommended for speed): Add an aniline stock solution (in buffer) to a final concentration of 50 mM.

    • Gently vortex the mixture to ensure homogeneity. Incubate the reaction at room temperature (25 °C) or 37 °C.

  • Reaction Monitoring (Checkpoint):

    • After 1 hour, and then every 2-4 hours, take a small aliquot (e.g., 5 µL) from the reaction mixture.

    • Dilute the aliquot 1:20 with 50% Acetonitrile/Water + 0.1% TFA.

    • Analyze by analytical RP-HPLC and LC-MS.

    • Validation Criteria: Observe the decrease of the starting material peaks and the concomitant appearance of a new, typically more retained, product peak corresponding to the calculated mass of the oxime conjugate. The reaction is considered complete when >95% of the limiting reactant has been consumed.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by diluting the mixture 1:5 with 0.1% TFA in water. This acidification effectively stops the reaction.

    • Filter the diluted mixture through a 0.45 µm syringe filter to remove any precipitated material.

    • Purify the crude product using preparative RP-HPLC with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions corresponding to the product peak.

  • Characterization and Storage:

    • Confirm the identity of the purified fractions by LC-MS analysis. The observed mass should match the theoretical mass of the oxime-linked peptide.

    • Pool the pure fractions, freeze, and lyophilize to obtain the final product as a white, fluffy powder.

    • Store the lyophilized peptide at -20 °C or -80 °C for long-term stability.

Conclusion and Future Outlook

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a practical and effective reagent for implementing oxime ligation chemistry in peptide synthesis. The resulting oxime bond provides a stable, non-native linkage that expands the toolkit for creating sophisticated biomolecules, from cyclic peptides with enhanced therapeutic properties to complex protein-drug conjugates. As the demand for precisely engineered biologics grows, the strategic application of robust and orthogonal ligation chemistries, such as the one described herein, will continue to be of paramount importance in both academic research and industrial drug development.

References

  • Bode, J. W. Protein synthesis with the ketoacid-hydroxylamine (KAHA) ligation. Bode Research Group, ETH Zürich. [Link]

  • Zhang, Y., et al. (2025). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Journal of the American Chemical Society. [Link]

  • Peltier, J., et al. (2006). A reagent for the convenient, solid-phase synthesis of N-terminal peptide hydroxylamines for chemoselective ligations. PubMed. [Link]

  • Vasan, A., et al. (2021). Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI. [Link]

  • Peltier, J., et al. (2006). A Reagent for the Convenient, Solid Phase Synthesis of N-Terminal Peptide Hydroxylamines for Chemoselective Ligations. PMC - NIH. [Link]

  • Simain, A., et al. (2018). Chemical Protein Synthesis by Chemoselective α-Ketoacid–Hydroxylamine (KAHA) Ligations with 5-Oxaproline. Springer Nature Experiments. [Link]

  • Hering, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. [Link]

  • Lumpan, J. H. & Proulx, C. (2019). Mechanistic study of oxime ligation via in situ oxidation of N-phenylglycinyl peptides. Morressier. [Link]

  • Isenegger, P. G., et al. (2019). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. Request PDF on ResearchGate. [Link]

  • Isenegger, P. G., et al. (2019). Bioorthogonal Peptide Macrocyclization using Oxime Ligation. Open Research Repository. [Link]

  • MySkinRecipes. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. [Link]

  • Lead Sciences. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. [Link]

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analytical methods for monitoring reactions with O-(2,4-Dichlorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analytical Monitoring of Reactions Involving O-(2,4-Dichlorobenzyl)hydroxylamine

Abstract

O-(2,4-Dichlorobenzyl)hydroxylamine is a pivotal reagent and building block in pharmaceutical and synthetic chemistry, primarily utilized in the formation of O-benzyl oximes and other derivatives.[1] The precise monitoring of its reactions is critical for optimizing yields, minimizing impurities, and elucidating reaction mechanisms. This guide provides a comprehensive overview of robust analytical methods for real-time and offline monitoring of reactions involving this compound. We delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and direct Mass Spectrometry (MS), offering detailed protocols, comparative analysis, and expert insights to guide researchers in selecting and implementing the most appropriate technique for their specific needs.

Introduction: The Analytical Imperative

O-(2,4-Dichlorobenzyl)hydroxylamine is a substituted hydroxylamine derivative whose reactivity is centered around the nucleophilic aminooxy group (-ONH₂). Its most common application is the reaction with aldehydes and ketones to form stable O-benzyl oxime derivatives.[2][3] This reaction is fundamental in medicinal chemistry for creating bioisosteres, protecting groups, and scaffolds for biologically active molecules.[1]

However, the very reactivity that makes this compound useful also presents analytical challenges. The potential for side reactions, the formation of unstable intermediates, and the physicochemical properties of the analyte—such as its polarity and potential lack of a strong UV chromophore in certain reaction mixtures—necessitate sophisticated analytical oversight. Effective reaction monitoring provides critical data on kinetics, conversion rates, and impurity profiles, which is essential for process development, scale-up, and ensuring the quality of the final product.

Core Analytical Strategies: A Multi-Technique Approach

No single analytical technique is universally optimal. The choice depends on the specific information required, whether it be quantitative tracking of reactants and products, identification of unknown intermediates, or real-time kinetic analysis. We will explore four principal methods.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the cornerstone for quantitative analysis in most synthetic labs due to its robustness, precision, and wide applicability. For a polar compound like O-(2,4-Dichlorobenzyl)hydroxylamine and its products, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC. Its nonpolar nature provides effective retention for the benzyl moiety of the analyte and related structures, allowing for separation based on subtle differences in polarity.

  • Mobile Phase: A gradient of acetonitrile or methanol mixed with water is typically used. The organic solvent elutes the compounds, and a gradient is often necessary to resolve early-eluting polar starting materials from later-eluting, more nonpolar products within a reasonable timeframe.

  • Detection: While the dichlorobenzyl group provides some UV absorbance (around 254 nm), sensitivity can be a limiting factor for trace analysis.[2] Furthermore, reaction byproducts may lack a suitable chromophore. Therefore, pre-column derivatization with a UV-active agent like benzaldehyde is a highly effective strategy to enhance detection sensitivity and ensure all analytes of interest are visible.[4] This converts the hydroxylamine into a stable, highly UV-active benzaldoxime derivative.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior separation efficiency and provides definitive structural information through mass spectral fragmentation patterns. However, the polarity and low volatility of hydroxylamines make them unsuitable for direct GC analysis.[5][6]

Causality Behind Experimental Choices:

  • Derivatization is Mandatory: To make O-(2,4-Dichlorobenzyl)hydroxylamine and its potential hydroxylamine-containing byproducts amenable to GC, they must be chemically modified to increase their volatility and thermal stability. A common and effective method is to convert the hydroxylamine into its corresponding oxime by reacting it with a simple ketone, such as acetone or cyclohexanone.[7][8] This reaction is typically rapid and quantitative. An alternative is silylation of the -ONH₂ group.

  • Column Selection: A low-to-mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is ideal. This type of column provides excellent resolution for a wide range of derivatized analytes.

  • Mass Spectrometry Detection: Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that can be used to confirm the identity of the starting material, products, and any side-products, often allowing for identification against spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands out for its ability to provide real-time, non-invasive, and quantitative monitoring of a reaction directly in the reaction vessel or in a flow setup.[9][10] It allows for the simultaneous observation of all hydrogen-containing (¹H NMR) species.

Causality Behind Experimental Choices:

  • Non-Invasive Monitoring: NMR allows chemists to observe the reaction as it truly occurs, without the need for sampling, quenching, or workup, which can alter the reaction mixture.[10][11]

  • Inherent Quantitation: The integral of an NMR signal is directly proportional to the number of nuclei it represents.[10] This means one can determine the relative concentrations of reactants, intermediates, and products without the need for calibration curves, making it a powerful tool for kinetic studies.[12]

  • Structural Elucidation: NMR provides unambiguous structural information, making it invaluable for identifying unexpected intermediates or byproducts as they form.[13]

Mass Spectrometry (MS) for Mechanistic Insights

Direct infusion mass spectrometry, particularly using soft ionization techniques like Electrospray Ionization (ESI-MS), is unparalleled for detecting and characterizing transient or low-concentration reaction intermediates.[14][15]

Causality Behind Experimental Choices:

  • Sensitivity to Intermediates: ESI-MS is exceptionally sensitive to charged or easily ionizable species, which are common in many reaction mechanisms (e.g., protonated intermediates).[15][16] This allows for the direct observation of species that are too short-lived or at too low a concentration to be detected by NMR or chromatography.

  • Real-Time Mechanistic Probes: By continuously introducing a small stream of the reaction mixture into the mass spectrometer, researchers can map the appearance and disappearance of intermediates, providing direct evidence for a proposed reaction pathway.[17][18]

Comparative Analysis of Techniques

Technique Primary Use Case Pros Cons
HPLC/UPLC-UV Quantitative analysis of reaction progress (conversion, yield, purity).Robust, highly quantitative, widely available.May require derivatization for sensitivity, less structural information than MS, offline analysis.
GC-MS Separation and identification of volatile products and impurities.Excellent separation, definitive structural identification via fragmentation.Requires derivatization, not suitable for thermally labile compounds, offline analysis.
NMR Spectroscopy Real-time kinetic monitoring, structural elucidation of all species.Non-invasive, inherently quantitative, provides rich structural data.[10]Lower sensitivity than MS, can be complex with overlapping signals, higher equipment cost.
Direct ESI-MS Identification of reaction intermediates, mechanistic studies.Extremely sensitive to intermediates, real-time analysis, fast.[14]Not inherently quantitative, susceptible to ion suppression, provides m/z data but not full structure.

Detailed Application Protocols

Protocol 1: Quantitative Reaction Monitoring by HPLC-UV

This protocol is designed for tracking the consumption of O-(2,4-Dichlorobenzyl)hydroxylamine and the formation of its corresponding oxime product after reaction with an aldehyde or ketone.

A. Pre-Column Derivatization with Benzaldehyde [4]

  • Reagent Preparation: Prepare a 1.0 M solution of benzaldehyde in acetonitrile. Prepare a 0.5 M sodium acetate buffer (pH 5.0).

  • Reaction Quenching & Sampling: At each time point, withdraw 50 µL of the reaction mixture and immediately quench it in 1 mL of acetonitrile to stop the reaction and precipitate any incompatible salts. Vortex and centrifuge if necessary.

  • Derivatization: Transfer 100 µL of the supernatant from the quenched sample to a fresh HPLC vial. Add 50 µL of the benzaldehyde solution and 50 µL of the acetate buffer. Cap the vial and heat at 60 °C for 30 minutes. This step derivatizes any remaining O-(2,4-Dichlorobenzyl)hydroxylamine.

  • Analysis: The sample is now ready for HPLC analysis. The product oxime does not need derivatization and will be detected directly.

B. HPLC Method Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detector UV at 254 nm
Injection Vol. 10 µL

C. Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Reaction Reaction Mixture Sample Withdraw 50 µL Sample Reaction->Sample Time Point Quench Quench in 1 mL ACN Sample->Quench Derivatize Derivatize with Benzaldehyde @ 60°C Quench->Derivatize 100 µL Supernatant HPLC HPLC System (C18 Column) Derivatize->HPLC Inject 10 µL UV UV Detector (254 nm) HPLC->UV Data Chromatogram (Peak Integration) UV->Data GCMS_Workflow cluster_prep Sample Derivatization cluster_analysis Instrumental Analysis Reaction Reaction Mixture (Post-Workup) Dry Evaporate Solvent Reaction->Dry Derivatize Add Acetone/Pyridine Heat @ 50°C Dry->Derivatize Redissolve Evaporate & Redissolve in Ethyl Acetate Derivatize->Redissolve GC Gas Chromatograph (HP-5ms Column) Redissolve->GC Inject 1 µL MS Mass Spectrometer (EI Source) GC->MS Data Mass Spectrum (Library Search) MS->Data

Caption: GC-MS analysis workflow, highlighting the crucial derivatization step.

Protocol 3: Real-Time Kinetic Monitoring by ¹H NMR

This protocol describes an in-situ method to acquire kinetic data.

  • Sample Preparation: In an NMR tube, combine the solvent (e.g., DMSO-d₆), the limiting reagent, and an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).

  • Initiation: Acquire an initial spectrum (t=0) before adding the final reagent. Then, add the final reagent (in this case, O-(2,4-Dichlorobenzyl)hydroxylamine) to initiate the reaction.

  • Data Acquisition: Immediately place the tube in the NMR spectrometer, which has been pre-shimmed and locked. Use an arrayed experiment sequence to automatically acquire ¹H spectra at regular time intervals (e.g., every 5 minutes for 8 hours). [12]4. Data Processing: Process the spectra. Identify a characteristic, non-overlapping peak for the starting material, the product, and the internal standard.

  • Analysis: Integrate these peaks in each spectrum. The concentration of each species at time 't' can be calculated relative to the constant integral of the internal standard. Plot concentration versus time to obtain the reaction profile.

Method Selection Guide

Choosing the right analytical tool is paramount for efficient and insightful research. This decision tree outlines a logical approach to selecting the best method based on the experimental goal.

Decision_Tree cluster_quant cluster_id cluster_kinetic Start What is your primary analytical goal? Goal_Quant Quantitative analysis? (Yield, Purity, Conversion) Start->Goal_Quant Goal_ID Structural identification? (Product, Impurity, Intermediate) Start->Goal_ID Goal_Kinetic Real-time kinetics or mechanistic study? Start->Goal_Kinetic Check_Volatility Are all components volatile and thermally stable? Goal_Quant->Check_Volatility ID_Type What needs to be identified? Goal_ID->ID_Type Method_NMR_Kinetic Use in-situ NMR Protocol Goal_Kinetic->Method_NMR_Kinetic Method_HPLC Use HPLC-UV Protocol Check_Volatility->Method_HPLC No Method_GCMS_Quant Use GC-MS Protocol (with Internal Standard) Check_Volatility->Method_GCMS_Quant Yes ID_Product Final Product / Stable Impurity ID_Type->ID_Product ID_Intermediate Transient Intermediate ID_Type->ID_Intermediate Method_GCMS_ID Use GC-MS Protocol ID_Product->Method_GCMS_ID Method_NMR_ID Use NMR Spectroscopy ID_Product->Method_NMR_ID Method_MS_ID Use Direct ESI-MS ID_Intermediate->Method_MS_ID

Caption: Decision tree for selecting the appropriate analytical method.

References

  • Identifying reactive intermediates by mass spectrometry.Chemical Science (RSC Publishing).
  • Reaction Monitoring & Kinetics.Chemical Instrumentation Facility - Iowa State University.
  • NMR Reaction-Monitoring as a Process Analytical Technique.Pharmaceutical Technology.
  • Identifying reactive intermediates by mass spectrometry.PMC - PubMed Central - NIH.
  • O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | 51572-93-1.Benchchem.
  • A Researcher's Guide to Analyzing Reaction Intermediates by Mass Spectrometry.Benchchem.
  • NMR Reaction Monitoring Robust to Spectral Distortions.Analytical Chemistry - ACS Publications.
  • Reaction Monitoring.Magritek.
  • The Advantages of Reaction Monitoring by NMR at Pfizer.Select Science.
  • A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.RSC Publishing.
  • Derivatization procedure for gas chromatographic determination of hydroxylamine.American Chemical Society.
  • Identifying reactive intermediates by mass spectrometry.Semantic Scholar.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.University of Windsor.
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.OSTI.GOV.
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry.PubMed.
  • Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography.PubMed.
  • The Discovery and Evolution of O-Benzylhydroxylamine Derivatives: A Technical Guide.Benchchem.
  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method.American Journal of Biomedical Science and Research.
  • Hydroxylamine. Wikipedia. Available at: [Link]

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Mastering the Separation: A Detailed Guide to the Chromatographic Purification of O-(2,4-Dichlorobenzyl)hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

O-(2,4-Dichlorobenzyl)hydroxylamine and its derivatives are pivotal intermediates in the synthesis of a multitude of pharmacologically active compounds.[1] Their structural motif is a key building block in the development of new therapeutic agents. Consequently, the purity of these intermediates is of paramount importance, as even trace impurities can lead to undesirable side reactions, impact biological activity, and complicate the interpretation of downstream experimental data.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of O-(2,4-Dichlorobenzyl)hydroxylamine derivatives using flash and preparative high-performance liquid chromatography (HPLC). We will delve into the underlying chemical principles, provide step-by-step protocols, and offer expert insights to overcome common purification challenges.

The Challenge: Understanding the unique chemical nature of O-(2,4-Dichlorobenzyl)hydroxylamine Derivatives

The successful chromatographic purification of O-(2,4-Dichlorobenzyl)hydroxylamine derivatives requires a nuanced understanding of their chemical properties. These molecules present a unique set of challenges primarily due to the presence of a basic hydroxylamine group.

  • Basicity and Interaction with Silica: The lone pair of electrons on the nitrogen atom of the hydroxylamine moiety imparts basic properties to the molecule. When using standard silica gel as the stationary phase in normal-phase chromatography, this basicity leads to strong acid-base interactions with the acidic silanol groups on the silica surface.[3] This interaction can result in several undesirable outcomes:

    • Peak Tailing: The strong binding causes the molecules to elute slowly and asymmetrically, leading to broad, tailing peaks.

    • Irreversible Adsorption: In some cases, the interaction is so strong that the compound may not elute from the column at all, leading to significant yield loss.[3]

    • Compound Degradation: The acidic nature of silica can potentially degrade sensitive molecules.[3]

To counteract these issues, specific strategies must be employed to either neutralize the acidic sites on the stationary phase or to use an alternative stationary phase altogether.

Purification Strategy Workflow

The following diagram illustrates a logical workflow for developing a purification method for O-(2,4-Dichlorobenzyl)hydroxylamine derivatives.

Purification Workflow cluster_0 Method Development cluster_1 Analysis & Final Product TLC TLC Analysis (with and without base) Flash_Protocol Flash Chromatography Protocol TLC->Flash_Protocol Develop Flash Method HPLC_Protocol Preparative HPLC Protocol TLC->HPLC_Protocol Develop HPLC Method Purity_Check Purity Analysis (Analytical HPLC/NMR) Flash_Protocol->Purity_Check Bulk Purification HPLC_Protocol->Purity_Check High-Purity Polish Final_Product Isolated Pure Product Purity_Check->Final_Product Meets Purity Specs Crude_Product Crude Reaction Mixture Crude_Product->TLC Initial Assessment

Caption: A general workflow for the purification of O-(2,4-Dichlorobenzyl)hydroxylamine derivatives.

Protocol 1: Modified Normal-Phase Flash Chromatography

Flash chromatography is an excellent technique for the rapid purification of gram-scale quantities of material. The key to successfully purifying O-(2,4-Dichlorobenzyl)hydroxylamine derivatives with this method is to mitigate the on-column acidity of the silica gel.

Causality Behind Experimental Choices:
  • Mobile Phase Modifier: The addition of a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase is crucial.[3][4] This competing base neutralizes the acidic silanol groups on the silica surface, preventing strong interactions with the basic analyte and leading to improved peak shape and recovery.[3]

  • Solvent System: A common and effective solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. For more polar derivatives, a dichloromethane/methanol system may be more appropriate.

Step-by-Step Methodology:
  • Thin-Layer Chromatography (TLC) Analysis:

    • Prepare several TLC chambers with different ratios of your chosen solvent system (e.g., 10%, 20%, 30% ethyl acetate in hexanes).

    • In a separate set of chambers, prepare the same solvent systems but add 0.5-1% triethylamine to the mobile phase.

    • Spot your crude reaction mixture on the TLC plates and develop them in the different solvent systems.

    • Visualize the plates under UV light and/or with an appropriate stain.

    • Objective: Identify a solvent system that provides good separation of your target compound from impurities and observe the improvement in spot shape (less streaking) in the presence of triethylamine. An ideal Rf value for column chromatography is between 0.2 and 0.4.[5]

  • Column Preparation:

    • Select a pre-packed silica gel column or pack your own with silica gel slurried in the initial mobile phase (containing triethylamine).

    • Equilibrate the column by flushing with at least 3-5 column volumes of the initial mobile phase. This ensures the entire silica bed is neutralized by the triethylamine.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.[5]

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase composition determined from your TLC analysis.

    • If necessary, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent to elute more tightly bound compounds.[5]

    • Collect fractions and monitor the elution of your compound by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • The use of a volatile base like triethylamine is advantageous as it can be easily removed during solvent evaporation.[3]

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase A Hexanes or HeptaneNon-polar component.
Mobile Phase B Ethyl Acetate or Dichloromethane/MethanolPolar component for elution.
Modifier 0.5 - 1% Triethylamine (TEA)Neutralizes acidic silanol groups, improving peak shape.[3]
Elution Mode Isocratic or GradientGradient elution is useful for complex mixtures with a wide range of polarities.[6]
Detection TLC with UV visualization (254 nm)The aromatic ring of the derivative allows for easy detection.

Protocol 2: Preparative Reverse-Phase HPLC

For achieving the highest purity levels (>98%), preparative reverse-phase HPLC is the method of choice.[7] In this technique, a non-polar stationary phase is used with a polar mobile phase.

Causality Behind Experimental Choices:
  • Stationary Phase: A C18-bonded silica column is the most common and versatile choice for reverse-phase chromatography, offering good retention for moderately non-polar compounds like O-(2,4-Dichlorobenzyl)hydroxylamine derivatives.[8]

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used.[9]

  • Mobile Phase Modifier: Adding an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is often beneficial. This ensures that the basic hydroxylamine group is protonated, leading to more consistent interactions with the stationary phase and sharper peaks.

Step-by-Step Methodology:
  • Analytical Method Development:

    • Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different gradients of water and acetonitrile (both containing 0.1% formic acid or TFA). A typical starting gradient might be 10% to 95% acetonitrile over 15-20 minutes.

    • Objective: Achieve baseline separation of the target compound from all impurities.

  • Scaling to Preparative HPLC:

    • Once an optimal analytical separation is achieved, scale the method to a larger preparative column. The gradient and flow rate will need to be adjusted based on the dimensions of the preparative column.

    • Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection.

  • Purification Run and Fraction Collection:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the sample and begin the purification run.

    • Monitor the elution profile using a UV detector and collect fractions corresponding to the peak of the target compound.

  • Product Isolation:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile or methanol) via rotary evaporation.

    • The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure compound, often as the corresponding salt of the mobile phase modifier (e.g., formate or trifluoroacetate salt).

ParameterRecommended SettingRationale
Stationary Phase C18-bonded Silica (e.g., 10 µm)Provides hydrophobic retention for the non-polar part of the molecule.[8]
Mobile Phase A Water + 0.1% Formic Acid or TFAPolar mobile phase; acid modifier ensures protonation of the amine.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid or TFAOrganic modifier to elute the compound.
Elution Mode GradientAllows for efficient separation of compounds with different hydrophobicities.[10]
Detection UV at an appropriate wavelength (e.g., 254 nm)The dichlorobenzyl group provides a strong UV chromophore.

Troubleshooting Common Issues

  • Problem: Poor peak shape (tailing) in normal-phase chromatography.

    • Solution: Increase the concentration of the basic modifier (e.g., triethylamine) in the mobile phase.[4] Alternatively, consider using a different stationary phase like basic alumina or an amine-functionalized silica column.[3]

  • Problem: Low recovery from the column.

    • Solution: This is often due to irreversible binding. In addition to using a basic modifier in normal-phase, ensure the crude material is fully dissolved and filtered before loading to prevent column plugging. In reverse-phase, ensure the sample is soluble in the injection solvent.

  • Problem: Co-elution of impurities.

    • Solution: Optimize the selectivity of the separation. In normal-phase, try a different solvent system (e.g., switching from ethyl acetate to dichloromethane/methanol).[4] In reverse-phase, adjust the gradient slope or try a different organic modifier (methanol vs. acetonitrile) as they offer different selectivities.[9][11]

Conclusion

The purification of O-(2,4-Dichlorobenzyl)hydroxylamine derivatives, while presenting challenges due to their basic nature, can be routinely and effectively accomplished with a systematic approach. By understanding the interactions between the analyte, stationary phase, and mobile phase, and by employing appropriate modifiers, researchers can achieve high purity and yield. The choice between modified normal-phase flash chromatography for larger quantities and reverse-phase preparative HPLC for high-purity applications will depend on the specific needs of the project. The protocols and insights provided in this application note serve as a robust starting point for developing optimized purification methods for this important class of chemical intermediates.

References

  • Benchchem. (n.d.). The Discovery and Evolution of O-Benzylhydroxylamine Derivatives: A Technical Guide.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Benchchem. (n.d.). Application Notes and Protocols: Large-Scale Synthesis of O-Benzylhydroxylamine for Industrial Use.
  • MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
  • Emami, S. et al. (n.d.). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry.
  • Google Patents. (n.d.). Method for preparing O-benzylhydroxylamine hydrochloride.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Kumar, et al. (2018, October 29). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. SciSpace.
  • PubMed. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines.
  • Oxford Academic. (2018, October 29). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances.
  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
  • ResearchGate. (2019, August 8). (PDF) LIQUID CHROMATOGRAPHY METHOD TO ANALYZE GENOTOXIC IMPURITY HYDROXYLAMINE IN PHARMACEUTICAL PRODUCT.
  • Thermo Fisher Scientific. (2020, August 3). The Challenges of Analytical Chromatography We Can Leave in the Past.
  • Longdom Publishing. (n.d.). Optimizing Chromatographic Methods: Tips for Achieving Reliable Results.
  • Chemistry LibreTexts. (2021, September 13). 12.3: Optimizing Chromatographic Separations.
  • Asian Journal of Pharmaceutical Research. (n.d.). RP-HPLC Technique.
  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography.
  • ResearchGate. (2025, August 9). (PDF) Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method.
  • MDPI. (2024, April 3). Optimizing Chromatographic Separation with Redosing: Effects on Separation Efficiency of a Model System in Centrifugal Partition Chromatography.
  • Reddit. (2025, March 14). Resources on 3+ component chromatography solvent systems?. r/Chempros.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • SpringerLink. (n.d.). Determination of chlorinated solvents in industrial water and wastewater by DAI–GC–ECD.
  • PubMed Central. (n.d.). Optimizing separations in online comprehensive two-dimensional liquid chromatography.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • BLD Pharm. (n.d.). 51572-93-1|O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride.
  • Sigma-Aldrich. (n.d.). O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | 51572-93-1.
  • PubChem. (n.d.). O-(2,4-Dichlorobenzyl)hydroxylamine.
  • Sigma-Aldrich. (n.d.). O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | 51572-93-1.

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Application Notes and Protocols for the Large-Scale Synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride in Modern Drug Discovery

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a critical reagent and building block in the synthesis of a wide array of biologically active molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a substituted benzyl group attached to a hydroxylamine moiety, allows for its incorporation into complex molecular architectures to modulate physicochemical properties and biological activity. The 2,4-dichloro substitution pattern on the benzene ring is a common feature in many bioactive compounds, often enhancing their binding affinity to target proteins or improving their metabolic stability. The hydroxylamine functional group is a versatile handle for further chemical transformations, making this compound an invaluable tool for medicinal chemists and process development scientists.

This document provides a comprehensive guide to the large-scale synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride, focusing on a robust and scalable two-step synthetic route. The protocols and insights provided herein are designed to be self-validating, ensuring high yield and purity of the final product.

Synthetic Strategy: A Two-Step Approach to High-Purity Product

The most reliable and scalable synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride proceeds through a two-step sequence:

  • N-Alkylation of N-Hydroxyphthalimide: This initial step involves the reaction of N-hydroxyphthalimide with 2,4-dichlorobenzyl bromide. N-hydroxyphthalimide serves as a stable and easily handleable source of the hydroxylamine nitrogen, while the phthalimide group acts as an excellent protecting group, preventing unwanted side reactions at the nitrogen atom.

  • Hydrazinolysis and Hydrochloride Salt Formation: The subsequent deprotection of the N-(2,4-dichlorobenzyloxy)phthalimide intermediate is achieved through hydrazinolysis. This reaction selectively cleaves the phthalimide group, liberating the desired O-substituted hydroxylamine. The final product is then isolated as a stable hydrochloride salt by treatment with hydrochloric acid.[2]

This synthetic route is advantageous for large-scale production due to the commercial availability and relatively low cost of the starting materials, the high yields typically achieved in each step, and the straightforward purification procedures.

Synthetic_Workflow N-Hydroxyphthalimide N-Hydroxyphthalimide Intermediate N-(2,4-Dichlorobenzyloxy)phthalimide N-Hydroxyphthalimide->Intermediate Alkylation (Step 1) 2,4-Dichlorobenzyl_Bromide 2,4-Dichlorobenzyl_Bromide 2,4-Dichlorobenzyl_Bromide->Intermediate Final_Product O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride Intermediate->Final_Product Hydrazinolysis & HCl treatment (Step 2)

Caption: Overall synthetic workflow for O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride.

Part 1: Step-by-Step Protocol for N-Alkylation of N-Hydroxyphthalimide

This protocol details the synthesis of the intermediate, N-(2,4-dichlorobenzyloxy)phthalimide.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar equivalent)
N-Hydroxyphthalimide524-38-9163.131.0
2,4-Dichlorobenzyl bromide16534-79-9239.911.05
Anhydrous Potassium Carbonate584-08-7138.211.5
Anhydrous Dimethylformamide (DMF)68-12-273.09-
Experimental Procedure:
  • Reaction Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add N-hydroxyphthalimide (1.0 eq) and anhydrous dimethylformamide (DMF, approximately 5-10 volumes relative to N-hydroxyphthalimide).

  • Base Addition: Begin stirring the suspension and add anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Slowly add a solution of 2,4-dichlorobenzyl bromide (1.05 eq) in DMF to the reaction mixture at room temperature over 30-60 minutes. An exotherm may be observed; maintain the temperature below 40°C using a cooling bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the N-hydroxyphthalimide is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, slowly pour the reaction mixture into ice-cold water (approximately 20-30 volumes).

    • Stir the resulting slurry for 1-2 hours to ensure complete precipitation of the product.

    • Collect the solid product by filtration and wash the filter cake thoroughly with water to remove DMF and inorganic salts.

    • Dry the crude N-(2,4-dichlorobenzyloxy)phthalimide in a vacuum oven at 50-60°C to a constant weight.

Part 2: Step-by-Step Protocol for Hydrazinolysis and Hydrochloride Salt Formation

This protocol describes the conversion of the intermediate to the final product.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar equivalent)
N-(2,4-Dichlorobenzyloxy)phthalimide-322.141.0
Hydrazine monohydrate7803-57-850.061.2
Ethanol (95%)64-17-546.07-
Concentrated Hydrochloric Acid (HCl)7647-01-036.46q.s. to pH 1-2
Isopropanol (IPA)67-63-060.10-
Experimental Procedure:
  • Reaction Setup: In a suitably sized reactor, suspend the N-(2,4-dichlorobenzyloxy)phthalimide (1.0 eq) in ethanol (5-10 volumes).

  • Hydrazine Addition: Warm the suspension to 50-60°C with stirring. Slowly add hydrazine monohydrate (1.2 eq) to the mixture. A thick precipitate of phthalhydrazide will form.

  • Reaction Monitoring: Continue stirring at 50-60°C for 2-4 hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up and pH Adjustment:

    • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the filter cake with a small amount of ethanol.

    • Combine the filtrate and washings.

    • Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid until the pH of the solution is between 1 and 2.

  • Crystallization and Isolation:

    • Stir the acidic solution in the ice bath for 1-2 hours to induce crystallization.

    • If crystallization is slow, a co-solvent such as isopropanol can be added to reduce the solubility of the product.

    • Collect the crystalline product by filtration.

    • Wash the filter cake with cold isopropanol to remove any remaining impurities.

    • Dry the final product, O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride, under vacuum at 40-50°C.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Base and Solvent in Alkylation: Anhydrous potassium carbonate is an effective and economical base for the deprotonation of N-hydroxyphthalimide. DMF is an excellent solvent for this reaction as it readily dissolves the reactants and facilitates the SN2 reaction. The anhydrous conditions are crucial to prevent hydrolysis of the alkylating agent and the product.

  • Control of Exotherm: The alkylation reaction can be exothermic. Slow addition of the 2,4-dichlorobenzyl bromide and temperature monitoring are essential on a large scale to prevent runaway reactions and the formation of impurities.

  • Hydrazinolysis Conditions: The use of a slight excess of hydrazine ensures complete removal of the phthalimide protecting group. The reaction temperature is maintained at a moderate 50-60°C to ensure a reasonable reaction rate without causing degradation of the product.

  • Isolation as Hydrochloride Salt: The free O-(2,4-Dichlorobenzyl)hydroxylamine can be unstable. Isolation as the hydrochloride salt significantly improves its stability and shelf-life, making it more suitable for storage and subsequent use. The salt is typically a crystalline solid, which aids in its purification.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by in-process controls and final product characterization.

QC_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrazinolysis TLC_HPLC_1 In-process Control: TLC/HPLC for completion Intermediate_NMR Intermediate Characterization: ¹H NMR, ¹³C NMR TLC_HPLC_1->Intermediate_NMR TLC_HPLC_2 In-process Control: TLC/HPLC for completion Intermediate_NMR->TLC_HPLC_2 Final_Product_Analysis Final Product QC: ¹H NMR, ¹³C NMR, HPLC Purity, Melting Point TLC_HPLC_2->Final_Product_Analysis End End Final_Product_Analysis->End Start Start Start->TLC_HPLC_1

Caption: Quality control workflow for the synthesis.

  • In-Process Controls (IPCs): Regular monitoring of both reaction steps by TLC or HPLC is critical. This allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating.

  • Characterization of the Intermediate: Analysis of the N-(2,4-dichlorobenzyloxy)phthalimide by ¹H and ¹³C NMR spectroscopy confirms its structure and purity before proceeding to the final step.

  • Final Product Qualification: The final O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride must meet stringent quality control specifications. This includes:

    • Purity Assessment: HPLC analysis to determine the purity, typically >98%.

    • Structural Confirmation: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

    • Physical Properties: Measurement of the melting point, which should be within a narrow range (e.g., 170–171.5°C).[2]

Quantitative Data Summary

ParameterStep 1: AlkylationStep 2: HydrazinolysisOverall
Typical Yield 85-95%75-85%64-81%
Purity (by HPLC) >95% (intermediate)>98% (final product)-
Melting Point (°C) -170-171.5[2]-
Reaction Time (hours) 12-182-4-
Reaction Temperature (°C) Room Temperature50-60-

Safety Considerations

  • 2,4-Dichlorobenzyl bromide: Is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrazine monohydrate: Is toxic and a suspected carcinogen. All handling should be performed in a fume hood with appropriate PPE.

  • Concentrated Hydrochloric Acid: Is corrosive. Handle with care and appropriate PPE.

References

  • MySkinRecipes. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. Available from: [Link]

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O-(2,4-Dichlorobenzyl)hydroxylamine: A Potent Modulator of the Kynurenine Pathway for Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Key Regulator of Immune Tolerance

In the landscape of modern medicinal chemistry, the strategic modulation of metabolic pathways has emerged as a cornerstone of therapeutic innovation. Among these, the kynurenine pathway, the principal route of tryptophan catabolism, has garnered significant attention for its profound influence on immune regulation. Central to this pathway is the heme-containing enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), which catalyzes the initial and rate-limiting step of converting L-tryptophan to N-formylkynurenine.[1] Under normal physiological conditions, IDO1 activity is low; however, its expression is dramatically upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ), particularly within the tumor microenvironment and in the context of neuroinflammation.[2] This upregulation leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of kynurenine and its downstream metabolites, which actively suppress T-cell function and promote an immunosuppressive milieu.[3][4] Consequently, IDO1 has become a prime therapeutic target in oncology and for a range of diseases characterized by pathological immune suppression.[5]

O-(2,4-Dichlorobenzyl)hydroxylamine is a potent, small-molecule inhibitor of IDO1.[6] As a member of the O-alkylhydroxylamine class of compounds, its design is rooted in mimicking the alkylperoxy transition state of the IDO1 catalytic mechanism.[5] The strategic placement of dichloro-substituents on the benzyl ring enhances its inhibitory activity, making it a valuable tool for researchers and a promising scaffold for drug development.[5] This guide provides an in-depth exploration of the applications of O-(2,4-Dichlorobenzyl)hydroxylamine in medicinal chemistry, complete with detailed protocols for its synthesis and evaluation.

Chemical and Physical Properties

O-(2,4-Dichlorobenzyl)hydroxylamine is typically utilized as its hydrochloride salt to improve solubility and stability.

PropertyValueReference
Chemical Formula C₇H₇Cl₂NO (Base)[7]
Molecular Weight 192.04 g/mol (Base)[7]
CAS Number 52370-40-8 (Base)[7]
Appearance White crystalline solid[6]
Solubility Soluble in water (as HCl salt) and organic solvents like DMSO
Storage Store at room temperature in an inert atmosphere[8]

Mechanism of Action: Quenching Immunosuppression

The therapeutic potential of O-(2,4-Dichlorobenzyl)hydroxylamine stems from its targeted inhibition of the IDO1 enzyme. The immunosuppressive effects of IDO1 are twofold:

  • Tryptophan Depletion: The proliferation and activation of effector T-cells are highly dependent on the local availability of tryptophan. By catabolizing tryptophan, IDO1 effectively starves these immune cells, leading to cell cycle arrest and anergy.[9]

  • Kynurenine Accumulation: The metabolic products of tryptophan degradation, collectively known as kynurenines, are not mere byproducts. They actively promote the differentiation of regulatory T-cells (Tregs) and suppress the function of effector T-cells and natural killer (NK) cells, thereby fostering an immune-tolerant microenvironment.[3][4]

O-(2,4-Dichlorobenzyl)hydroxylamine, by inhibiting IDO1, reverses these effects. It restores local tryptophan levels and prevents the accumulation of immunosuppressive kynurenines, thereby "reawakening" the anti-tumor or anti-inflammatory immune response.

IDO1_Pathway Figure 1: IDO1 Signaling Pathway and Inhibition cluster_tumor_cell Tumor Cell / Antigen Presenting Cell cluster_extracellular Tumor Microenvironment IFN-gamma IFN-gamma IFN-gamma_Receptor IFN-γ Receptor IFN-gamma->IFN-gamma_Receptor Binds STAT1 STAT1 Activation IFN-gamma_Receptor->STAT1 Activates IDO1_Gene IDO1 Gene Transcription STAT1->IDO1_Gene Induces IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme Translates Kynurenine_out Kynurenine IDO1_Enzyme->Kynurenine_out Catalyzes Tryptophan_in L-Tryptophan Tryptophan_in->IDO1_Enzyme Substrate Tryptophan_depletion Tryptophan Depletion Tryptophan_in->Tryptophan_depletion Kynurenine_accumulation Kynurenine Accumulation Kynurenine_out->Kynurenine_accumulation T_Cell_Inhibition T-Cell Arrest & Anergy Tryptophan_depletion->T_Cell_Inhibition Kynurenine_accumulation->T_Cell_Inhibition Treg_Activation Treg Activation Kynurenine_accumulation->Treg_Activation T_Cell Effector T-Cell T_Cell->T_Cell_Inhibition leads to Treg Regulatory T-Cell (Treg) Inhibitor O-(2,4-Dichlorobenzyl)hydroxylamine Inhibitor->IDO1_Enzyme Inhibits

Caption: IDO1 Signaling Pathway and Inhibition.

Applications in Medicinal Chemistry

Cancer Immunotherapy

The ability of tumors to evade immune surveillance is a major hurdle in cancer treatment.[2] Many cancers exploit the IDO1 pathway to create an immunosuppressive shield.[2] By inhibiting IDO1, O-(2,4-Dichlorobenzyl)hydroxylamine can dismantle this shield, making the tumor vulnerable to immune attack. This approach is particularly promising in combination with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies), which can synergistically enhance the anti-tumor immune response.[8]

Neurodegenerative Disorders

Emerging evidence implicates neuroinflammation in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1] The kynurenine pathway is activated in these conditions, leading to the production of neurotoxic metabolites.[10] By modulating this pathway through IDO1 inhibition, O-(2,4-Dichlorobenzyl)hydroxylamine presents a potential therapeutic strategy to reduce neuroinflammation and its detrimental consequences.[1][10] Studies have suggested that blocking IDO1 could be a therapeutic strategy for Alzheimer's disease by influencing inflammatory cytokines and neurotrophic factors.[10]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of O-(2,4-Dichlorobenzyl)hydroxylamine.

Protocol 1: Synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride

This protocol is adapted from established methods for the synthesis of O-alkylhydroxylamines.[11]

Synthesis_Workflow Figure 2: Synthesis Workflow Start N-Hydroxyphthalimide + 2,4-Dichlorobenzyl bromide Step1 Alkylation (Base, Solvent) Start->Step1 Intermediate N-(2,4-Dichlorobenzyloxy)phthalimide Step1->Intermediate Step2 Hydrazinolysis (Hydrazine hydrate) Intermediate->Step2 Product_Base O-(2,4-Dichlorobenzyl)hydroxylamine Step2->Product_Base Step3 Salt Formation (HCl in Ether) Product_Base->Step3 Final_Product O-(2,4-Dichlorobenzyl)hydroxylamine HCl Step3->Final_Product

Caption: Synthesis Workflow for O-(2,4-Dichlorobenzyl)hydroxylamine HCl.

Materials:

  • N-Hydroxyphthalimide

  • 2,4-Dichlorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl) in diethyl ether

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: N-(2,4-Dichlorobenzyloxy)phthalimide Synthesis:

    • To a solution of N-hydroxyphthalimide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 2,4-dichlorobenzyl bromide (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.

  • Step 2: Hydrazinolysis:

    • Dissolve the crude N-(2,4-Dichlorobenzyloxy)phthalimide in ethanol.

    • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Stir the mixture at room temperature for 4-6 hours, during which a white precipitate will form.

    • Filter the precipitate and wash with cold ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude O-(2,4-Dichlorobenzyl)hydroxylamine free base as an oil.

  • Step 3: Hydrochloride Salt Formation:

    • Dissolve the crude free base in a minimal amount of dichloromethane.

    • Cool the solution in an ice bath.

    • Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

    • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride.

Protocol 2: In Vitro IDO1 Enzyme Inhibition Assay

This protocol is based on the spectrophotometric measurement of kynurenine production.[12]

Materials:

  • Recombinant human IDO1 enzyme

  • IDO1 Assay Buffer (e.g., potassium phosphate buffer, pH 6.5)

  • L-Tryptophan (substrate)

  • Ascorbic acid (reductant)

  • Methylene blue (cofactor)

  • Catalase

  • O-(2,4-Dichlorobenzyl)hydroxylamine (inhibitor stock solution in DMSO)

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare the reaction mixture containing IDO1 Assay Buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

    • Add varying concentrations of O-(2,4-Dichlorobenzyl)hydroxylamine (e.g., serial dilutions) to the "Test Inhibitor" wells.

    • Add vehicle (DMSO) to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the IDO1 enzyme to all wells except the "Blank" wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Kynurenine Detection:

    • Stop the reaction by adding TCA to each well.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Add Ehrlich's reagent to each well. A yellow color will develop in the presence of kynurenine.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 480 nm using a plate reader.

    • Subtract the blank reading from all wells.

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the positive control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell-Based IDO1 Inhibition Assay

This assay measures the inhibition of IDO1 activity in a cellular context, providing more physiologically relevant data.[9][13]

Cell_Assay_Workflow Figure 3: Cell-Based Assay Workflow Step1 1. Seed Cells (e.g., HeLa, SK-OV-3) Step2 2. Induce IDO1 Expression (Add IFN-γ) Step1->Step2 Step3 3. Add Inhibitor (O-(2,4-Dichlorobenzyl)hydroxylamine) Step2->Step3 Step4 4. Incubate (24-48 hours) Step3->Step4 Step5 5. Collect Supernatant Step4->Step5 Step6 6. Kynurenine Detection (Ehrlich's Reagent) Step5->Step6 Step7 7. Measure Absorbance (480 nm) Step6->Step7 Step8 8. Calculate IC50 Step7->Step8

Caption: Cell-Based IDO1 Inhibition Assay Workflow.

Materials:

  • Human cancer cell line known to express IDO1 upon IFN-γ stimulation (e.g., HeLa or SK-OV-3 cells)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Recombinant human IFN-γ

  • O-(2,4-Dichlorobenzyl)hydroxylamine (inhibitor stock solution in DMSO)

  • TCA

  • Ehrlich's reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • IDO1 Induction and Inhibition:

    • The next day, replace the medium with fresh medium containing a final concentration of 100 ng/mL IFN-γ to induce IDO1 expression.

    • Simultaneously, add varying concentrations of O-(2,4-Dichlorobenzyl)hydroxylamine to the wells. Include appropriate vehicle controls.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Kynurenine Measurement:

    • After incubation, carefully collect the cell culture supernatant.

    • Follow steps 3 and 4 from Protocol 2 (Reaction Termination and Kynurenine Detection, and Data Analysis) to measure the kynurenine concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Studies on O-benzylhydroxylamine derivatives have revealed key structural features that influence their IDO1 inhibitory potency.[5] Halogen substitution on the aromatic ring has been particularly effective in enhancing activity.[5]

CompoundSubstitutionIDO1 IC₅₀ (µM)
O-benzylhydroxylamineUnsubstituted~1.0
O-(2,4-Dichlorobenzyl)hydroxylamine 2,4-dichloro Sub-micromolar
O-(3-Chlorobenzyl)hydroxylamine3-chloroPotent
O-(3-Bromobenzyl)hydroxylamine3-bromoPotent
O-(4-Methoxybenzyl)hydroxylamine4-methoxyReduced potency

Note: Specific IC₅₀ values can vary depending on the assay conditions. The data presented here is a qualitative summary based on published findings.[5][6]

The improved potency with halogen substituents, particularly in the meta-position, suggests that these modifications enhance key interactions within the active site of the IDO1 enzyme.[5]

Conclusion and Future Directions

O-(2,4-Dichlorobenzyl)hydroxylamine is a valuable chemical probe and a promising lead compound in the field of medicinal chemistry. Its potent and selective inhibition of IDO1 provides a powerful tool to investigate the role of the kynurenine pathway in various disease states. The straightforward synthesis and well-defined mechanism of action make it an attractive candidate for further optimization and development. Future research will likely focus on refining the pharmacokinetic properties of this scaffold to enhance its in vivo efficacy and exploring its therapeutic potential in combination with other treatment modalities for cancer and neurodegenerative disorders. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to harness the therapeutic potential of IDO1 inhibition.

References

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central. [Link]

  • The Protective Effect of IDO1 Inhibition in Aβ-Treated Neurons and APP/PS1 Mice. SAGE Journals. [Link]

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers Media. [Link]

  • Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. PubMed Central. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed Central. [Link]

  • Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase. National Institutes of Health. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

  • Combined structure–activity relationship (SAR) based on IC50 values and docking study… ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Indoleamine 2,3-Dioxygenase as a Therapeutic Target for Alzheimer's Disease and Geriatric Depression. PubMed Central. [Link]

  • O-(2,4-Dichlorobenzyl)hydroxylamine. PubChem. [Link]

  • New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride. Journal of Pharmaceutical Sciences. [Link]

  • What are IDO1 inhibitors and how do they work?. Patsnap. [Link]

  • Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. PubMed. [Link]

  • Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: A-Z Guide to O-(2,4-Dichlorobenzyl)hydroxylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive support center for the synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve their overall yield and purity. O-(2,4-Dichlorobenzyl)hydroxylamine is a valuable reagent in organic synthesis, particularly for the preparation of various chemical intermediates used in the development of pharmaceuticals and agrochemicals.[1] This guide provides in-depth, experience-driven advice to help you navigate the complexities of its synthesis.

I. Troubleshooting Guide: From Low Yields to Impurity Challenges

This section addresses the most common issues encountered during the synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine. Each problem is presented in a question-and-answer format, providing a clear rationale for the proposed solutions.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields are a frequent challenge in organic synthesis. In the case of O-(2,4-Dichlorobenzyl)hydroxylamine, several factors could be at play.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material (2,4-Dichlorobenzyl chloride) is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious with increasing the temperature, as it can lead to the decomposition of hydroxylamine.[2]

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • N,N-disubstitution: The desired product can react with another molecule of 2,4-Dichlorobenzyl chloride to form the N,N-dibenzylhydroxylamine byproduct.[3]

      • Solution: Using an excess of hydroxylamine can help to minimize this side reaction.[2][3] A molar ratio of 4 equivalents of hydroxylamine hydrochloride to 1 equivalent of the benzyl chloride has been shown to be effective.[2]

    • Oxime Formation: The product can react with any remaining aldehyde or ketone impurities in the starting materials or formed during the reaction to generate an oxime.[4]

      • Solution: Ensure the purity of your starting materials. Using freshly distilled solvents can also help to remove any aldehyde or ketone impurities.

  • Decomposition of Hydroxylamine: Hydroxylamine is known to be unstable, especially at higher temperatures.[2]

    • Solution: Maintain a controlled reaction temperature. For the synthesis of similar N-benzylhydroxylamine hydrochloride, a temperature of 60°C was found to be optimal.[2]

  • Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.

    • Solution: Optimize your workup procedure. Ensure that the pH of the aqueous phase is adjusted correctly during extraction to minimize the solubility of the product in the aqueous layer. When performing recrystallization, choose a solvent system that provides good recovery.

Question 2: I'm observing a significant amount of an impurity in my crude product. How can I identify and minimize it?

The presence of impurities not only reduces the yield but can also complicate the purification process.

Identification and Minimization of Common Impurities:

  • N,N-dibenzylhydroxylamine: As mentioned previously, this is a common byproduct. It is less polar than the desired product and can often be separated by column chromatography or careful recrystallization.

    • Minimization: Use an excess of hydroxylamine.[2][3]

  • 2,4-Dichlorobenzyl Alcohol: This can form through the hydrolysis of the starting material, 2,4-Dichlorobenzyl chloride, especially if there is water present in the reaction mixture.

    • Minimization: Use anhydrous solvents and reagents. Ensure your reaction setup is dry before starting the reaction.

  • Unreacted 2,4-Dichlorobenzyl Chloride: If the reaction is incomplete, you will have unreacted starting material in your crude product.

    • Minimization: As discussed, monitor the reaction to ensure it goes to completion.

Question 3: The purification of my product is proving to be difficult. What are the best practices for purifying O-(2,4-Dichlorobenzyl)hydroxylamine?

Purification is a critical step to obtain a high-purity product.

Recommended Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid compounds.

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For the hydrochloride salt of similar N-benzylhydroxylamine, ethyl acetate has been used effectively for recrystallization.[2] Experiment with different solvents or solvent mixtures to find the optimal conditions for your product.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is a powerful alternative.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal mobile phase composition will depend on the polarity of your product and impurities.

II. Frequently Asked Questions (FAQs)

This section provides answers to some general questions about the synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine.

What is the role of the base in this reaction?

The reaction of 2,4-Dichlorobenzyl chloride with hydroxylamine hydrochloride requires a base to neutralize the hydrochloric acid that is formed during the reaction and to generate the free hydroxylamine, which is the active nucleophile.[4] Common bases used for this purpose include sodium hydroxide[2] and sodium ethoxide.[5]

What is the optimal solvent for this synthesis?

The choice of solvent can have a significant impact on the reaction rate and yield. A mixture of methanol and water has been successfully used in the synthesis of N-benzylhydroxylamine hydrochloride.[2] The presence of a protic solvent like methanol can help to solvate the hydroxylamine and the base, while water can help to dissolve the hydroxylamine hydrochloride.

What are the key safety precautions I should take when performing this synthesis?
  • Handling of Reagents: 2,4-Dichlorobenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. Hydroxylamine and its salts can be corrosive and potentially explosive under certain conditions.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reaction Monitoring: Be mindful of the potential for exothermic reactions, especially when adding reagents.

III. Experimental Protocol: A Validated Starting Point

This protocol provides a detailed, step-by-step methodology for the synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride.

Materials:

  • 2,4-Dichlorobenzyl chloride

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • Preparation of Hydroxylamine Solution: In a flask, dissolve hydroxylamine hydrochloride (4.0 equivalents) in a mixture of methanol and water. Cool the solution in an ice bath.

  • Addition of Base: Slowly add a solution of sodium hydroxide (4.0 equivalents) to the hydroxylamine solution while maintaining the temperature below 20°C.[2] Stir the mixture for 30 minutes.

  • Reaction with 2,4-Dichlorobenzyl Chloride: In a separate flask, dissolve 2,4-Dichlorobenzyl chloride (1.0 equivalent) in methanol.

  • Combining Reagents: Slowly add the 2,4-Dichlorobenzyl chloride solution to the hydroxylamine solution.

  • Reaction: Heat the reaction mixture to 60°C and stir for the required time, monitoring the reaction by TLC or HPLC.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain pure O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride.[2]

IV. Data Summary

The following table summarizes the effect of the hydroxylamine hydrochloride to benzyl chloride ratio on the yield of N-benzylhydroxylamine hydrochloride, which can serve as a useful reference for optimizing the synthesis of the title compound.

Equivalents of Hydroxylamine HClYield of N-benzylhydroxylamine HCl
5.076%
4.074%
3.0Significantly lower
1.5Significantly lower

Data adapted from a study on the synthesis of N-benzylhydroxylamine hydrochloride.[2]

V. Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_product Product 2,4-Dichlorobenzyl_chloride 2,4-Dichlorobenzyl chloride Product O-(2,4-Dichlorobenzyl)hydroxylamine 2,4-Dichlorobenzyl_chloride->Product Nucleophilic Substitution (SN2) Hydroxylamine Hydroxylamine (from HCl salt + Base) Hydroxylamine->Product

Caption: The synthesis proceeds via a nucleophilic substitution reaction.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or High Impurity? incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions decomposition Decomposition of Hydroxylamine? start->decomposition workup_loss Losses during Workup? start->workup_loss solution1 Extend reaction time/ Increase temperature slightly incomplete_reaction->solution1 solution2 Use excess hydroxylamine side_reactions->solution2 solution3 Control reaction temperature decomposition->solution3 solution4 Optimize extraction and purification steps workup_loss->solution4

Sources

Technical Support Center: Synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the common challenges and side reactions encountered during this synthesis. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yield, and ensure the purity of your final product.

Introduction: The Synthetic Challenge

The synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine, a crucial intermediate in the production of several active pharmaceutical ingredients, typically involves the O-alkylation of a hydroxylamine equivalent with 2,4-dichlorobenzyl chloride. While the primary reaction appears straightforward, a number of competing side reactions can significantly impact the yield and purity of the desired product. This guide will explore the mechanistic origins of these side reactions and provide actionable, field-proven strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My yield of O-(2,4-Dichlorobenzyl)hydroxylamine is consistently low, and I observe significant amounts of 2,4-dichlorobenzyl alcohol in my crude product. What is causing this?

Answer:

The presence of 2,4-dichlorobenzyl alcohol is a strong indicator of the hydrolysis of your starting material, 2,4-dichlorobenzyl chloride. This is a common issue, particularly if there is residual moisture in your solvent or if the reaction is run under conditions that favor hydrolysis.

  • Mechanistic Insight: 2,4-Dichlorobenzyl chloride is susceptible to nucleophilic substitution by water (SN1 or SN2 mechanism), leading to the formation of the corresponding alcohol. This side reaction is often accelerated by the presence of a base.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Solvent Choice: Polar aprotic solvents such as DMF or acetonitrile are generally preferred as they can solvate the nucleophile without participating in the reaction.

    • Base Selection: The choice and stoichiometry of the base are critical. A strong, non-nucleophilic base can deprotonate the hydroxylamine equivalent without promoting hydrolysis of the benzyl chloride. If using an inorganic base like potassium carbonate, ensure it is finely powdered and anhydrous.

FAQ 2: I have identified 2,4-dichlorobenzaldehyde as a significant impurity. How is this being formed and how can I prevent it?

Answer:

The formation of 2,4-dichlorobenzaldehyde suggests an oxidation process is occurring. This can happen to either the 2,4-dichlorobenzyl alcohol byproduct or, in some cases, the O-(2,4-Dichlorobenzyl)hydroxylamine product itself, particularly during workup or purification.

  • Mechanistic Insight: Oxidation can be promoted by certain reagents or by exposure to air, especially at elevated temperatures. The hydroxylamine moiety can also be susceptible to oxidation.

  • Troubleshooting Steps:

    • Control Reaction Temperature: Avoid excessive heating during the reaction and workup.

    • Inert Atmosphere: Running the reaction under an inert atmosphere can help prevent air oxidation.

    • Purification Strategy: When purifying via chromatography, use fresh, high-quality silica gel and avoid prolonged exposure of the product to the stationary phase. Consider using a mobile phase with a small amount of a reducing agent if the problem persists, although this is a less common approach.

FAQ 3: My mass spectrometry data shows a peak corresponding to bis(2,4-dichlorobenzyl) ether. What is the source of this byproduct?

Answer:

The formation of bis(2,4-dichlorobenzyl) ether is a classic example of a Williamson ether synthesis-type side reaction. It arises from the reaction of the 2,4-dichlorobenzyl alcohol byproduct with unreacted 2,4-dichlorobenzyl chloride.

  • Mechanistic Insight: The 2,4-dichlorobenzyl alcohol, formed from hydrolysis (see FAQ 1), can be deprotonated by the base in the reaction mixture to form an alkoxide. This alkoxide then acts as a nucleophile, attacking another molecule of 2,4-dichlorobenzyl chloride to form the ether.

  • Troubleshooting Steps:

    • Minimize Alcohol Formation: The primary strategy is to prevent the formation of 2,4-dichlorobenzyl alcohol in the first place by ensuring anhydrous conditions (see FAQ 1).

    • Stoichiometry Control: Use a slight excess of the hydroxylamine equivalent relative to the 2,4-dichlorobenzyl chloride to ensure the chloride is consumed by the desired reaction pathway.

Visualizing the Competing Reactions

The following diagram illustrates the primary synthetic route and the key side reactions discussed.

G A 2,4-Dichlorobenzyl Chloride C O-(2,4-Dichlorobenzyl)- N-hydroxyphthalimide A->C + B, Base E 2,4-Dichlorobenzyl Alcohol (Side Product) A->E + H (Hydrolysis) B N-Hydroxyphthalimide (Hydroxylamine Equivalent) D O-(2,4-Dichlorobenzyl)hydroxylamine (Desired Product) C->D + J (Deprotection) F Bis(2,4-dichlorobenzyl) Ether (Side Product) E->F + A, Base G 2,4-Dichlorobenzaldehyde (Side Product) E->G + K (Oxidation) H Water (H2O) I Base J Hydrazine K [O]

Caption: Primary synthesis pathway and major side reactions.

Quantitative Summary of Side Products and Conditions

The following table summarizes the common side products and the conditions that favor their formation.

Side ProductChemical FormulaMolar Mass ( g/mol )Conditions Favoring FormationMitigation Strategy
2,4-Dichlorobenzyl AlcoholC₇H₆Cl₂O177.03Presence of water, strong basesUse anhydrous solvents and reagents, moderate base strength
2,4-DichlorobenzaldehydeC₇H₄Cl₂O175.01Oxidizing conditions, high temperatures, air exposureUse inert atmosphere, control temperature
Bis(2,4-dichlorobenzyl) EtherC₁₄H₁₀Cl₄O336.04Presence of 2,4-dichlorobenzyl alcohol, excess 2,4-dichlorobenzyl chlorideEnsure anhydrous conditions, control stoichiometry

Recommended Protocol for Minimizing Side Reactions

This protocol outlines a robust procedure for the synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine using N-hydroxyphthalimide as the hydroxylamine source, which helps to prevent over-alkylation.

Step-by-Step Methodology
  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.

    • Use anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Reaction Setup:

    • To a round-bottom flask under a nitrogen atmosphere, add N-hydroxyphthalimide (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

    • Add anhydrous DMF and stir the suspension for 15 minutes at room temperature.

  • Alkylation:

    • Dissolve 2,4-dichlorobenzyl chloride (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the 2,4-dichlorobenzyl chloride solution dropwise to the stirring suspension over 30 minutes.

    • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, pour the mixture into ice-water and stir until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain O-(2,4-Dichlorobenzyl)-N-hydroxyphthalimide.

  • Deprotection (Hydrazinolysis):

    • Suspend the intermediate in ethanol.

    • Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

    • Stir the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

    • Filter off the phthalhydrazide and wash with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by acid-base extraction or column chromatography.

Workflow Diagram

G A 1. Setup - Dry glassware - Add N-hydroxyphthalimide & K2CO3 - Add anhydrous DMF B 2. Alkylation - Add 2,4-dichlorobenzyl chloride dropwise - Stir 12-16h at RT - Monitor by TLC/LC-MS A->B C 3. Workup & Isolation - Quench with ice-water - Filter and dry solid intermediate B->C D 4. Deprotection - Suspend intermediate in EtOH - Add hydrazine hydrate - Stir 2-4h at RT C->D E 5. Purification - Filter phthalhydrazide - Concentrate filtrate - Purify by extraction or chromatography D->E F Final Product: O-(2,4-Dichlorobenzyl)hydroxylamine E->F

Caption: Recommended experimental workflow for the synthesis.

References

  • Synthesis of O-Aryl and O-Alkyl Hydroxylamines: This article provides a general overview of methods for synthesizing hydroxylamine derivatives, which is relevant to the core reaction discussed. (Source: Organic Syntheses, URL: [Link])

  • Mechanism of Williamson Ether Synthesis: A foundational concept for understanding the formation of the bis(2,4-dichlorobenzyl) ether byproduct. (Source: Comprehensive Organic Name Reactions and Reagents, URL: [Link])

  • Hydrolysis of Benzyl Halides: Discusses the kinetics and mechanisms of the hydrolysis of substituted benzyl halides, providing context for the formation of the 2,4-dichlorobenzyl alcohol side product. (Source: Journal of the Chemical Society, Perkin Transactions 2, URL: [Link])

Technical Support Center: Troubleshooting Low Yield in Oxime Formation with Substituted Hydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oxime formation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with oxime synthesis, particularly when using substituted hydroxylamines. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction success. Our goal is to empower you with the knowledge to diagnose and resolve issues leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: My oxime formation reaction is resulting in a very low yield. What are the most common initial factors I should investigate?

A low yield in oxime formation can often be attributed to a few key factors. The first and most critical is the reaction pH . The formation of an oxime is a pH-dependent process.[1][2] The reaction requires a delicate balance: the carbonyl group needs to be protonated to increase its electrophilicity, but the hydroxylamine must remain sufficiently nucleophilic.[1] A pH that is too low will protonate the hydroxylamine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl. For most oxime formations, a weakly acidic medium, typically around pH 4-5, is optimal.[1][3]

Secondly, consider the purity of your starting materials . Impurities in your aldehyde or ketone, or degradation of the substituted hydroxylamine, can significantly impact the reaction. Finally, ensure you are using an appropriate solvent . The solvent should fully dissolve your reactants and be inert under the reaction conditions.

Q2: I'm using a sterically hindered ketone and a bulky substituted hydroxylamine, and the reaction is not proceeding. What can I do?

Steric hindrance is a significant barrier in oxime formation.[4][5][6] When both the electrophile (ketone) and the nucleophile (substituted hydroxylamine) are sterically demanding, the activation energy for the initial nucleophilic attack increases dramatically.

To overcome this, consider the following strategies:

  • Increase the reaction temperature: Providing more thermal energy can help overcome the activation barrier. However, be mindful of potential side reactions or degradation of your starting materials at elevated temperatures.

  • Prolong the reaction time: Sterically hindered reactions are often slow. Extending the reaction time may be necessary to achieve a reasonable conversion.

  • Use a catalyst: While the reaction is typically acid-catalyzed, specific organocatalysts can enhance the rate of oxime formation. Aniline and its derivatives, for example, have been shown to be effective catalysts.[1][7][8][9] More recently, catalysts like m-phenylenediamine have been shown to be even more efficient, especially for reactions involving ketones.[10]

  • Consider a different synthetic route: If direct oximation is consistently failing, it may be necessary to explore alternative synthetic pathways to your target oxime.[11]

Q3: My reaction mixture is turning a dark color, and I'm isolating multiple byproducts. What are the likely side reactions?

The formation of colored impurities and multiple byproducts often points to side reactions. With substituted hydroxylamines, several possibilities exist:

  • Over-oxidation: Substituted hydroxylamines can be susceptible to oxidation, especially if your reaction is open to the air or if oxidizing impurities are present. This can lead to the formation of nitroso compounds or other colored species.

  • Beckmann Rearrangement: If your reaction is run under strongly acidic conditions and at elevated temperatures, the product oxime can undergo a Beckmann rearrangement to form an amide.[12] This is more common with ketoximes.

  • Decomposition of the Hydroxylamine: Substituted hydroxylamines can be unstable, particularly under harsh conditions. Decomposition can lead to a complex mixture of byproducts.

  • Aldol Condensation: If your aldehyde or ketone has an enolizable proton, self-condensation can occur under basic or even some acidic conditions, leading to aldol products.

To mitigate these issues, try running the reaction under an inert atmosphere (e.g., nitrogen or argon), carefully controlling the pH and temperature, and ensuring the purity of your reagents.

Q4: How do electron-withdrawing or electron-donating groups on the substituted hydroxylamine affect the reaction?

The electronic nature of the substituent on the hydroxylamine can significantly influence its nucleophilicity and, consequently, the reaction rate.

  • Electron-withdrawing groups (EWGs): EWGs decrease the electron density on the nitrogen atom, reducing its nucleophilicity.[13] This can slow down the initial attack on the carbonyl carbon. To compensate, you may need to use more forcing conditions (higher temperature, longer reaction time) or a more effective catalyst.

  • Electron-donating groups (EDGs): EDGs increase the electron density on the nitrogen, enhancing its nucleophilicity and generally leading to a faster reaction.

Understanding these electronic effects can help you anticipate the reactivity of your specific substituted hydroxylamine and adjust your reaction conditions accordingly.

Troubleshooting Guide: Low Yield in Oxime Formation

This table provides a structured approach to troubleshooting common issues encountered during oxime synthesis with substituted hydroxylamines.

Observation Potential Cause(s) Suggested Solution(s)
No or very low conversion of starting materials 1. Incorrect pH: The pH is either too high or too low, inhibiting the reaction.[1] 2. Steric Hindrance: Bulky groups on the carbonyl compound and/or the hydroxylamine are preventing the reaction.[4][6] 3. Low Reactivity of Carbonyl: The ketone or aldehyde is electronically deactivated. 4. Degraded Hydroxylamine: The substituted hydroxylamine has decomposed.1. Optimize pH: Buffer the reaction mixture to a pH of 4-5. Perform small-scale trials at different pH values to find the optimum. 2. Increase Temperature & Time: Gradually increase the reaction temperature and monitor for product formation. Extend the reaction time. 3. Use a Catalyst: Add a catalytic amount of aniline or a more active catalyst like m-phenylenediamine.[7][9][10] 4. Verify Reagent Quality: Use a fresh bottle of the substituted hydroxylamine or purify the existing stock.
Formation of multiple products and colored impurities 1. Side Reactions: Beckmann rearrangement, aldol condensation, or decomposition of starting materials may be occurring.[12] 2. Oxidation: The hydroxylamine or other reaction components may be oxidizing.[14] 3. Impure Starting Materials: Contaminants in the reactants or solvent could be leading to side reactions.1. Control Reaction Conditions: Run the reaction under an inert atmosphere (N₂ or Ar). Carefully control the temperature and avoid strongly acidic conditions. 2. Use an Oxygen Scavenger: In sensitive reactions, the addition of an oxygen scavenger might be beneficial.[15][16] 3. Purify Starting Materials: Purify the aldehyde/ketone and the substituted hydroxylamine before use. Ensure the solvent is anhydrous and of high purity.
Product is formed but difficult to isolate/purify 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup. 3. Co-elution of product with starting materials or byproducts during chromatography. 1. Solvent Selection: Choose a solvent from which the product is likely to precipitate upon cooling or by adding an anti-solvent. 2. Workup Modification: Use a different extraction solvent or add brine to break up emulsions. Consider alternative purification methods like crystallization or distillation.[17] 3. Chromatography Optimization: Screen different solvent systems for thin-layer chromatography (TLC) to achieve better separation. Consider using a different stationary phase.
Reaction is slow and does not go to completion 1. Reversible Reaction: The equilibrium may not favor product formation. 2. Insufficient Catalyst: The amount of acid catalyst may be too low. 3. Water Inhibition: The water produced during the reaction can hydrolyze the oxime, shifting the equilibrium back to the starting materials.[18]1. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a water scavenger like anhydrous MgSO₄ or molecular sieves. Organosilicon compounds can also act as effective water scavengers.[19] 2. Increase Catalyst Loading: Cautiously increase the amount of acid catalyst, while monitoring for potential side reactions. 3. Use Excess Reagent: Employing a slight excess of the hydroxylamine can help drive the reaction to completion.

Experimental Workflow & Methodologies

General Protocol for Oxime Formation

This protocol provides a starting point for the synthesis of oximes from aldehydes or ketones and substituted hydroxylamines. Optimization of specific parameters will likely be necessary for your particular substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Hydroxylamine Addition: Add the substituted hydroxylamine hydrochloride (1.1-1.2 eq) to the solution. If using the hydrochloride salt, a base such as pyridine or sodium acetate (1.1-1.2 eq) should be added to liberate the free hydroxylamine.[20]

  • pH Adjustment (if necessary): If not using a buffered system, adjust the pH of the reaction mixture to approximately 4-5 using a dilute acid (e.g., HCl) or base (e.g., NaOH).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique (e.g., LC-MS, GC-MS).

  • Workup and Isolation: Once the reaction is complete, quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization, column chromatography, or distillation as needed.[21][22][23]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical progression for troubleshooting low yields in oxime formation.

TroubleshootingWorkflow start Low Yield Observed check_pH Check Reaction pH start->check_pH pH_ok pH Optimal (4-5)? check_pH->pH_ok adjust_pH Adjust pH to 4-5 pH_ok->adjust_pH No check_sterics Assess Steric Hindrance pH_ok->check_sterics Yes adjust_pH->check_sterics sterics_high High Steric Hindrance? check_sterics->sterics_high increase_temp_time Increase Temperature/Time sterics_high->increase_temp_time Yes check_byproducts Analyze for Byproducts sterics_high->check_byproducts No use_catalyst Add Catalyst (e.g., aniline) increase_temp_time->use_catalyst use_catalyst->check_byproducts byproducts_present Side Reactions Evident? check_byproducts->byproducts_present inert_atmosphere Use Inert Atmosphere byproducts_present->inert_atmosphere Yes check_reagents Verify Reagent Purity byproducts_present->check_reagents No control_temp Precise Temperature Control inert_atmosphere->control_temp control_temp->check_reagents reagents_pure Reagents Pure? check_reagents->reagents_pure purify_reagents Purify Starting Materials reagents_pure->purify_reagents No consider_water Is Water Removal Necessary? reagents_pure->consider_water Yes purify_reagents->consider_water water_removal_needed Equilibrium Issue? consider_water->water_removal_needed add_scavenger Add Water Scavenger water_removal_needed->add_scavenger Yes success Yield Improved water_removal_needed->success No add_scavenger->success

Caption: Troubleshooting workflow for low yield oxime formation.

Mechanistic Insights

A deeper understanding of the reaction mechanism is invaluable for effective troubleshooting. The formation of an oxime proceeds via a two-step process:

  • Nucleophilic Addition: The nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine or hemiaminal.[1] This step is generally reversible.

  • Dehydration: The carbinolamine intermediate then eliminates a molecule of water to form the C=N double bond of the oxime.[1] This step is typically the rate-determining step and is acid-catalyzed.

OximeFormationMechanism carbonyl R₂C=O (Ketone/Aldehyde) protonated_carbonyl R₂C=O⁺H carbonyl->protonated_carbonyl + H⁺ hydroxylamine R'-NHOH (Substituted Hydroxylamine) H_plus H⁺ carbinolamine R₂C(OH)NHR'OH (Carbinolamine Intermediate) protonated_carbonyl->carbinolamine + R'-NHOH carbinolamine->protonated_carbonyl - R'-NHOH protonated_carbinolamine R₂C(O⁺H₂)NHR'OH carbinolamine->protonated_carbinolamine + H⁺ oxime R₂C=NR'OH (Oxime) protonated_carbinolamine->oxime - H₂O, - H⁺ water H₂O

Caption: Simplified mechanism of acid-catalyzed oxime formation.

The substituents on the hydroxylamine (R') can influence both the nucleophilicity of the nitrogen and the stability of the intermediates, thereby affecting the overall reaction rate and yield. By systematically addressing the factors outlined in this guide, you can effectively troubleshoot and optimize your oxime formation reactions.

References

  • Kölmel, D. K., & Schedler, M. (2015). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 26(9), 1845–1859. [Link]

  • BYJU'S. (n.d.). Oximes. Retrieved from [Link]

  • Madsen, J. L., et al. (2018). Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates. Bioconjugate Chemistry, 29(5), 1578–1587. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 52(38), 10044-10048. [Link]

  • Deb, I., & Borah, R. (2015). Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. Chemistry – A European Journal, 21(15), 5823-5828. [Link]

  • Dirksen, A., et al. (2008). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Goti, A., & Nencetti, S. (2004). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 104(1), 399-442. [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Britannica. (2023, December 12). Oxime. In Britannica. Retrieved from [Link]

  • Heaney, F., et al. (1998). Steric control of reactivity: formation of oximes, benzodiazepinone N-oxides and isoxazoloquinolinones. Journal of the Chemical Society, Perkin Transactions 1, (22), 3659-3666. [Link]

  • Heravi, M. M., et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 4(1), 115-118. [Link]

  • Boruah, M., & Prajapati, D. (2006). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 1(1), 1-5. [Link]

  • Clement, B., et al. (2012). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 17(10), 11903-11949. [Link]

  • Jadhav, A. D., et al. (2018). An efficient one pot synthesis of oxime by classical method. International Journal of Chemical and Physical Sciences, 7(Special Issue), 12-15. [Link]

  • Biswas, T. (2019, December 8). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement [Video]. YouTube. [Link]

  • Hughes, D. L. (2011). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. The Journal of Organic Chemistry, 76(1), 221-228. [Link]

  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. In Master Organic Chemistry. Retrieved from [Link]

  • Tumiatti, V., & Maggioni, P. (2003). Purification method of cyclohexanone-oxime.
  • Hajipour, A. R., & Ruoho, A. E. (1999). Solid-Phase Synthesis of Oximes. Synthetic Communications, 29(10), 1697-1701. [Link]

  • O'Brien, P. (2018). Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals. Molecules, 23(11), 2824. [Link]

  • Iaroshenko, V. O., & Sosnovskikh, V. Y. (2011). Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds. Chemistry of Heterocyclic Compounds, 47(1), 1-18. [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

  • QualiChem Water Treatment. (n.d.). Organic Oxygen Scavengers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Pearson, D. E., & Keaton, O. D. (1964). Notes- The Effect of Steric Hindrance on the Second-Order Beckmann Rearrangement. The Journal of Organic Chemistry, 29(6), 1641-1642. [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones [Video]. Retrieved from [Link]

  • Cation, L. (1984). Oximes as oxygen scavengers.
  • Stana, A., et al. (2017). Water structure changes in oxime-mediated reactivation process of phosphorylated human acetylcholinesterase. Scientific Reports, 7(1), 1-12. [Link]

  • Yoon, Y. J., et al. (2012). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. Bulletin of the Korean Chemical Society, 33(8), 2779-2781. [Link]

  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Retrieved from [Link]

  • Najam Academy. (2021, October 24). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]

  • Cuyamendous, C., et al. (2020). Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom). In ResearchGate. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Cramer, N. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. European Journal of Organic Chemistry, 26(11), e202201389. [Link]

  • Rzepa, H. (2012, October 29). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. In Henry Rzepa's Blog. Retrieved from [Link]

Sources

Technical Support Center: Purification of O-(2,4-Dichlorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for O-(2,4-Dichlorobenzyl)hydroxylamine. As a pivotal intermediate in drug discovery and chemical synthesis, particularly as a building block for PROTACs and other novel therapeutics, its purity is paramount for the success of subsequent reactions.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its purification. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

The primary goal in purifying O-(2,4-Dichlorobenzyl)hydroxylamine is typically the isolation of its stable, crystalline hydrochloride salt.[2] However, the journey from crude reaction mixture to pure salt is often complicated by stubborn impurities, including unreacted starting materials and structurally similar side-products. This document provides a structured approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude O-(2,4-Dichlorobenzyl)hydroxylamine?

You should anticipate three main classes of impurities:

  • Unreacted Starting Materials: Primarily the electrophile, 2,4-dichlorobenzyl chloride (or bromide), and any unconsumed hydroxylamine derivative used in the synthesis.

  • N-Alkylated Isomers: Depending on the synthetic route, N-alkylation can compete with the desired O-alkylation, leading to the formation of N-(2,4-Dichlorobenzyl)hydroxylamine.[3]

  • N,O-Dialkylated Products: Over-alkylation can result in the formation of N,O-bis(2,4-Dichlorobenzyl)hydroxylamine. This is a common challenge in hydroxylamine alkylations when reaction conditions are not carefully controlled.[3]

Q2: My overall yield is significantly low after purification. What are the likely causes?

Low yield can often be traced to two areas:

  • Incomplete Salt Formation/Precipitation: If the desired product is extracted as the hydrochloride salt, ensure the pH is sufficiently acidic and that an appropriate solvent system is used. The hydrochloride salt may have some solubility in the mother liquor, leading to losses. Consider cooling the solution to maximize precipitation.

  • Product Instability: While generally stable as a salt, the free base can be less stable. Prolonged exposure to harsh conditions (strong acids/bases, high temperatures) during workup should be minimized. Some O-alkylhydroxylamine preparations benefit from the addition of an antioxidant to prevent discoloration and degradation.[4]

Q3: My final product is off-white or yellow instead of pure white. How can I prevent this?

Discoloration is often a sign of minor, highly colored impurities or slight product decomposition.

  • Antioxidant Use: For syntheses sensitive to oxidation, adding a small amount of an antioxidant like hydroquinone during the workup can be beneficial.[4]

  • Recrystallization: A final recrystallization of the hydrochloride salt is often the most effective method to remove colored impurities.

  • Charcoal Treatment: If discoloration is persistent, a hot filtration over a small amount of activated charcoal during recrystallization can remove colored species, but be aware this may also reduce your yield.

Q4: How should I handle and store the purified O-(2,4-Dichlorobenzyl)hydroxylamine HCl?

The hydrochloride salt is a solid and should be stored in a tightly sealed container at room temperature, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric contaminants.[2]

Troubleshooting Guide: From Crude Mixture to Pure Product

This section addresses specific experimental issues in a problem-solution format. The core of the purification strategy relies on the basicity of the product's nitrogen atom, allowing for its selective separation as a salt.

Problem 1: Contamination with Unreacted 2,4-Dichlorobenzyl Halide
  • Identification: The benzyl halide is non-polar and will have a high Rf on a silica TLC plate (e.g., in 20-30% ethyl acetate/hexane). It can also be readily identified by GC-MS.

  • Root Cause: This is typically due to using an excess of the alkylating agent or incomplete reaction.

  • Solution Workflow: Acid-Base Extraction. The fundamental difference between your desired product and the starting halide is the basic amino group. An acid-base wash is highly effective. The product will be protonated and move into the aqueous acidic phase, while the neutral halide remains in the organic phase.

cluster_0 Problem 1: Benzyl Halide Impurity Crude Crude Organic Mixture (Product + Benzyl Halide) Add_HCl Wash with aq. HCl (e.g., 1M) Crude->Add_HCl Separate Separate Layers Add_HCl->Separate Organic Organic Layer (Benzyl Halide) Separate->Organic Impurity Removed Aqueous Aqueous Layer (Product as HCl Salt) Separate->Aqueous Product Isolated Basify Basify with NaOH & Extract with Organic Solvent Aqueous->Basify Pure_Free_Base Pure Free Base in Organic Solvent Basify->Pure_Free_Base

Caption: Acid-Base Extraction Workflow for Halide Removal.

Problem 2: Presence of N-Alkylated or N,O-Dialkylated Side-Products
  • Identification: These impurities can be difficult to distinguish from the product by TLC due to similar polarities. Mass spectrometry is the best tool; the dialkylated product will have a significantly higher mass, while the N-alkylated isomer will have the same mass as your product.

  • Root Cause: Reaction conditions (solvent, base, temperature) can influence the N- vs. O-alkylation ratio. Strong bases can deprotonate the nitrogen, increasing the likelihood of N-alkylation.

  • Solution Workflow: Purification via HCl Salt Formation & Recrystallization. This is the most robust method. The desired O-alkylated product often forms a stable, crystalline hydrochloride salt that can be precipitated from an organic solvent (like diethyl ether or dichloromethane) upon addition of HCl.[5][6] The dialkylated product, lacking the basic NH2 group, will not form a salt and remains in solution. The N-alkylated isomer may form a salt but often has different crystallization properties and solubility, allowing for separation via careful recrystallization.

Problem 3: Product Appears as an Oil or Fails to Crystallize as the HCl Salt
  • Identification: After adding HCl, the product separates as a viscous oil instead of a crystalline solid.

  • Root Cause:

    • Residual Water/Solvent: Small amounts of water or certain organic solvents can inhibit crystallization, leading to oiling out.

    • Impurities: The presence of other impurities can disrupt the crystal lattice formation.

  • Solution Workflow:

    • Azeotropic Water Removal: If water is suspected, dissolve the crude material in a solvent like toluene and evaporate it under reduced pressure. Toluene forms an azeotrope with water, effectively removing it.[7]

    • Trituration: Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a non-polar "anti-solvent" (e.g., hexane or diethyl ether) dropwise while stirring vigorously. This reduces the solubility and can induce precipitation/crystallization.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Core Purification Protocols

Protocol A: Workup and Purification via HCl Salt Formation

This protocol is the standard and most effective method for purifying O-(2,4-Dichlorobenzyl)hydroxylamine.

  • Initial Quench & Extraction:

    • Quench the reaction mixture with water or a mild buffer.

    • Extract the aqueous phase with an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Combine the organic layers.

  • Acid Wash (Impurity Removal):

    • Wash the combined organic layers 2-3 times with 1M HCl. This step protonates your product and pulls it into the aqueous layer, leaving non-basic impurities (like unreacted benzyl halide or dialkylated byproducts) in the organic phase. Retain the aqueous layers.

  • Liberate the Free Base:

    • Combine the acidic aqueous layers in a separatory funnel.

    • Cool the funnel in an ice bath.

    • Slowly add a base (e.g., 5M NaOH or solid NaHCO3) until the solution is basic (pH > 9).

    • Extract the now neutral product (free base) back into an organic solvent (e.g., DCM or ethyl acetate) 3 times.

  • Dry and Concentrate:

    • Combine the organic layers containing the free base.

    • Dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude free base, which may be an oil or solid.

  • HCl Salt Precipitation:

    • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., DCM or diethyl ether).

    • Slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.

    • The white hydrochloride salt should precipitate.

    • Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove any remaining soluble impurities and dry under vacuum.

Protocol B: Recrystallization of the Hydrochloride Salt

For achieving the highest purity, recrystallization of the HCl salt is recommended.

Solvent System Component 1 (Solubilizing)Solvent System Component 2 (Precipitating)
MethanolDiethyl Ether
IsopropanolHexane
EthanolDichloromethane
  • Dissolution: Place the crude HCl salt in a flask and add a minimal amount of the solubilizing solvent (e.g., methanol) and heat gently to dissolve the solid completely.

  • Precipitation: Slowly add the precipitating solvent (e.g., diethyl ether) until the solution becomes cloudy. Add a few more drops of the solubilizing solvent until the solution is clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold precipitating solvent, and dry under high vacuum.

Visualization of Purification Strategy

start Crude Reaction Mixture acid_wash Acid-Base Extraction (Protocol A, Steps 1-2) start->acid_wash decision_aq Is Aqueous Layer Clean? acid_wash->decision_aq liberate_base Liberate Free Base (Protocol A, Step 3) decision_aq->liberate_base Yes chromatography Column Chromatography of Free Base decision_aq->chromatography No (Emulsion/Complex) salt_formation Form HCl Salt (Protocol A, Step 5) liberate_base->salt_formation decision_solid Is Salt a Clean Solid? salt_formation->decision_solid recrystallize Recrystallize Salt (Protocol B) decision_solid->recrystallize No (Discolored/Impure) final_product Pure Crystalline Product decision_solid->final_product Yes oiling_out Product Oiled Out? Triturate/Dry decision_solid->oiling_out No (Oily) recrystallize->final_product chromatography->liberate_base oiling_out->salt_formation

Sources

stability and storage conditions for O-(2,4-Dichlorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-(2,4-Dichlorobenzyl)hydroxylamine

A Guide to Stability, Storage, and Troubleshooting for Researchers

Welcome to the technical support guide for O-(2,4-Dichlorobenzyl)hydroxylamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the stability and integrity of this reagent in your experiments. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary forms of O-(2,4-Dichlorobenzyl)hydroxylamine and how do they differ?

O-(2,4-Dichlorobenzyl)hydroxylamine is commonly available in two forms: the free base and the hydrochloride (HCl) salt.

  • O-(2,4-Dichlorobenzyl)hydroxylamine (Free Base)

    • CAS Number: 6945-38-6

    • Appearance: Typically a solid.

    • Reactivity: The free amine group makes it more nucleophilic and potentially more reactive with atmospheric components like carbon dioxide and moisture.

  • O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride (HCl Salt)

    • CAS Number: 51572-93-1

    • Appearance: A solid, often crystalline.[1]

    • Reactivity & Stability: The protonated amine group makes the HCl salt generally more stable, less hygroscopic, and easier to handle than the free base. It is the more commonly supplied form.

For most applications, the HCl salt is used, and the free base is generated in situ if required by the reaction conditions. Unless your protocol specifically calls for the free base, you are likely working with the hydrochloride salt.

Q2: What are the ideal storage conditions for O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride?

The stability of this compound is paramount for reproducible experimental results. Based on supplier recommendations and the general chemistry of hydroxylamines, the following conditions are advised.

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C)Most suppliers indicate room temperature storage is sufficient for the solid HCl salt.[1][2] Avoid excessive heat, as hydroxylamines can be thermally unstable.[3]
Atmosphere Inert Atmosphere (Argon or Nitrogen)The hydroxylamine moiety can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing degradation.[1][2]
Moisture Keep Tightly Closed in a Dry PlaceThe compound is hygroscopic.[4] Absorption of water can lead to hydrolysis or clumping, affecting weighing accuracy and reagent stability. A desiccator is highly recommended.
Light Protect from Light (Amber Vial)While not always specified, many complex organic molecules can be light-sensitive. Storing in an amber vial inside a cabinet is a good laboratory practice.[5]
Container Original Supplier Vial (Glass)Avoid repackaging into metal containers, as metal ions can catalyze the decomposition of hydroxylamines.[3][5]
Q3: I don't have a glovebox. How can I handle the compound under an "inert atmosphere"?

While a glovebox is ideal, you can still take effective measures at the lab bench:

  • Desiccator Storage: Immediately upon receipt, place the sealed container in a desiccator with a fresh desiccant (e.g., Drierite). This provides a dry environment.

  • Inert Gas Purge: For frequent use, you can gently flush the headspace of the vial with a stream of dry argon or nitrogen before re-sealing.

    • Insert a needle connected to the gas line through the septum cap (if available).

    • Insert a second "vent" needle to allow air to escape.

    • Flush for 15-30 seconds, remove the vent needle first, then the gas inlet needle.

  • Minimize Exposure: Only open the container for the minimum time required to weigh out the material. Work quickly and efficiently, and re-seal the container tightly immediately after use.

Q4: How long can I expect O-(2,4-Dichlorobenzyl)hydroxylamine to be stable?

When stored under the recommended conditions (cool, dry, inert atmosphere), the solid hydrochloride salt is expected to be stable for years. One supplier suggests a shelf life of 1095 days (3 years).[6] However, the actual stability is highly dependent on handling and storage practices. If you observe any of the degradation signs mentioned in the troubleshooting section below, it is best to use a fresh batch.

Part 2: Troubleshooting Guide

Scenario 1: My reaction is yielding inconsistent or no desired product.

If you suspect the integrity of your O-(2,4-Dichlorobenzyl)hydroxylamine, consider the following:

Possible Cause: Reagent Degradation

  • Visual Inspection:

    • Color Change: Has the white solid developed a yellow or brown tint? This can be a sign of oxidation or decomposition.

    • Clumping/Caking: Has the powder become sticky or formed hard clumps? This indicates moisture absorption.

  • Solubility Issues: Does the compound fail to dissolve in a solvent in which it was previously soluble? Degradation can produce insoluble polymeric byproducts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Protocol: Small-Scale Quality Control Test

  • Purpose: To quickly assess the gross integrity of the reagent.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Add it to a clean, dry vial.

    • Add the volume of a suitable solvent (e.g., DMSO, DMF as per literature) that should fully dissolve the solid.[7]

    • Vortex or sonicate briefly.

  • Interpretation:

    • Pass: The solid dissolves completely to give a clear, colorless solution. The reagent is likely viable.

    • Fail: The solid does not dissolve, or the solution is cloudy or colored. This strongly suggests degradation or contamination. Do not use this batch for your experiment.

Scenario 2: I observe a gradual decrease in reaction yield over several weeks of using the same bottle.

Possible Cause: Incremental Degradation from Repeated Exposure

This is a classic sign of improper handling during repeated use. Each time the bottle is opened, it is exposed to atmospheric oxygen and moisture. Over time, this leads to a cumulative degradation of the remaining material.

Preventative Measures:

  • Aliquot the Reagent: Upon receiving a new bottle, it is best practice to aliquot the powder into several smaller, single-use or short-term-use vials under an inert atmosphere (if possible).

  • Implement a "Working Vial": Designate one of the smaller aliquots as your "working vial" for daily or weekly experiments. Store the other "stock vials" under optimal conditions and do not open them until the working vial is empty.

Diagram: Best Practices for Reagent Handling

Caption: Recommended workflow for handling and aliquoting O-(2,4-Dichlorobenzyl)hydroxylamine.

References

  • Lead Sciences. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. [Link]

  • AA Blocks. Safety Data Sheet. [Link]

  • PubChem. O-(2,4-Dichlorobenzyl)hydroxylamine. National Center for Biotechnology Information. [Link]

  • U.S. Department of Energy. Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. [Link]

Sources

Technical Support Center: Navigating Reactions with Hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxylamine and its derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during synthesis, with a focus on preventing the formation of unwanted byproducts. By understanding the mechanisms behind these side reactions, you can optimize your experimental protocols for higher yields and purity.

Section 1: General Handling and Storage of Hydroxylamine Reagents

Before delving into specific reaction troubleshooting, it is crucial to address the proper handling and storage of hydroxylamine and its salts, as their stability can significantly impact reaction outcomes.

Q1: My reactions with hydroxylamine hydrochloride are inconsistent. Could the reagent itself be the issue?

A1: Absolutely. Hydroxylamine hydrochloride is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] The presence of water can interfere with various reactions, particularly those that are acid-catalyzed or involve water-sensitive intermediates.

  • Causality: Moisture can alter the concentration of your reagents, introduce a nucleophile (water) that can lead to hydrolysis of intermediates, and affect the solubility of reactants. For instance, in the acid-catalyzed E/Z isomerization of oximes, water can facilitate the interconversion by forming a protonated oxime-water adduct, leading to a loss of stereocontrol.[2]

  • Troubleshooting Protocol:

    • Storage: Always store hydroxylamine hydrochloride in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a desiccator.[1][3][4]

    • Handling: When weighing and handling the reagent, do so in a controlled environment with low humidity, such as a glove box or under a stream of dry nitrogen.

    • Drying: If you suspect your reagent has absorbed moisture, it can be dried under vacuum. However, be cautious with heating, as hydroxylamine can be thermally sensitive.[1]

    • Purification: For highly sensitive reactions, purification of hydroxylamine hydrochloride may be necessary. This can be achieved by methods such as recrystallization or by using ion-exchange resins to remove impurities.[5][6]

Section 2: Oxime Formation - Controlling Stereoselectivity and Preventing Side Reactions

The formation of an oxime from a carbonyl compound is a foundational reaction for many subsequent transformations, such as the Beckmann and Neber rearrangements. The stereochemistry of the oxime is often critical, and controlling it is a common challenge.

Q2: I'm performing a Beckmann rearrangement, but I'm getting a mixture of two different amide products. What's going wrong?

A2: The most likely cause is a mixture of (E)- and (Z)-oxime isomers in your starting material, or isomerization is occurring under your reaction conditions. The Beckmann rearrangement is stereospecific: the group that is anti-periplanar (trans) to the hydroxyl group is the one that migrates.[2][7] If both isomers are present, you will get a mixture of regioisomeric amides.

  • Causality: Acidic conditions, often used in both oxime formation and the Beckmann rearrangement, can catalyze the E/Z isomerization of the C=N bond.[2] This erodes the stereochemical purity of your starting material, leading to a mixture of products.

  • Troubleshooting Workflow:

    G start Problem: Mixture of Amide Products check_purity Step 1: Analyze Starting Oxime Is it a single isomer? (NMR, GC, LC) start->check_purity isomerization Step 2: Assess Reaction Conditions Are they promoting isomerization? check_purity->isomerization Yes purify Action: Purify Oxime (Crystallization, Chromatography) check_purity->purify No modify_conditions Action: Modify Rearrangement Conditions isomerization->modify_conditions purify->check_purity milder_catalyst Use Milder Catalyst: - Cyanuric Chloride/ZnCl2 - PCl5, TsCl modify_conditions->milder_catalyst activate_oxime Activate Oxime Hydroxyl: - Form O-tosylate or O-mesylate - Rearrange under neutral conditions modify_conditions->activate_oxime photocatalysis Consider Photocatalytic Isomerization (If desired isomer is less stable) modify_conditions->photocatalysis goal Goal: Single Regioisomer of Amide milder_catalyst->goal activate_oxime->goal photocatalysis->goal

  • Experimental Protocol: Oximation with Stereochemical Control

    • Dissolve the ketone or aldehyde in a suitable solvent (e.g., ethanol, pyridine).

    • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate, pyridine) to control the pH. A weakly acidic medium is often optimal for oxime formation. [8] 3. Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.

    • Upon completion, perform an aqueous workup and extract the product.

    • If a mixture of isomers is formed, attempt to separate them by fractional crystallization or column chromatography. The E and Z isomers often have different physical properties.

Section 3: The Beckmann Rearrangement - Suppressing Fragmentation

A common and often frustrating byproduct in the Beckmann rearrangement is the formation of a nitrile via Beckmann fragmentation. This side reaction can significantly lower the yield of the desired amide.

Q3: My Beckmann rearrangement is producing a significant amount of nitrile byproduct instead of the expected amide. How can I prevent this?

A3: Beckmann fragmentation competes with the rearrangement and is favored for substrates that can form a stable carbocation alpha to the oxime. [7][9]Harsh acidic conditions and high temperatures also promote fragmentation.

  • Causality: The mechanism of fragmentation involves the cleavage of the C-C bond alpha to the oxime, leading to the formation of a stable carbocation and a nitrile. Substrates with quaternary carbons or other carbocation-stabilizing groups at the alpha position are particularly prone to this side reaction. [9]

    G sub Protonated Oxime rearrange Rearrangement (Desired Pathway) sub->rearrange fragment Fragmentation (Side Reaction) sub->fragment amide Amide Product rearrange->amide nitrile Nitrile + Carbocation Byproducts fragment->nitrile

    Caption: Competing pathways in the Beckmann reaction.

  • Troubleshooting Strategies:

StrategyRationaleRecommended Reagents/Conditions
Use Milder Catalysts Avoids the harsh conditions of strong Brønsted acids that promote carbocation formation. [7]Cyanuric chloride/ZnCl₂, PCl₅, TsCl. [9][10]
Lower Reaction Temperature Reduces the energy available for the higher activation energy fragmentation pathway. [7]Perform the reaction at room temperature or 0°C if possible.
Activate the Oxime Allows the rearrangement to occur under neutral conditions, avoiding acid-promoted fragmentation. [7]Convert the oxime to its O-tosylate or O-mesylate and heat gently in an aprotic solvent.
  • Experimental Protocol: Mild Beckmann Rearrangement using Cyanuric Chloride

    • To a stirred solution of the ketoxime in anhydrous DMF, add cyanuric chloride (TCT) at room temperature.

    • A Vilsmeier-Haack type complex will form.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with water and perform a standard aqueous workup to isolate the amide product. [7][11]

Section 4: The Neber Rearrangement - Avoiding Azirine and Dimer Byproducts

The Neber rearrangement is a powerful method for synthesizing α-amino ketones. However, the reaction can sometimes yield isolable 2H-azirine intermediates or dimeric byproducts. [2][12] Q4: In my Neber rearrangement, I'm isolating the azirine intermediate instead of the desired α-amino ketone. How do I ensure complete conversion?

A4: The Neber rearrangement proceeds through a 2H-azirine intermediate, which is subsequently hydrolyzed to the α-amino ketone. [2][13]If you are isolating the azirine, it indicates that the hydrolysis step is incomplete.

  • Causality: The azirine is formed after the base-promoted intramolecular cyclization and elimination of the leaving group (e.g., tosylate). [2]This intermediate requires hydrolysis (addition of water) to open the strained ring and form the final product. Insufficient water in the reaction or workup, or a non-aqueous workup, can lead to the isolation of the azirine.

  • Troubleshooting Protocol:

    • Ensure Hydrolytic Workup: After the base-promoted rearrangement is complete (as monitored by TLC), ensure that the workup procedure involves the addition of water or aqueous acid to facilitate the hydrolysis of the azirine intermediate. [7] 2. Control Reaction Time and Temperature: While the initial rearrangement may be fast, the subsequent hydrolysis may require additional time or gentle heating.

    • pH Adjustment: The hydrolysis of the azirine can be pH-dependent. Adjusting the pH of the aqueous workup may be necessary to promote efficient ring opening.

Q5: My Neber rearrangement is plagued by the formation of dimeric byproducts. What causes this and how can I minimize it?

A5: Dimer formation likely arises from intermolecular reactions between the reactive intermediates.

  • Causality: The highly reactive intermediates, such as the carbanion formed after deprotonation or the azirine itself, can potentially react with another molecule of the starting material or intermediate, leading to dimers. [2]

  • Troubleshooting Protocol:

    • Use High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions (dimerization) relative to the desired intramolecular rearrangement.

    • Slow Addition: Adding the base slowly to the solution of the O-acylated oxime can help to keep the concentration of the reactive carbanion intermediate low at any given time, thus minimizing side reactions.

    • Temperature Control: Lowering the reaction temperature can help to control the rate of competing intermolecular reactions.

Section 5: The Bamberger Rearrangement - Preventing Reduction to Aniline

The acid-catalyzed Bamberger rearrangement of N-phenylhydroxylamines is a key route to 4-aminophenols. A common byproduct is aniline, which can arise from the reduction of the starting material or intermediates. [4] Q6: My Bamberger rearrangement of N-phenylhydroxylamine is giving me a significant amount of aniline as a byproduct. How can I improve the selectivity for the p-aminophenol?

A6: The formation of aniline is typically due to over-reduction during the synthesis of the N-phenylhydroxylamine starting material or due to undesired reduction pathways during the rearrangement itself. [4]

  • Causality: N-phenylhydroxylamines are often synthesized by the controlled hydrogenation of nitrobenzenes. If the hydrogenation is not stopped at the hydroxylamine stage, it can proceed to form aniline. During the rearrangement, certain acidic conditions or impurities could potentially facilitate disproportionation or reduction reactions. The reaction mechanism involves a nitrenium ion intermediate, which is electrophilic and reacts with water. [9]If reducing agents are present, this intermediate could be reduced.

  • Troubleshooting Protocol:

    • Purity of Starting Material: Ensure your N-phenylhydroxylamine is free of aniline. This can be checked by NMR, GC-MS, or LC-MS. If aniline is present, purify the starting material before proceeding with the rearrangement.

    • Control of Hydrogenation: When preparing the N-phenylhydroxylamine, carefully control the hydrogenation conditions (catalyst, pressure, temperature, and reaction time) to avoid over-reduction to aniline. [9] 3. Reaction Conditions: During the rearrangement, use high-purity strong aqueous acid and ensure the absence of any potential reducing agents. Some modern protocols use CO₂-H₂O systems, which can suppress the deep hydrogenation of the N-phenylhydroxylamine intermediate. [4]

Section 6: FAQs - Selectivity, Stability, and General Queries

Q7: I am trying to alkylate a hydroxylamine derivative. How can I control whether the reaction occurs on the nitrogen (N-alkylation) or the oxygen (O-alkylation)?

A7: The N vs. O selectivity in the alkylation of hydroxylamines is a classic challenge in organic synthesis. Generally, the nitrogen atom is more nucleophilic than the oxygen atom, so N-alkylation is often the default pathway. [14][15]However, you can influence the outcome:

  • For N-Alkylation (the more common outcome):

    • Use standard alkylating agents (e.g., alkyl halides) under neutral or weakly basic conditions. The nitrogen lone pair is readily available for nucleophilic attack. [14]A significant challenge is preventing dialkylation. [14]* For O-Alkylation:

    • Use a Strong Base: To selectively deprotonate the less acidic O-H group, a strong base like sodium hydride (NaH) is typically required. This generates the oxygen-centered anion, which then acts as the nucleophile. [14] * Use N-Protected Hydroxylamines: A very effective strategy is to protect the nitrogen atom, for example, with a Boc group (tert-butoxycarbonyl). With the nitrogen protected, alkylation can only occur at the oxygen. The protecting group can then be removed. [16] * Consider the Alkylating Agent: According to HSAB (Hard and Soft Acids and Bases) theory, a "hard" alkylating agent (e.g., dimethyl sulfate) may favor reaction at the "harder" oxygen atom, while a "softer" alkylating agent (e.g., methyl iodide) may favor the "softer" nitrogen atom. [15] Q8: Are there any general tips for improving the success rate of reactions with hydroxylamine derivatives?

A8: Yes, several general principles can be applied:

  • Inert Atmosphere: For sensitive reactions, particularly those involving strong bases or organometallic reagents, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with oxygen or moisture.

  • Anhydrous Solvents: Unless water is a required reagent, using anhydrous solvents is good practice, especially given the hygroscopic nature of hydroxylamine hydrochloride.

  • Monitor Your Reactions: Use TLC, GC-MS, or LC-MS to monitor the progress of your reaction. This will help you determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or overheating.

  • Purification of Starting Materials: As discussed, the purity of your hydroxylamine reagent and your substrate is paramount. Impurities can act as catalysts for side reactions or lead to undesired byproducts.

We hope this technical guide provides valuable insights and practical solutions for your research. By understanding the underlying chemical principles and carefully controlling your reaction parameters, you can successfully minimize byproduct formation and achieve your synthetic goals.

References

  • BenchChem. (2025). Overcoming E/Z isomerization issues in Beckmann rearrangement. BenchChem Tech Support.
  • BenchChem. (2025). Strategies to control the stereoselectivity of the Beckmann rearrangement of substituted Cyclopentanone oximes. BenchChem Tech Support.
  • Wikipedia. (2023). Hydroxylamine. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Actylis Lab Solutions. (2010). Hydroxylamine hydrochloride MSDS.
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  • Wikipedia. (2023). Neber rearrangement. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • S. Xiang, et al. (2011). Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO2–H2O System. Request PDF.
  • Guidechem. (n.d.). How to Purify Hydroxylamine Hydrochloride?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Hydroxylamine Hydrochloride (CAS 5470-11-1): Properties and Safety for Industrial Handling.
  • The Lab Depot. (2013).
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  • J&K Scientific LLC. (2025). Beckmann Rearrangement.
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  • MDPI. (2020). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime.
  • ResearchGate. (2009).
  • Google Patents. (n.d.). CN115535975B - Method for purifying hydroxylamine hydrochloride.
  • Zhang, X., & Rovis, T. (2021). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. PubMed Central.
  • Thieme Chemistry. (2018). Stereoconvergent Synthesis of Ketoximes.
  • 大学化学. (n.d.). Introduction to the Stereoselective Synthesis of Oximes.
  • BYJU'S. (n.d.). Oximes.
  • Khan Academy. (n.d.).
  • Organic Reactions. (2012). The Neber Rearrangement.
  • Google Patents. (n.d.). US3808275A - Process for producing oximes.
  • ResearchGate. (n.d.). Examples for Neber rearrangement.
  • Wikipedia. (n.d.). Bamberger rearrangement.
  • Beilstein Journals. (n.d.).
  • TCI Chemicals. (n.d.). Protecting Agents.
  • RSC Publishing. (n.d.).
  • Feriancová, L., & Ferianc, M. (1971).
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  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[4][7]aphthyrin-5(6H)-one.

  • Organic Chemistry Portal. (n.d.).
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  • YouTube. (2021). Neber Rearrangement / M.Sc. chemistry / semester 4 / organic synthesis.
  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups.
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Technical Support Center: Optimization of Reaction Conditions for O-(2,4-Dichlorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

From the Senior Application Scientist's Desk:

Welcome to the technical support center for the synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine. This molecule is a crucial building block in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

The most common and scalable route involves a two-step process: the O-alkylation of a protected hydroxylamine derivative, typically N-hydroxyphthalimide, followed by a deprotection step to release the desired product. Our guide will focus on optimizing this pathway.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question 1: My initial alkylation reaction of N-hydroxyphthalimide with 2,4-dichlorobenzyl chloride is slow or incomplete. What are the likely causes and how can I fix it?

Answer: This is a classic Sₙ2 reaction, and its success hinges on several factors. Incomplete conversion is often traced back to issues with reagents, base selection, or solvent choice.

Probable Causes & Solutions:

  • Inactive Alkylating Agent: 2,4-Dichlorobenzyl chloride can degrade over time, especially if exposed to moisture, leading to hydrolysis into the corresponding alcohol. Always use a freshly opened bottle or verify the purity of your starting material via ¹H NMR before starting the reaction.

  • Insufficiently Strong or Inappropriate Base: The N-hydroxyphthalimide proton is acidic, but a suitable base is required to generate the nucleophilic phthalimide N-oxide in sufficient concentration.

    • Weak Bases: Bases like sodium bicarbonate (NaHCO₃) are generally too weak for this purpose.

    • Strong, Nucleophilic Bases: Strong bases like sodium hydroxide (NaOH) can promote side reactions, including hydrolysis of the benzyl chloride or the phthalimide group itself.

    • Optimal Choice: Anhydrous potassium carbonate (K₂CO₃) is often the best choice. It is strong enough to deprotonate N-hydroxyphthalimide but not so strong as to cause significant side reactions. Ensure the K₂CO₃ is finely powdered and dried before use to maximize its surface area and reactivity.

  • Incorrect Solvent: The solvent must be able to dissolve the reactants and facilitate the Sₙ2 mechanism.

    • Protic Solvents (e.g., ethanol, water): These solvents can solvate the nucleophile, dampening its reactivity, and may participate in side reactions.

    • Aprotic Polar Solvents: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are excellent choices. They effectively dissolve the ionic intermediate and promote a fast reaction rate. DMF is a particularly good solvent for this reaction but can be harder to remove during workup.

  • Low Reaction Temperature: While room temperature may suffice, gently heating the reaction to 50-60 °C can significantly increase the rate without promoting significant decomposition. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid overheating and byproduct formation.

Question 2: The deprotection of N-(2,4-Dichlorobenzyloxy)phthalimide using hydrazine is giving me a low yield of the final product. What's going wrong?

Answer: The hydrazinolysis of phthalimides is a robust reaction, but optimization is key for high yields. Low yields often stem from incomplete reaction or product loss during workup.

Probable Causes & Solutions:

  • Insufficient Hydrazine: Ensure you are using a molar excess of hydrazine hydrate. A common ratio is between 1.1 and 2 equivalents relative to the phthalimide starting material.[1]

  • Suboptimal Solvent/Temperature: The reaction is typically run in an alcohol solvent like ethanol or methanol.[2] The reaction mixture should be stirred at room temperature or gently refluxed. Follow the reaction's progress by TLC until the starting material spot has completely disappeared.

  • Difficult Workup and Product Loss: The primary challenge in this step is separating your desired hydroxylamine from the phthalhydrazide byproduct.

    • Precipitation: Phthalhydrazide is often insoluble in the reaction solvent and precipitates out. After the reaction is complete, cooling the mixture on ice can enhance this precipitation. The solid can then be removed by filtration.[2]

    • Acid/Base Extraction: Your product, O-(2,4-Dichlorobenzyl)hydroxylamine, is basic. After filtering off the phthalhydrazide and evaporating the solvent, dissolve the residue in a non-polar organic solvent (like dichloromethane or ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, while neutral organic impurities remain behind. You can then basify the aqueous layer and re-extract your product, but it is often more convenient and stable to isolate it as the hydrochloride salt.[3]

Question 3: My final product appears impure. I see persistent byproducts in my NMR spectrum. How can I improve its purity?

Answer: Purity is paramount, especially for drug development applications. Impurities can arise from either the alkylation or deprotection step.

Probable Causes & Solutions:

  • Incomplete Removal of Phthalhydrazide: As mentioned above, this is a very common issue. If simple filtration is insufficient, an acid wash during workup is the most effective method for its removal.

  • Residual 2,4-Dichlorobenzyl Chloride or Alcohol: If the alkylation was not driven to completion or if the starting material hydrolyzed, these may carry through the synthesis. Purification by column chromatography of the protected intermediate before deprotection is a good strategy to ensure high purity of the final product.

  • Product Degradation: The free hydroxylamine can be less stable than its salt form. It's susceptible to oxidation.

    • Isolate as the Hydrochloride Salt: The most common and effective strategy is to isolate and store the product as its hydrochloride salt.[1][3] This is achieved by dissolving the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and bubbling dry HCl gas through it, or by adding a solution of HCl in isopropanol. The salt will precipitate and can be collected by filtration.

    • Storage: Store the final product (preferably as the HCl salt) under an inert atmosphere (nitrogen or argon) at low temperatures (0-4 °C) to maximize its shelf life.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for monitoring the progress of these reactions?

A1: Thin Layer Chromatography (TLC) is the workhorse for real-time monitoring. Use a solvent system like 30-50% ethyl acetate in hexanes. The N-hydroxyphthalimide starting material is quite polar, the alkylated product is much less polar, and the final hydroxylamine product is polar again. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more precise analysis, especially for tracking minor byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q2: Are there alternative, milder methods for the deprotection step besides using hydrazine?

A2: Yes. While hydrazine is common, it can be harsh and may not be suitable for substrates with sensitive functional groups. An excellent alternative is a two-stage, one-flask deprotection using sodium borohydride (NaBH₄) in isopropanol, followed by the addition of acetic acid.[4] This method proceeds through the reduction of the phthalimide to an O-hydroxymethyl benzamide, which then lactonizes to release the free amine under near-neutral conditions, avoiding the harshness of hydrazinolysis.[4] This can be particularly useful if you are working on a small scale or with sensitive molecules.

Q3: How do I confirm the identity and purity of the final O-(2,4-Dichlorobenzyl)hydroxylamine?

A3: A combination of analytical techniques is essential.

  • ¹H and ¹³C NMR: This will confirm the chemical structure. Key signals to look for in ¹H NMR are the benzylic CH₂ protons and the protons on the dichlorinated aromatic ring, as well as the exchangeable NH₂ protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. The presence of two chlorine atoms will give a characteristic M, M+2, M+4 isotopic pattern.

  • HPLC: A High-Performance Liquid Chromatography method can be developed to assess purity with high accuracy.[5]

  • Melting Point: If you isolate the hydrochloride salt as a solid, its melting point can be a good indicator of purity when compared to literature values.[6]

Q4: Can I perform this synthesis as a one-pot reaction?

A4: While a one-pot reaction from alcohol to the final hydroxylamine has been described in the literature for other O-alkylhydroxylamines (e.g., via a Mitsunobu reaction followed by hydrazinolysis), a one-pot procedure starting from 2,4-dichlorobenzyl chloride is less common and potentially problematic.[1] The conditions for the alkylation (aprotic polar solvent, base) and the deprotection (protic solvent, hydrazine) are quite different. Attempting a one-pot synthesis would require significant optimization to manage solvent compatibility and reagent quenching, and is likely to result in lower yields and more complex purification compared to a stepwise approach.

Section 3: Optimized Experimental Protocols

Protocol 3.1: Synthesis of N-(2,4-Dichlorobenzyloxy)phthalimide (Alkylation)

  • To a dry round-bottom flask under a nitrogen atmosphere, add N-hydroxyphthalimide (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (approx. 0.2 M).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add a solution of 2,4-dichlorobenzyl chloride (1.05 eq) in acetonitrile dropwise over 10 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC (30% Ethyl Acetate/Hexanes) until the N-hydroxyphthalimide spot is consumed.

  • Cool the reaction to room temperature and filter off the inorganic solids, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude solid from ethanol or isopropanol to yield N-(2,4-Dichlorobenzyloxy)phthalimide as a white crystalline solid.

Protocol 3.2: Synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride (Deprotection)

  • Suspend the N-(2,4-Dichlorobenzyloxy)phthalimide (1.0 eq) in ethanol (approx. 0.3 M) in a round-bottom flask.

  • Add hydrazine monohydrate (1.2 eq) dropwise at room temperature. A thick white precipitate (phthalhydrazide) will begin to form.

  • Stir the mixture at room temperature for 3-5 hours. Monitor the reaction by TLC (50% Ethyl Acetate/Hexanes) until the starting material is consumed.

  • Cool the flask in an ice bath for 30 minutes to maximize the precipitation of the phthalhydrazide byproduct.

  • Filter the mixture through a pad of Celite®, washing thoroughly with cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the oil in diethyl ether and cool in an ice bath.

  • Bubble dry HCl gas slowly through the solution until precipitation ceases, or add a solution of 2M HCl in diethyl ether dropwise.

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride.

Section 4: Data Summary

The choice of base and solvent is critical in the alkylation step. The following table provides a summary of expected outcomes based on common laboratory conditions.

BaseSolventTemperatureTypical Reaction TimeExpected YieldKey Considerations
K₂CO₃ Acetonitrile 60 °C 4-6 hours >85% Optimal choice. Clean reaction, easy workup.
K₂CO₃DMF60 °C2-4 hours>90%Faster reaction, but DMF is high-boiling and harder to remove.
Et₃NAcetonitrile60 °C8-12 hours60-70%Slower reaction; triethylamine is a weaker base for this substrate.
NaOHAcetonitrile/H₂ORoom Temp1-2 hours40-60%Not recommended. Significant hydrolysis of benzyl chloride occurs.

Section 5: Visual Workflows

Diagram 1: Overall Synthesis Workflow

cluster_alkylation Step 1: Alkylation cluster_deprotection Step 2: Deprotection & Salt Formation reagents1 N-Hydroxyphthalimide + 2,4-Dichlorobenzyl Chloride conditions1 K₂CO₃, Acetonitrile 60 °C, 4-6h reagents1->conditions1 React intermediate N-(2,4-Dichlorobenzyloxy)phthalimide conditions1->intermediate Yields conditions2 1. Hydrazine Hydrate, EtOH 2. HCl gas in Ether intermediate->conditions2 React product O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride conditions2->product Yields start Crude product after hydrazine reaction filter Filter off precipitated phthalhydrazide start->filter evap Evaporate solvent (Ethanol) filter->evap dissolve Dissolve residue in DCM or EtOAc evap->dissolve acid_wash Wash with 1M HCl (aq) dissolve->acid_wash separate Separate Layers acid_wash->separate Yes aq_layer Aqueous Layer: Contains Product as HCl salt separate->aq_layer org_layer Organic Layer: Contains neutral impurities (Discard) separate->org_layer isolate Isolate product directly or basify and re-extract aq_layer->isolate

Caption: Decision workflow for purification after the deprotection step.

References

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  • O-(2,4-Dichlorobenzyl)hydroxylamine | C7H7Cl2NO | CID 468125. PubChem.
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handling and safety precautions for O-(2,4-Dichlorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals working with O-(2,4-Dichlorobenzyl)hydroxylamine. Its purpose is to provide comprehensive, experience-driven advice to ensure both the safety of the user and the integrity of the experimental outcome. We will delve into the causality behind procedural recommendations, fostering a proactive approach to laboratory work.

PART 1: Safety First - Core Handling & Emergency Protocols

Safe handling of any chemical reagent begins with a thorough understanding of its intrinsic properties and potential hazards. O-(2,4-Dichlorobenzyl)hydroxylamine is no exception. Adherence to these protocols is mandatory for a safe laboratory environment.

Key Safety & Properties Overview
PropertyValueSource
Molecular Formula C7H7Cl2NO[1]
Molecular Weight 192.04 g/mol [1]
Appearance Solid
Hazard Statements H302, H315, H319, H335
Precautionary Statements P261, P280, P305+P351+P338[2]
Signal Word Warning

Hazard Statement Translation:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Frequently Asked Questions (FAQs): Safety & Handling

Q1: What is the mandatory Personal Protective Equipment (PPE) for handling O-(2,4-Dichlorobenzyl)hydroxylamine?

A1: Given its irritant nature, a multi-layered PPE approach is essential. The absolute minimum requirements are:

  • Chemically Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[3]

  • Chemical Safety Goggles: To prevent serious eye irritation from splashes or dust, safety goggles are required at all times.[3][4]

  • Laboratory Coat: A properly fitted lab coat protects against skin contact with spills.[3]

For any procedure that could generate dust or aerosols, such as weighing or transfer of the solid, work must be conducted within a certified chemical fume hood, and respiratory protection (e.g., a NIOSH-approved N95 respirator) should be used.

Q2: I've had a small spill of the solid compound on my lab bench. What is the correct cleanup protocol?

A2: A swift and correct response will prevent exposure and contamination.

  • Alert & Restrict: Immediately alert colleagues in the vicinity and restrict access to the spill area.

  • Assess & Don PPE: Ensure you are wearing your full, appropriate PPE.

  • Contain & Dampen: If it is a powder, gently cover the spill with a damp paper towel or mist it lightly with water to prevent dust from becoming airborne.[5][6] Do not use excessive water, which could spread the contamination.

  • Absorb/Neutralize: Cover the dampened spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[7] For acidic spills (if the compound is in its hydrochloride salt form), you can use a weak base like sodium bicarbonate to neutralize it.[7][8]

  • Collect: Carefully scoop the absorbed/neutralized material into a designated, labeled hazardous waste container.[3]

  • Decontaminate: Wipe the spill area with soap and water.[9] All cleaning materials (gloves, wipes, etc.) must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EH&S) department, following your institution's protocol.

Spill Response Decision Workflow

SpillResponse start Spill Identified check_size Assess Spill Size & Risk start->check_size minor_spill Minor Spill check_size->minor_spill Minor major_spill Major Spill check_size->major_spill Major ppe Ensure Full PPE is Worn (Gloves, Goggles, Lab Coat, Respirator if needed) minor_spill->ppe evacuate Evacuate Area Immediately major_spill->evacuate contain Contain Spill (Dike with absorbent) ppe->contain dampen Dampen Powder Gently (Prevents dust) contain->dampen absorb Absorb / Neutralize dampen->absorb collect Collect Waste into Labeled Container absorb->collect decontaminate Decontaminate Surface collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose alert Alert EH&S / Emergency Response (Provide details: location, chemical, amount) evacuate->alert

Caption: Decision workflow for chemical spill response.

Q3: What are the optimal storage conditions for this reagent?

A3: To ensure its stability and longevity, O-(2,4-Dichlorobenzyl)hydroxylamine (and its hydrochloride salt) should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is often recommended.[10][11] For long-term storage, refrigeration (2-8°C) is advisable to minimize degradation.[8][12] Keep it segregated from strong oxidizing agents.[13]

Q4: What are the immediate first aid measures for accidental exposure?

A4:

  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][14] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. You must seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][14]

PART 2: Troubleshooting Experimental Issues

Q1: My reaction yield is low, and I suspect the O-(2,4-Dichlorobenzyl)hydroxylamine has degraded. How can I confirm this?

A1: Degradation is a valid concern, especially with improper storage. The hydroxylamine functional group is susceptible to oxidation.[12][15]

  • Causality: Exposure to air (oxygen), moisture (hydrolysis), light, or incompatible substances like trace metals can catalyze the degradation of the hydroxylamine moiety, reducing its nucleophilicity and thus its effectiveness in reactions.[12][15]

  • Troubleshooting Protocol:

    • Visual Check: Any deviation from a white or off-white solid can indicate degradation.

    • Melting Point Analysis: A broad or depressed melting point compared to the literature value (approx. 155-156°C for the HCl salt) is a classic sign of impurity.

    • Solubility Test: If the compound's solubility in a standard solvent (like DMSO or DMF) seems to have changed, it could indicate the presence of insoluble degradation products.

    • Definitive Analysis (¹H NMR): The most reliable method is to take a proton NMR spectrum of your material in a deuterated solvent (e.g., DMSO-d₆). Compare it to a reference spectrum. Degradation will be evident from the appearance of new peaks or changes in the integration ratios of the characteristic aromatic and benzylic protons.

Q2: I'm struggling to dissolve the compound in my reaction solvent. What are my options?

A2: Solubility issues are common when a molecule has both polar (hydroxylamine) and non-polar (dichlorobenzyl) characteristics.

  • Causality: The molecule's dual nature dictates its solubility profile. While it may be soluble in polar aprotic solvents, it will likely have poor solubility in non-polar hydrocarbon solvents or highly polar protic solvents like water (though the HCl salt has some water solubility).

  • Troubleshooting Protocol:

    • Solvent Selection: The compound is reported to be soluble in polar aprotic solvents like DMSO and DMF.[8] Methanol may also be a suitable choice.

    • Use of Co-solvents: If your reaction conditions restrict the primary solvent, a co-solvent system can be effective. Adding a small percentage of DMF or DMSO to a solvent like THF or Dichloromethane (DCM) can significantly enhance solubility without drastically changing the overall reaction polarity.

    • Gentle Heating: Applying gentle heat can often help dissolve the starting material. However, this must be done cautiously. Monitor the temperature closely and be aware that prolonged heating can accelerate degradation of the hydroxylamine.[16]

    • Salt Form: If you are using the free base, switching to the hydrochloride salt may improve solubility in more polar solvent systems.

General Experimental Workflow

ExperimentWorkflow cluster_prep Pre-Reaction cluster_reaction Reaction Execution cluster_workup Workup & Analysis a Confirm Reagent Purity | (Melting Point, NMR if needed) b Select Appropriate Solvent System | (Consider solubility & reactivity) a->b c Weigh Reagent in Fume Hood | (Use appropriate PPE) b->c d Charge Reaction Vessel with Solvent c->d e Add O-(2,4-Dichlorobenzyl)hydroxylamine | (Ensure dissolution, warm gently if needed) d->e f Add Other Reagents Systematically e->f g Monitor Reaction Progress | (TLC, LC-MS) f->g h Quench Reaction Appropriately g->h i Purify Crude Product | (e.g., Column Chromatography) h->i j Characterize Final Product | (NMR, MS, etc.) i->j

Caption: A generalized workflow for experiments involving this reagent.

References

  • Lead Sciences. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. [Link]

  • Infinity Fine Chemicals. Hydroxylamine Hydrochloride Safety Data Sheet. [Link]

  • AA Blocks. N,N-Bis(2,4-dichlorobenzyl)hydroxylamine Safety Data Sheet. [Link]

  • J&K Scientific LLC. Chemical spill cleanup procedures. [Link]

  • PubChem. O-(2,4-Dichlorobenzyl)hydroxylamine. [Link]

  • TBEP Labs. Chemical Spill Clean-Up. [Link]

  • International Labour Organization. ICSC 0661 - HYDROXYLAMINE. [Link]

  • Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • University of Manitoba. Chemical Spill Response Procedure. [Link]

  • INCHEM. ICSC 0661 - HYDROXYLAMINE. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Lawrence Berkeley National Laboratory. Chapter 19 – Personal Protective Equipment (PPE). [Link]

  • International Labour Organization. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. [Link]

  • Chem-Impex. O-(4-Nitrobenzyl)hydroxylamine hydrochloride. [Link]

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. [Link]

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scale-up challenges for the synthesis of O-benzylhydroxylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in pharmaceutical and agrochemical development, O-benzylhydroxylamine and its derivatives are foundational building blocks for a multitude of complex molecules.[1] However, transitioning their synthesis from the laboratory bench to a larger, process scale is fraught with challenges that can impact yield, purity, safety, and cost-effectiveness.

This technical support center provides researchers, scientists, and drug development professionals with a curated resource of troubleshooting guides and frequently asked questions. Designed by application scientists with field-proven experience, this guide moves beyond simple procedural lists to explain the causality behind common scale-up failures and provides robust, validated solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most significant safety concern when scaling the direct alkylation of hydroxylamine with benzyl chloride?

A1: The primary safety hazard is the thermal instability of hydroxylamine.[2] Concentrated solutions of hydroxylamine can decompose explosively, especially at elevated temperatures.[3] During a large-scale reaction, exothermic events from the alkylation can lead to a thermal runaway if not properly controlled, creating a severe explosion risk. For this reason, continuous-flow reactors are often recommended for industrial-scale synthesis as they minimize the reaction volume at any given time, providing superior temperature control and inherently safer conditions.[2][3]

Q2: My reaction is consistently producing significant amounts of N,N-dibenzylhydroxylamine. How can I improve the selectivity for the desired O-benzylhydroxylamine?

A2: The formation of N,N-dibenzylhydroxylamine is a classic side reaction resulting from over-alkylation.[4][5] There are two primary strategies to mitigate this:

  • Stoichiometric Control: Use a significant excess of the hydroxylamine starting material relative to the benzyl halide. This increases the statistical probability that the benzyl halide will react with an un-substituted hydroxylamine rather than the N-benzylhydroxylamine intermediate.[3]

  • Use of N-Protected Hydroxylamines: A more robust strategy is to use an N-protected hydroxylamine derivative, such as N-hydroxyphthalimide or N-hydroxyurethane.[1] The protecting group blocks the nitrogen from reacting with the benzylating agent, forcing the reaction to occur exclusively on the oxygen atom. The protecting group is then removed in a subsequent step.[1][6]

Q3: Why is my final product, O-benzylhydroxylamine hydrochloride, discolored, and how can I purify it?

A3: Discoloration often arises from minor impurities or degradation products formed during the reaction or work-up. A standard and effective method for purification and decolorization is hot filtration with activated carbon, followed by recrystallization.[2][3] The activated carbon adsorbs the colored impurities. The crude product is dissolved in a suitable solvent (like ethyl acetate or an ethanol/water mixture), heated to reflux, treated with a small amount of activated carbon, and filtered while hot.[2][3] Cooling the filtrate then allows the purified, colorless product to crystallize.

Q4: I'm using a phase-transfer catalysis (PTC) method with N-hydroxyphthalimide. My yields are low and reproducible. What are the likely causes?

A4: Low and inconsistent yields in a PTC system for this synthesis often point to issues with the catalyst, base, or mixing efficiency.

  • Base Strength: Stronger bases like sodium hydroxide can cause degradation of the N-hydroxyphthalimide starting material at the aqueous interface, reducing the overall yield. Using a milder inorganic base, such as sodium bicarbonate (NaHCO₃), is often more effective.

  • Catalyst and Mixing: Ensure the phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate, Bu₄NHSO₄) is active and that the biphasic mixture (e.g., dichloromethane/water) is being stirred vigorously. Insufficient agitation leads to poor mass transfer between the organic and aqueous phases, slowing the reaction and leading to incomplete conversion.

Troubleshooting Guide: Low Yield and Purity

Low yield is one of the most common and frustrating challenges during scale-up. The following guide provides a systematic approach to diagnosing and solving this issue.

Decision Tree for Troubleshooting Low Yield

This diagram outlines a logical workflow for identifying the root cause of poor reaction yields.

low_yield_troubleshooting start Low Yield Observed check_purity Analyze Crude Product Purity (TLC, LC-MS, NMR) start->check_purity sub_node_purity Crude Purity Low? check_purity->sub_node_purity side_reactions Significant Side Products Detected sub_node_purity->side_reactions Yes high_purity_low_yield Crude Purity High, but Mass is Low sub_node_purity->high_purity_low_yield No identify_byproducts Identify By-products (e.g., N,N-dibenzyl, elimination products) side_reactions->identify_byproducts solution_stoichiometry Solution: 1. Increase excess of hydroxylamine. 2. Switch to N-protected starting material. 3. Lower reaction temperature. identify_byproducts->solution_stoichiometry check_conversion Incomplete Conversion Suspected high_purity_low_yield->check_conversion check_workup Product Loss During Work-up/Purification high_purity_low_yield->check_workup solution_conversion Solution: 1. Increase reaction time or temperature. 2. Verify reagent/catalyst activity. 3. Improve mixing/mass transfer (for PTC). check_conversion->solution_conversion solution_workup Solution: 1. Optimize extraction pH. 2. Check product solubility in wash solvents. 3. Refine crystallization conditions (solvent, temp). check_workup->solution_workup

Caption: Decision tree for diagnosing low yield issues.

Problem: High Levels of N,N-Dibenzylhydroxylamine Impurity
  • Causality: In direct alkylation methods, the desired product, O-benzylhydroxylamine, still possesses a nucleophilic nitrogen atom. This makes it competitive with the starting hydroxylamine, allowing it to react with a second molecule of benzyl chloride to form the di-substituted by-product.[3][4] This issue is exacerbated at higher temperatures and when the concentration of benzyl chloride is high relative to the N-H nucleophiles.

  • Troubleshooting Steps:

    • Confirm Impurity Identity: Use LC-MS or NMR to confirm the presence and quantity of N,N-dibenzylhydroxylamine (MW: 213.28 g/mol ).[5][7]

    • Adjust Stoichiometry: Increase the molar excess of hydroxylamine hydrochloride. Ratios of 4:1 (hydroxylamine:benzyl chloride) have been shown to effectively suppress di-benzylation.[3][8]

    • Control Reagent Addition: On a large scale, add the benzyl chloride solution slowly and sub-surface to the hydroxylamine solution. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant hydroxylamine.

    • Adopt a Protected Route: For high-purity applications, the most reliable solution is to switch to a synthesis route using an N-protected hydroxylamine, such as N-hydroxyurethane. This chemically prevents N-alkylation.[1][6]

Competitive Alkylation Pathways

The following diagram illustrates the competing reactions in a direct benzylation of hydroxylamine.

reaction_pathways hydroxylamine H₂N-OH (Hydroxylamine) o_product H₂N-OBn (Desired Product: O-Alkylation) hydroxylamine->o_product + Bn-Cl n_product Bn-NH-OH (Side Product: N-Alkylation) hydroxylamine->n_product + Bn-Cl benzyl_chloride Bn-Cl (Benzyl Chloride) di_product Bn₂N-OH (Side Product: Di-Alkylation) n_product->di_product + Bn-Cl

Caption: Competing O- vs. N-alkylation pathways.

Troubleshooting Guide: Work-up and Purification

Scaling up the purification process introduces challenges related to handling large volumes, achieving efficient phase separation, and inducing consistent crystallization.

Problem: Poor Phase Separation or Emulsion Formation During Extraction
  • Causality: Emulsions are common when scaling up liquid-liquid extractions, especially if the densities of the aqueous and organic phases are similar or if particulate matter is present. The pH of the aqueous phase is critical; O-benzylhydroxylamine is a base and will partition into the aqueous acid phase if the pH is too low, or remain as a free base in the organic layer at higher pH.

  • Troubleshooting Steps:

    • Verify pH: Before extraction, carefully adjust the pH of the aqueous layer. A pH of 4-5 is often used to ensure the product is in its free base form and readily extracted into an organic solvent like ethyl acetate.[1][2]

    • Add Brine: To break emulsions and increase the ionic strength of the aqueous phase, wash the combined organic layers with a saturated sodium chloride solution (brine). This can help force the separation of the layers.

    • Filtration: If solid by-products (like precipitated salts) are the cause, filter the entire biphasic mixture through a pad of Celite® before attempting to separate the layers in a separatory funnel or reactor vessel.

    • Solvent Choice: Ensure the extraction solvent (e.g., ethyl acetate, diethyl ether) has a significantly different density from water to facilitate a clean separation.[2][9]

Problem: Failure to Crystallize or Oiling Out
  • Causality: Crystallization is a thermodynamically controlled process sensitive to purity, solvent, temperature, and cooling rate. "Oiling out" occurs when the product comes out of solution as a liquid phase rather than a solid crystal lattice, often because the solution is supersaturated at a temperature above the product's melting point or due to impurities inhibiting crystal nucleation.

  • Troubleshooting Steps:

    • Solvent Purity and Ratio: Ensure the crystallization solvent is pure and dry. For O-benzylhydroxylamine hydrochloride, crystallization is often achieved from ethyl acetate or by adding ethanolic HCl to a solution of the free base in ether.[1][2] The ratio of solvent to crude product is critical; typically, around 8 mL of ethyl acetate per gram of crude product is a good starting point.[2]

    • Controlled Cooling: Cool the filtrate slowly. A gradual decrease in temperature (e.g., from 70°C to 0-5°C over several hours) encourages the formation of well-defined crystals rather than an amorphous solid or oil.[2][3]

    • Seeding: If crystallization does not initiate, add a few seed crystals of pure product to the cooled, supersaturated solution to provide nucleation sites.

    • Purity Check: If oiling out persists, it is a strong indicator of impurities. Consider an additional purification step, such as a silica gel plug filtration or a second activated carbon treatment, before re-attempting crystallization.

Key Experimental Protocols

Protocol 1: One-Pot Synthesis via N-Hydroxyurethane

This method offers excellent regioselectivity, avoiding N-alkylation issues, and is suitable for producing halo-substituted derivatives.[1][6]

  • Prepare Sodium Ethoxide: In a suitable reactor under an inert atmosphere (N₂), dissolve sodium metal (0.97 g, 42.2 mmol) in absolute ethanol (70 mL).

  • Form the Nucleophile: To the sodium ethoxide solution, add N-hydroxyurethane (4.46 g, 42.4 mmol) and stir at room temperature until dissolved.[6]

  • O-Benzylation: Slowly add the appropriate benzyl halide (43 mmol) to the mixture. Use a cooling bath to maintain the internal temperature below 30°C.[1][6] Stir for 8-10 hours at room temperature. Monitor reaction completion by TLC.

  • Hydrolysis (N-Deprotection): Add a solution of sodium hydroxide (3.46 g, 86.5 mmol) in water (70 mL) to the reaction mixture and heat to reflux for 2 hours.[1][6]

  • Work-up:

    • Remove the ethanol via distillation.[1]

    • Cool the remaining aqueous residue and extract with diethyl ether (3 x 100 mL).[1]

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the dried ether solution. Add 5N ethanolic HCl dropwise to precipitate the O-benzylhydroxylamine hydrochloride salt.[6] Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Phase-Transfer Catalysis (PTC) Synthesis

This protocol is a convenient method for large-scale synthesis, utilizing N-hydroxyphthalimide to ensure O-alkylation.[10]

  • Reactor Setup: Charge a reactor with N-hydroxyphthalimide (1 eq.), sodium bicarbonate (NaHCO₃, 2-3 eq.), tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄, 0.1 eq.), dichloromethane, and water.

  • Reagent Addition: Add benzyl chloride (1.1 eq.) to the biphasic mixture.

  • Reaction: Heat the mixture to a gentle reflux (approx. 40°C) with vigorous stirring for 2-3 hours. The efficient stirring is crucial for facilitating the transfer of the phthalimide anion to the organic phase. Monitor the reaction by TLC or HPLC.

  • Work-up (Part 1): Cool the reaction, separate the organic layer, and wash it with water. Dry the organic layer (e.g., with MgSO₄) and concentrate it to obtain crude N-benzyloxyphthalimide, which is often pure enough for the next step.

  • Hydrolysis: Add concentrated hydrochloric acid (e.g., 37%) and acetic acid to the crude N-benzyloxyphthalimide. Heat the mixture to reflux until the hydrolysis is complete (phthalic acid will precipitate).

  • Isolation:

    • Cool the mixture and filter off the precipitated phthalic acid.

    • Concentrate the filtrate under reduced pressure to obtain the crude O-benzylhydroxylamine hydrochloride.

    • Recrystallize the crude salt from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

Quantitative Data Summary

The choice of synthetic route significantly impacts yield and purity. The following table summarizes typical outcomes for common methods.

Synthesis MethodKey ReagentsTypical Scale-Up YieldPurityKey Advantages & DisadvantagesReference(s)
Direct Alkylation (Continuous Flow) Hydroxylamine HCl, NaOH, Benzyl Chloride~75-85%>99% after crystallizationPro: Low-cost materials. Con: High safety risk in batch; requires specialized flow equipment.[3][8]
N-Hydroxyurethane Route N-Hydroxyurethane, NaOEt, Benzyl Halide, NaOH>78%HighPro: Excellent chemo- and regio-selectivity; simple purification. Con: Higher reagent cost than direct route.[1][6]
N-Hydroxyphthalimide (PTC) Route N-Hydroxyphthalimide, NaHCO₃, Bu₄NHSO₄, Benzyl Chloride~65-70% (overall)HighPro: Convenient two-step process; avoids hazardous hydrazine. Con: Requires hydrolysis of stable phthalimide.[10]

References

  • MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • Sci-Hub. (2006). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Retrieved from [Link]

  • MDPI. (n.d.). Peer review of "Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride". Retrieved from [Link]

  • PubMed. (2020). O-Benzylhydroxylamine (BHA) as a Cleavable Tag for Isolation and Purification of Reducing Glycans. Retrieved from [Link]

  • Google Patents. (1996). US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
  • LinkedIn. (2023). How to Effectively Utilize O Benzylhydroxylamine in Your Chemical Processes. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • NIH. (2022). Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. Retrieved from [Link]

  • Google Patents. (2015). CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride.
  • Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Google Patents. (2012). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
  • Arabian Journal of Chemistry. (2015). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Retrieved from [Link]

  • ResearchGate. (n.d.). A Large-Scale Low-Cost Preparation of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • Taylor & Francis Online. (1996). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Retrieved from [Link]

  • Richman Chemical Inc. (n.d.). N,N-Dibenzylhydroxylamine. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of O-(2,4-Dichlorobenzyl)hydroxylamine and Hydroxylamine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate nucleophile is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of two hydroxylamine reagents: the O-substituted O-(2,4-Dichlorobenzyl)hydroxylamine and the inorganic salt, hydroxylamine hydrochloride. By examining their reactivity, physical properties, and practical handling considerations, this document aims to equip the reader with the necessary insights to make an informed choice for their specific synthetic challenges.

Executive Summary: Key Differences at a Glance

While both reagents serve as sources of the hydroxylamine moiety, their reactivity and applications are distinct. Hydroxylamine hydrochloride is a simple, highly reactive, and water-soluble reagent, making it a workhorse for the straightforward synthesis of unsubstituted oximes. In contrast, O-(2,4-Dichlorobenzyl)hydroxylamine offers the ability to introduce a sterically bulky and electronically modified O-benzyl group, leading to the formation of O-substituted oximes with altered properties and providing a handle for further transformations. This substitution, however, comes at the cost of reduced nucleophilicity and different solubility characteristics.

Physicochemical Properties: A Tabular Comparison

The fundamental properties of a reagent dictate its behavior in a reaction system. The following table summarizes the key physicochemical characteristics of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride and hydroxylamine hydrochloride.

PropertyO-(2,4-Dichlorobenzyl)hydroxylamine HydrochlorideHydroxylamine Hydrochloride
Molecular Formula C₇H₈Cl₃NONH₂OH·HCl
Molecular Weight 228.50 g/mol 69.49 g/mol
Appearance White to off-white crystalline solid/flakes[1]Colorless to white crystalline solid
Melting Point 234–238 °C (sublimes, for O-benzyl analog)[1]~155-157 °C (decomposes)
Solubility Soluble in polar organic solvents like DMSO and methanol[2][3]Highly soluble in water, soluble in ethanol and methanol
pKa (of conjugate acid) ~4.70 (predicted for free base O-benzylhydroxylamine)[4]6.03[5]

Delving into Reactivity: A Mechanistic Perspective

The primary utility of these reagents in organic synthesis is the formation of oximes from carbonyl compounds.[5] The reactivity in this context is governed by the nucleophilicity of the nitrogen atom, which is influenced by electronic and steric factors.

Nucleophilicity and the Alpha Effect

Hydroxylamine and its derivatives are known to be more nucleophilic than would be predicted based on their basicity alone. This phenomenon, known as the alpha effect, is attributed to the presence of adjacent lone pairs of electrons on the nitrogen and oxygen atoms, which destabilizes the ground state and lowers the activation energy of the reaction.

Electronic Effects: The Inductive Influence

The key difference in the electronic nature of the two reagents lies in the substitution on the oxygen atom.

  • Hydroxylamine Hydrochloride : In its free base form (NH₂OH), the nitrogen's lone pair is readily available for nucleophilic attack. The hydrogen atom on the oxygen has a minimal electronic influence.

  • O-(2,4-Dichlorobenzyl)hydroxylamine : The 2,4-dichlorobenzyl group exerts a significant electron-withdrawing inductive effect. The two chlorine atoms pull electron density away from the benzyl ring, and this effect is relayed through the benzylic carbon and the oxygen atom to the nucleophilic nitrogen. This withdrawal of electron density reduces the availability of the nitrogen's lone pair, thereby decreasing its intrinsic nucleophilicity compared to hydroxylamine.

Steric Hindrance: The Role of the O-Substituent

The 2,4-dichlorobenzyl group is substantially larger than the hydrogen atom in hydroxylamine. This steric bulk can hinder the approach of the nucleophile to the electrophilic carbonyl carbon, particularly with sterically congested ketones.[6] This effect can lead to slower reaction rates compared to reactions with the less encumbered hydroxylamine.

The interplay of these electronic and steric factors generally renders hydroxylamine hydrochloride the more reactive of the two in simple oxime formation.

Practical Considerations for the Synthetic Chemist

Beyond inherent reactivity, the practical aspects of using these reagents are crucial for successful and reproducible experimentation.

Solubility and Reaction Conditions:

  • Hydroxylamine hydrochloride is highly soluble in water and polar protic solvents. Reactions are often carried out in aqueous or alcoholic media, frequently with the addition of a base to liberate the free hydroxylamine from its salt.

  • O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride , like its O-benzyl analog, is more soluble in organic solvents such as DMSO and methanol.[2][3] This makes it suitable for reactions with substrates that have poor aqueous solubility. A base is also typically required to neutralize the hydrochloride salt.

Stability and Handling:

  • Hydroxylamine and its salts can be unstable and potentially explosive, especially at elevated temperatures.[7] It is crucial to handle them with care and avoid excessive heating.

  • O-substituted hydroxylamines are generally more stable than the parent compound. The bulky O-substituent can provide a degree of kinetic stability. O-benzylhydroxylamine hydrochloride is described as a stable crystalline solid.[3]

Experimental Protocols: A Workflow Comparison

To illustrate the practical application of these reagents, the following section provides representative protocols for the synthesis of an oxime from a model ketone, acetophenone.

Workflow Visualization

G cluster_0 Hydroxylamine HCl Protocol cluster_1 O-(2,4-Dichlorobenzyl)hydroxylamine HCl Protocol a1 Dissolve Ketone & NH2OH·HCl in Aqueous Ethanol a2 Add Base (e.g., NaOH solution) a1->a2 a3 Stir at Room Temp or Gentle Heat a2->a3 a4 Monitor by TLC a3->a4 a5 Aqueous Workup (e.g., extraction) a4->a5 a6 Purify (e.g., recrystallization) a5->a6 b1 Dissolve Ketone & Reagent in Methanol/DMSO b2 Add Base (e.g., Pyridine or Et3N) b1->b2 b3 Stir at Room Temp or Heat b2->b3 b4 Monitor by TLC b3->b4 b5 Organic Workup (e.g., solvent removal, extraction) b4->b5 b6 Purify (e.g., chromatography) b5->b6

Caption: Comparative workflow for oxime synthesis.

Protocol 1: Oxime Synthesis using Hydroxylamine Hydrochloride

Objective: To synthesize acetophenone oxime.

Materials:

  • Acetophenone (1.20 g, 10 mmol)

  • Hydroxylamine hydrochloride (0.83 g, 12 mmol)

  • Sodium hydroxide (0.5 g, 12.5 mmol)

  • Ethanol (20 mL)

  • Water (10 mL)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve acetophenone and hydroxylamine hydrochloride in a mixture of ethanol and water.

  • With stirring, add the sodium hydroxide solution dropwise to the mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: O-Substituted Oxime Synthesis using O-Benzylhydroxylamine Hydrochloride (as a proxy for the title compound)

Objective: To synthesize acetophenone O-benzyl oxime.

Materials:

  • Acetophenone (1.20 g, 10 mmol)

  • O-Benzylhydroxylamine hydrochloride (1.91 g, 12 mmol)[1]

  • Pyridine (1.2 mL, 15 mmol)

  • Methanol (30 mL)

  • Ethyl acetate (for extraction)

  • 1M HCl (for washing)

  • Saturated sodium bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve acetophenone and O-benzylhydroxylamine hydrochloride in methanol.[2]

  • Add pyridine to the solution and stir the mixture at room temperature. The reaction may require gentle heating to proceed at a reasonable rate.

  • Stir the reaction for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash successively with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Pathway of Oxime Formation

The formation of an oxime from a ketone proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.

Sources

A Comparative Guide to O-(2,4-Dichlorobenzyl)hydroxylamine and Other O-Substituted Hydroxylamines in Bioconjugation and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of O-Substituted Hydroxylamines in Modern Chemistry

O-substituted hydroxylamines are a class of reagents that have become indispensable in the fields of drug discovery, chemical biology, and materials science. Their utility is primarily centered on their ability to react with aldehydes and ketones to form stable oxime ethers. This reaction, known as oxime ligation, is a cornerstone of "click chemistry" due to its high chemoselectivity, efficiency, and the stability of the resulting covalent bond, especially under physiological conditions.[1][2] The formation of an oxime bond is a robust method for conjugating molecules, enabling the synthesis of complex biomolecular constructs, the development of antibody-drug conjugates (ADCs), and the creation of novel biomaterials.[2][3]

This guide provides an in-depth comparison of O-(2,4-Dichlorobenzyl)hydroxylamine with other commonly used O-substituted hydroxylamines. We will explore how the electronic properties of the substituent on the hydroxylamine influence its reactivity, the stability of the resulting oxime, and its overall performance in various applications. This analysis is intended to provide researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions when selecting a hydroxylamine reagent for their specific needs.

Focus: O-(2,4-Dichlorobenzyl)hydroxylamine

O-(2,4-Dichlorobenzyl)hydroxylamine is a derivative of O-benzylhydroxylamine featuring two chlorine atoms on the phenyl ring. These electron-withdrawing substituents significantly modulate the electronic properties of the molecule, which in turn affects its chemical behavior.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol
Appearance White to off-white solidCommercial Suppliers
CAS Number 52370-40-8

Comparative Analysis with Other O-Substituted Hydroxylamines

The performance of an O-substituted hydroxylamine in oxime ligation is primarily governed by the nucleophilicity of the amino group. This, in turn, is influenced by the electronic nature of the substituent on the oxygen atom. To illustrate this, we will compare O-(2,4-Dichlorobenzyl)hydroxylamine with its parent compound, O-benzylhydroxylamine, and analogues bearing both electron-donating and other electron-withdrawing groups.

Selected Comparators:
  • O-Benzylhydroxylamine: The parent compound, serving as a baseline for comparison.

  • O-(4-Methoxybenzyl)hydroxylamine: Contains an electron-donating methoxy group.

  • O-(4-Fluorobenzyl)hydroxylamine: Contains a weakly electron-withdrawing fluorine atom.

  • O-Methylhydroxylamine: A simple O-alkyl hydroxylamine for comparison with O-benzyl derivatives.

Reactivity in Oxime Ligation

The formation of an oxime proceeds via nucleophilic attack of the hydroxylamine's nitrogen atom on the carbonyl carbon of an aldehyde or ketone.[4] Therefore, the rate of this reaction is highly dependent on the nucleophilicity of the hydroxylamine.

  • Electron-donating groups on the benzyl ring, such as the methoxy group in O-(4-Methoxybenzyl)hydroxylamine, increase the electron density on the benzylic carbon and, through inductive and resonance effects, can slightly increase the electron density on the oxygen and nitrogen atoms. This leads to a higher nucleophilicity and a faster rate of oxime formation compared to the unsubstituted O-benzylhydroxylamine.

  • Electron-withdrawing groups , such as the two chlorine atoms in O-(2,4-Dichlorobenzyl)hydroxylamine, have the opposite effect. They pull electron density away from the hydroxylamine moiety, reducing its nucleophilicity and thus slowing down the rate of oxime formation.[5] The fluorine atom in O-(4-Fluorobenzyl)hydroxylamine has a similar, albeit weaker, electron-withdrawing effect.

This trend in reactivity can be summarized as follows:

O-(4-Methoxybenzyl)hydroxylamine > O-Benzylhydroxylamine > O-(4-Fluorobenzyl)hydroxylamine > O-(2,4-Dichlorobenzyl)hydroxylamine

It is important to note that while the reaction rate may be slower for hydroxylamines with electron-withdrawing groups, the reaction still proceeds to completion, often with high yields. In many applications, the slightly longer reaction times are a minor consideration compared to other factors like the stability of the final product.

Stability of the Resulting Oxime Ether

The stability of the resulting oxime ether bond (C=N-O-R) towards hydrolysis is another critical factor, particularly for bioconjugates that need to remain intact under physiological conditions. The electronic nature of the 'R' group plays a significant role here. Electron-withdrawing groups on the benzyl ring of the O-substituted hydroxylamine can increase the stability of the oxime ether bond.[6] This is because they decrease the electron density on the oxygen atom, making it less susceptible to protonation, which is a key step in the mechanism of acid-catalyzed hydrolysis.

Therefore, the oxime ether formed from O-(2,4-Dichlorobenzyl)hydroxylamine is expected to be more stable towards hydrolysis compared to those formed from O-benzylhydroxylamine or O-(4-Methoxybenzyl)hydroxylamine. This enhanced stability can be a significant advantage in applications requiring long-term stability of the conjugate, such as in vivo diagnostics or therapeutics.

Comparative Summary
FeatureO-(2,4-Dichlorobenzyl)hydroxylamineO-BenzylhydroxylamineO-(4-Methoxybenzyl)hydroxylamineO-Methylhydroxylamine
Substituent Effect Strongly Electron-WithdrawingNeutralElectron-DonatingAlkyl (weakly donating)
Relative Reactivity LowerModerateHigherModerate
Oxime Stability HigherModerateLowerModerate
Key Advantage High stability of the resulting oximeBalanced reactivity and stabilityFast reaction kineticsSimple, non-aromatic
Potential Application Long-term stable bioconjugates, medicinal chemistry building block[7]General purpose bioconjugationRapid labeling applicationsNon-aromatic conjugates

Experimental Protocols

Protocol 1: General Synthesis of O-Substituted Hydroxylamines via N-Hydroxyphthalimide

This protocol is a general method for the synthesis of O-substituted hydroxylamines and can be adapted for O-(2,4-Dichlorobenzyl)hydroxylamine.[1]

Step 1: O-Alkylation of N-Hydroxyphthalimide

  • To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding benzyl halide (e.g., 2,4-dichlorobenzyl chloride) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to obtain the N-(benzyloxy)phthalimide derivative.

Step 2: Hydrazinolysis of N-(Benzyloxy)phthalimide

  • Dissolve the N-(benzyloxy)phthalimide derivative (1.0 eq) in a mixture of dichloromethane (DCM) and ethanol.

  • Add hydrazine monohydrate (1.5 eq) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Filter the reaction mixture to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and bubble dry HCl gas through the solution to precipitate the O-substituted hydroxylamine hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Hydrazinolysis N-Hydroxyphthalimide N-Hydroxyphthalimide Add K2CO3 in DMF Add K2CO3 in DMF N-Hydroxyphthalimide->Add K2CO3 in DMF Add Benzyl Halide Add Benzyl Halide Add K2CO3 in DMF->Add Benzyl Halide Stir Overnight Stir Overnight Add Benzyl Halide->Stir Overnight Precipitate in Ice-Water Precipitate in Ice-Water Stir Overnight->Precipitate in Ice-Water N-(Benzyloxy)phthalimide N-(Benzyloxy)phthalimide Precipitate in Ice-Water->N-(Benzyloxy)phthalimide Dissolve in DCM/Ethanol Dissolve in DCM/Ethanol N-(Benzyloxy)phthalimide->Dissolve in DCM/Ethanol N-(Benzyloxy)phthalimide->Dissolve in DCM/Ethanol Add Hydrazine Add Hydrazine Dissolve in DCM/Ethanol->Add Hydrazine Stir 2-4h Stir 2-4h Add Hydrazine->Stir 2-4h Filter Filter Stir 2-4h->Filter Concentrate Concentrate Filter->Concentrate Precipitate with HCl Precipitate with HCl Concentrate->Precipitate with HCl O-Substituted Hydroxylamine HCl O-Substituted Hydroxylamine HCl Precipitate with HCl->O-Substituted Hydroxylamine HCl

Caption: General workflow for the synthesis of O-substituted hydroxylamines.

Protocol 2: Oxime Ligation for Bioconjugation

This protocol describes a typical procedure for conjugating an O-substituted hydroxylamine to an aldehyde-containing biomolecule.

Materials:

  • Aldehyde-functionalized protein (e.g., 1 mg/mL in phosphate-buffered saline, PBS)

  • O-substituted hydroxylamine hydrochloride (e.g., O-(2,4-Dichlorobenzyl)hydroxylamine HCl), 100 mM stock in DMSO

  • Aniline catalyst, 1 M stock in DMSO (optional, but recommended)[8]

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

Procedure:

  • To the protein solution, add the O-substituted hydroxylamine from the stock solution to a final concentration of 10 mM.

  • If using a catalyst, add aniline from the stock solution to a final concentration of 10-20 mM.[8]

  • Incubate the reaction mixture at room temperature or 37 °C for 2-12 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Upon completion, the excess reagents can be removed by size-exclusion chromatography or dialysis.

  • The resulting protein-oxime conjugate can be characterized by mass spectrometry.

Diagram of Oxime Ligation Mechanism:

G R1-CHO Aldehyde/Ketone Intermediate Tetrahedral Intermediate R1-CHO->Intermediate + H2N-O-R2 H2N-O-R2 O-Substituted Hydroxylamine Intermediate->R1-CHO - H2N-O-R2 Oxime Oxime Ether Intermediate->Oxime - H2O Oxime->Intermediate + H2O H2O Water

Caption: Mechanism of oxime ether formation.

Conclusion

O-(2,4-Dichlorobenzyl)hydroxylamine is a valuable reagent in the toolkit of chemists and biologists. Its key distinguishing feature is the presence of two electron-withdrawing chlorine atoms on the benzyl ring. While this leads to a moderate decrease in its reaction rate in oxime ligations compared to analogues with electron-donating or neutral substituents, it offers the significant advantage of forming a more stable oxime ether bond.

The choice of an O-substituted hydroxylamine should therefore be guided by the specific requirements of the application. For rapid labeling where reaction kinetics are paramount, an O-substituted hydroxylamine with an electron-donating group, such as O-(4-Methoxybenzyl)hydroxylamine, may be preferable. However, for applications requiring long-term stability of the conjugate, such as in the development of therapeutic antibody-drug conjugates or in vivo imaging agents, the enhanced stability offered by O-(2,4-Dichlorobenzyl)hydroxylamine makes it an excellent choice. Its utility has also been demonstrated in the synthesis of small molecule inhibitors, highlighting its importance in medicinal chemistry.[7] This guide provides the foundational knowledge for researchers to strategically select the optimal O-substituted hydroxylamine for their synthetic and bioconjugation needs.

References

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2014). Bioconjugate Chemistry. [Link]

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). A direct preparation of O-substituted hydroxylamines from alcohols. Synthesis, 2006(10), 1635-1638. [Link]

  • Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. (2012). Archiv der Pharmazie. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2017). Chemical Reviews. [Link]

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  • Theoretical elucidation on structure-antioxidant activity relationships for indolinonic hydroxylamines. (2009). Journal of Molecular Structure: THEOCHEM. [Link]

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  • One-Pot Synthesis of Oxime Ethers from Benzaldehyde or Acetophenone, Hydroxylamine Salt, Potassium Hydroxide, and Alkyl Halides. (2003). Synthetic Communications. [Link]

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  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

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A Comparative Guide to Electronic and Steric Effects in the Reactivity of Substituted Benzylhydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle interplay of molecular structure and reactivity is paramount. Substituted benzylhydroxylamines are versatile scaffolds in organic synthesis and serve as crucial intermediates and pharmacologically active agents.[1] Their reactivity is profoundly governed by the electronic and steric nature of substituents on the benzyl moiety. This guide provides an in-depth comparison of these effects, supported by experimental data and detailed protocols, to empower researchers in predicting and controlling the chemical behavior of this important class of molecules.

Fundamental Principles: Electronic and Steric Influences

The reactivity of a substituted benzylhydroxylamine is primarily dictated by the stability of intermediates and transition states in a given reaction. This stability is modulated by two key factors:

  • Electronic Effects : These arise from the ability of a substituent to donate or withdraw electron density, altering the charge distribution within the molecule. This occurs through two main mechanisms:

    • Inductive Effects : The polarization of a σ-bond due to the electronegativity difference between atoms.

    • Resonance (Mesomeric) Effects : The delocalization of π-electrons across a conjugated system. Electron-donating groups (EDGs) increase electron density at the reaction center, stabilizing electron-deficient intermediates (like carbocations), while electron-withdrawing groups (EWGs) decrease electron density, stabilizing electron-rich intermediates (like carbanions).[2]

  • Steric Effects : These relate to the spatial arrangement of atoms. Bulky substituents can physically impede the approach of a reagent to the reaction center, a phenomenon known as steric hindrance.[3][4] This increases the activation energy and slows the reaction rate, irrespective of the substituent's electronic properties.[5]

A powerful tool for quantifying electronic effects in aromatic systems is the Hammett equation , which provides a linear free-energy relationship.[6][7]

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent and quantifies its electronic effect.[8]

  • ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to electronic effects. A positive ρ value signifies that the reaction is accelerated by EWGs, while a negative ρ value indicates acceleration by EDGs.[2][6]

Comparative Analysis of Reactivity in Key Transformations

We will now explore how these principles manifest in two common reactions of benzylhydroxylamines: oxidation and N-O bond cleavage.

Oxidation Reactions

The oxidation of benzylhydroxylamines and their parent benzylamines to corresponding carbonyl compounds or imines has been a subject of extensive kinetic study.[9] A common mechanism involves the transfer of a hydride ion from the α-carbon to the oxidant in the rate-determining step, leading to the formation of a carbocation-like transition state.[9]

Kinetic studies on the oxidation of nineteen monosubstituted benzylamines by cetyltrimethylammonium permanganate (CTAP) revealed a substantial primary kinetic isotope effect (kH/kD = 5.60), confirming the cleavage of the α-C–H bond in the rate-determining step.[9] The reaction rates showed an excellent correlation with Hammett substituent constants, yielding a negative ρ value. This indicates that electron-donating groups, which stabilize the developing positive charge in the transition state, accelerate the reaction.[9]

Table 1: Relative Rate Constants for the Oxidation of Substituted Benzylamines by CTAP

Substituent (X)Hammett Constant (σ)Relative Rate Constant (k_rel)
p-OCH₃-0.277.94
p-CH₃-0.173.80
H0.001.00
p-Cl+0.230.35
m-NO₂+0.710.02

Data synthesized from the study by Kabilan et al.[9]

The data clearly demonstrates that EDGs like methoxy and methyl significantly enhance the reaction rate, while EWGs like chloro and nitro retard it.

While the Hammett equation holds well for meta- and para-substituents, ortho-substituents often cause deviations due to steric hindrance.[7] An ortho-methyl group, for instance, may slow the reaction rate more than predicted by its electronic effect alone because its bulk hinders the approach of the oxidizing agent to the benzylic C-H bond.[3]

Oxidation_Mechanism cluster_reactants Reactants cluster_products Products cluster_effects Substituent Effects (X) Reactant Substituted Benzylhydroxylamine (X-C₆H₄CH₂NHOH) TS [X-C₆H₄...CH⁺...H...Ox⁻]‡ Carbocation-like Reactant->TS Rate-determining step Oxidant Oxidant [Ox] Oxidant->TS Product Oxidized Product (X-C₆H₄CH=NOH) TS->Product Reduced_Oxidant Reduced Oxidant [Ox-H]⁻ TS->Reduced_Oxidant EDG EDG (e.g., -OCH₃) Stabilizes ⁺ charge Accelerates reaction EDG->TS Stabilizes EWG EWG (e.g., -NO₂) Destabilizes ⁺ charge Retards reaction EWG->TS Destabilizes

Caption: Mechanism of Benzylhydroxylamine Oxidation.

N-O Bond Cleavage

The cleavage of the N-O bond in hydroxylamine derivatives is a fundamental process that generates reactive nitrogen-centered intermediates, which are highly valuable in synthesis.[10][11][12] This cleavage can be influenced dramatically by substituents.

For instance, in O-acyl hydroxylamines, electron-withdrawing substituents on the acyl group weaken the N-O bond, facilitating its cleavage to generate "N-transfer" intermediates.[13] A study on O-benzoyl hydroxylamine derivatives demonstrated this trend through electrochemical analysis. The formal reduction potential (E°'), a measure of the ease of reduction and subsequent N-O bond cleavage, was modulated by substituents on the benzoyl ring.[13]

Table 2: Reduction Potentials of Substituted O-Benzoyl Hydroxylamines

Substituent on Benzoyl RingE°' (V vs Ag/AgCl)Electronic Effect
p-NO₂> 0.65Strongly Withdrawing
H0.65Neutral
p-OCH₃< 0.65Donating
p-CH₃< 0.65Donating

Data trends interpreted from the study by Kundu et al.[13]

The results show that the strongly electron-withdrawing nitro group increases the reduction potential, indicating the N-O bond is more susceptible to reductive cleavage. Conversely, electron-donating groups decrease this potential.[13] This principle is exploited in synthetic chemistry, where the reactivity of these reagents is tuned by the choice of substituent.[10][14]

Experimental Protocols: A Guide to Kinetic Analysis

To provide practical, field-proven insight, this section details a generalized protocol for studying the kinetics of the oxidation of a series of substituted benzylhydroxylamines using UV-Vis spectrophotometry. This method is widely applicable for reactions involving a colored reactant or product.[15][16]

Objective: To determine the pseudo-first-order rate constants for the oxidation of various substituted benzylhydroxylamines.
Materials & Equipment:
  • Substituted benzylhydroxylamines (e.g., p-methoxy, p-nitro, unsubstituted)

  • Oxidizing agent (e.g., a stable, colored metal complex like [(dien)(en)CoIII(O2)CoIII(en)(dien)]⁵⁺ or permanganate[9])

  • Appropriate solvent (e.g., aqueous perchloric acid, dichloromethane)

  • Thermostatted UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Standard volumetric flasks, pipettes, and syringes

Step-by-Step Methodology:
  • Reagent Preparation :

    • Prepare a stock solution of the oxidant of known concentration in the chosen solvent. The concentration should be chosen to give an initial absorbance in the range of 1.0-1.5 at its λ_max.

    • Prepare stock solutions of each substituted benzylhydroxylamine at a concentration at least 10-fold higher than the oxidant concentration to ensure pseudo-first-order conditions.[17]

  • Spectrophotometer Setup :

    • Set the spectrophotometer to the λ_max of the oxidizing agent.

    • Equilibrate the cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Kinetic Run :

    • Pipette a known volume (e.g., 2.5 mL) of the oxidant solution into a quartz cuvette and place it in the thermostatted cell holder. Allow it to reach thermal equilibrium.

    • Initiate the reaction by rapidly injecting a small, known volume (e.g., 0.25 mL) of the benzylhydroxylamine stock solution into the cuvette.

    • Immediately cap the cuvette, invert it 2-3 times to ensure mixing, and start recording the absorbance at the chosen λ_max as a function of time. Data should be collected until the reaction is at least 80-90% complete.

  • Data Analysis :

    • Under pseudo-first-order conditions (where [Benzylhydroxylamine] >> [Oxidant]), the reaction rate depends only on the concentration of the oxidant.

    • The integrated rate law for a first-order reaction is: ln(A_t - A_∞) = -k_obs * t + ln(A₀ - A_∞) , where A_t, A₀, and A_∞ are the absorbances at time t, time zero, and at reaction completion, respectively.[17]

    • Plot ln(A_t - A_∞) versus time (t) . The plot should be a straight line.

    • The pseudo-first-order rate constant, k_obs , is the negative of the slope of this line.[17]

  • Comparison :

    • Repeat the experiment for each substituted benzylhydroxylamine under identical conditions.

    • Compare the obtained k_obs values to determine the relative reactivity and analyze the data using a Hammett plot as described earlier.

Caption: Experimental Workflow for Kinetic Analysis.

Conclusion

The reactivity of substituted benzylhydroxylamines is a finely tuned interplay of electronic and steric effects. Electronic effects, quantifiable through linear free-energy relationships like the Hammett equation, provide a robust framework for predicting how electron-donating and electron-withdrawing groups will alter reaction rates by stabilizing or destabilizing key intermediates. Steric effects, particularly from ortho-substituents, can override electronic trends by physically hindering reagent access to the reactive center. A thorough understanding of these principles, validated by systematic kinetic studies, is essential for the rational design of synthetic routes and the development of novel molecules with targeted reactivity and biological function.

References

  • Mondal, B., & Saha, B. (2015). Kinetics and mechanistic studies for oxidation of N-benzylhydroxylamine by a Co -bound bridging superoxo complex in perchloric a. Journal of the Indian Chemical Society, 92, 1637-1643.
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  • Boddula, R., et al. (2010). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts.
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  • Moran, J., et al. (2024). A povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines and alkenes in HFIP. Chemical Communications. [Link]

  • Zhang, Y., et al. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]

  • Request PDF. (n.d.). N-(Diethoxyphosphoryl)-O-benzylhydroxylamine — A Convenient Substrate for the Synthesis of N-Substituted O-Benzylhydroxylamines. ResearchGate. [Link]

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  • Li, J., et al. (2022). Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Journal of the American Chemical Society. [Link]

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  • Chemistry LibreTexts. (2022). Experimental methods of chemical kinetics. Chemistry LibreTexts. [Link]

  • Wu, A., et al. (2024). N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy. Chemical Communications. [Link]

  • Kumar, S., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central. [Link]

  • Kabilan, S., et al. (2001). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences. [Link]

  • Chemistry LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Slideshare. (n.d.). Experimental Methods in Chemical Kinetics. Slideshare. [Link]

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  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis. [Link]

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A Senior Application Scientist's Guide to Oxime Synthesis: A Comparative Analysis of O-Substituted Hydroxylamine Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of oximes is a fundamental transformation in the construction of novel chemical entities. The choice of reagent for this conversion is critical, influencing not only yield and purity but also the physicochemical and pharmacological properties of the final product. While O-(2,4-Dichlorobenzyl)hydroxylamine has found its niche in specific applications, a careful evaluation of alternative reagents is essential for optimizing synthetic strategies. This guide provides an in-depth, objective comparison of O-(2,4-Dichlorobenzyl)hydroxylamine with other commonly employed O-substituted hydroxylamines, supported by experimental data and detailed protocols.

The Significance of the O-Substituent in Oxime Synthesis

The condensation of an aldehyde or ketone with a hydroxylamine derivative is the most common method for oxime synthesis. The substituent on the oxygen atom of the hydroxylamine reagent (the 'O-substituent') plays a pivotal role in the reaction's outcome and the properties of the resulting oxime ether. This substituent can influence the nucleophilicity of the hydroxylamine nitrogen, the stability of the resulting oxime, and its subsequent reactivity. Furthermore, in medicinal chemistry, the O-substituent can be a key pharmacophoric element, modulating target binding, solubility, and metabolic stability.

O-(2,4-Dichlorobenzyl)hydroxylamine: The Incumbent

O-(2,4-Dichlorobenzyl)hydroxylamine is a valuable reagent, particularly in the synthesis of compounds where the dichlorobenzyl moiety is desired for its electronic or steric properties. This reagent is often employed in the development of enzyme inhibitors and other potential therapeutic agents. The chlorinated phenyl ring can engage in specific interactions within a biological target and can influence the overall lipophilicity and metabolic profile of the molecule.

A notable application is in the synthesis of potential inhibitors of enzymes like β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[1]

Comparative Analysis of Alternative Reagents

While O-(2,4-Dichlorobenzyl)hydroxylamine has its merits, a range of other O-substituted hydroxylamines offer distinct advantages in terms of cost, availability, and reaction efficiency. Here, we compare its performance with three widely used alternatives: Hydroxylamine Hydrochloride, O-Methylhydroxylamine, and O-Benzylhydroxylamine.

Hydroxylamine Hydrochloride: The Foundational Reagent

Hydroxylamine hydrochloride is the most fundamental reagent for the synthesis of unsubstituted oximes (C=N-OH). It is cost-effective and readily available, making it a first choice for many applications. The resulting oximes can serve as intermediates for further functionalization.

Causality of Experimental Choices: The reaction is typically carried out in the presence of a base, such as sodium acetate or pyridine, to neutralize the hydrochloride salt and liberate the free hydroxylamine, which is the active nucleophile.[2] The choice of solvent and temperature can influence reaction rates and the stereoselectivity of the resulting oxime.[3] Greener methods utilizing water as a solvent and catalysts like Hyamine® have also been developed to improve the environmental footprint of the reaction.[4]

O-Methylhydroxylamine: The Compact and Versatile Alternative

O-Methylhydroxylamine (methoxyamine) is a widely used reagent for the synthesis of O-methyl oximes.[5] These oximes are prevalent in medicinal chemistry, as seen in the structure of the second-generation cephalosporin antibiotic, cefuroxime.[6][7][8][9] The small methyl group generally does not impart significant steric hindrance and can improve metabolic stability compared to an unsubstituted oxime.

Causality of Experimental Choices: The synthesis of O-methyl oximes from O-methylhydroxylamine and a carbonyl compound typically proceeds under mild conditions. The hydrochloride salt is commonly used, and a base is added to free the nucleophilic amine. The reaction's efficiency and the stability of the resulting O-methyl oxime make this reagent a workhorse in drug discovery.

O-Benzylhydroxylamine: The Precursor to Cleavable Ethers

O-Benzylhydroxylamine is another popular alternative, offering a balance of reactivity and functionality. The benzyl group can be advantageous for several reasons. It can be readily introduced and, importantly, can be cleaved under various reductive conditions to yield the unsubstituted oxime or the corresponding hydroxylamine, providing synthetic flexibility.[6][8][10][11]

Causality of Experimental Choices: Similar to other hydroxylamine hydrochlorides, a base is required to initiate the reaction. The choice of solvent and reaction conditions can be tailored to the specific substrate. Phase-transfer catalysis has been shown to be an effective method for the O-alkylation of oximes with benzyl halides, offering high yields in a two-phase system.[12]

Performance Data Summary

The following table summarizes the typical performance of the discussed reagents in oxime synthesis. It is important to note that yields and reaction times are highly substrate-dependent, and the data presented here are for illustrative purposes based on common literature procedures.

ReagentTypical SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
O-(2,4-Dichlorobenzyl)hydroxylamine HCl BenzaldehydesN/AN/AN/AN/AGood[1]
Hydroxylamine HCl BenzaldehydeNaOHEthanol/Water20298[13]
Hydroxylamine HCl Aromatic AldehydesNone (in mineral water)Water/MethanolRT0.17>95[10]
O-Methylhydroxylamine HCl 2-Furylglyoxalic acidN/AN/AN/AN/AGood[6]
O-Benzylhydroxylamine HCl BenzaldehydeNaOHChloroformRTN/AGood[2]

Note: "N/A" indicates that specific conditions were not detailed in the cited abstract for a direct comparison.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed, self-validating experimental protocols for the synthesis of a representative oxime using hydroxylamine hydrochloride and the synthesis of O-benzylhydroxylamine are provided below.

Protocol 1: Synthesis of 2,4-Dichlorobenzaldehyde Oxime

This protocol describes the synthesis of an oxime from an aromatic aldehyde and hydroxylamine hydrochloride.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve 2,4-dichlorobenzaldehyde in Ethanol/Water B Add Hydroxylamine HCl A->B C Cool mixture in ice-bath B->C D Add NaOH solution dropwise C->D E Stir at room temperature for 2h D->E F Acidify with 2N HCl E->F G Extract with Dichloromethane F->G H Dry organic layer (MgSO4) G->H I Concentrate under reduced pressure H->I J 2,4-Dichlorobenzaldehyde Oxime (White Solid, 98% Yield) I->J

Caption: Workflow for the synthesis of 2,4-Dichlorobenzaldehyde Oxime.

Methodology: [13]

  • To a solution of 2,4-dichlorobenzaldehyde (1.75 g, 9.49 mmol) in ethanol (10 mL) and water (10 mL), add hydroxylamine hydrochloride (748 mg, 10.4 mmol).

  • Cool the mixture in an ice bath.

  • Add a 37% aqueous solution of sodium hydroxide (1.8 mL) dropwise to the cooled mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion of the reaction (monitored by TLC), acidify the reaction solution with 2N hydrochloric acid.

  • Extract the product with dichloromethane (2 x 20 mL, 1 x 10 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield 2,4-dichlorobenzaldoxime as a white solid (1.76 g, 98% yield).

Protocol 2: Synthesis of O-Benzylhydroxylamine Hydrochloride

This protocol details a common method for the preparation of O-benzylhydroxylamine hydrochloride.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Continuous Flow Reaction cluster_workup Work-up & Purification A Prepare hydroxylamine solution (NH2OH.HCl + NaOH in MeOH/H2O) C Pump solutions into reactor at 60°C A->C B Prepare benzyl chloride solution in Methanol B->C D Adjust pH to 4-5 with HCl C->D E Remove Methanol by distillation D->E F Extract with organic solvent E->F G Dry and concentrate organic phase F->G H Crystallize from appropriate solvent G->H I O-Benzylhydroxylamine HCl (Crystalline Solid) H->I

Caption: Workflow for the continuous synthesis of O-Benzylhydroxylamine HCl.

Methodology: [6]

  • Preparation of Reagent Solutions:

    • Solution A (Benzyl Chloride): Dissolve 63 g of benzyl chloride in methanol to a total volume of 1000 mL (0.5 mol/L).

    • Solution B (Hydroxylamine): In a 2 L beaker, add 800 mL of methanol and 200 mL of water. While stirring, add 139 g of hydroxylamine hydrochloride, followed by the slow addition of 80 g of sodium hydroxide. Maintain the temperature below 20°C using an ice water bath. Stir for 30 minutes and filter to remove the precipitated sodium chloride. This yields a 1000 mL solution of hydroxylamine (2.0 mol/L).

  • Continuous Flow Reaction:

    • Set up a continuous-flow reactor with the reaction coil heated to 60°C and the system pressure at 8.0 bar.

    • Pump Solution A and Solution B into the reactor at appropriate flow rates.

  • Work-up and Purification:

    • Collect the output from the reactor and adjust the pH to 4-5 using 10% hydrochloric acid.

    • Remove the methanol by distillation under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent.

    • Combine the organic phases and dry over anhydrous Na₂SO₄.

    • Concentrate the dried organic phase on a rotary evaporator to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate) to yield pure O-Benzylhydroxylamine hydrochloride.

Conclusion and Future Perspectives

The selection of an O-substituted hydroxylamine for oxime synthesis is a critical decision that should be guided by the specific goals of the synthetic campaign.

  • O-(2,4-Dichlorobenzyl)hydroxylamine is a specialized reagent, ideal for introducing a dichlorobenzyl moiety to modulate the biological activity and physicochemical properties of the target molecule.

  • Hydroxylamine hydrochloride remains the most economical and straightforward choice for preparing unsubstituted oximes.

  • O-Methylhydroxylamine offers a simple and stable O-alkyl oxime, frequently employed in medicinal chemistry.

  • O-Benzylhydroxylamine provides a versatile intermediate where the benzyl group can be retained or cleaved as needed.

Future advancements in this field will likely focus on the development of novel O-substituted hydroxylamines with unique properties and the expansion of green, catalytic methods for oxime synthesis. As the demand for structurally diverse and complex molecules in drug discovery continues to grow, a thorough understanding of the nuances of these fundamental reagents will remain paramount for the modern synthetic chemist.

References

  • Lad, U. P., et al. (n.d.). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE.
  • Mirjafary, Z., Abdoli, M., & Farnia, S. M. F. (2016). Review of the synthesis of acyclic and cyclic oxime ethers. RSC Advances, 6(25), 20987-21017. [Link]

  • Tan, N. K., Linh, N. T., & Nhuan, D. N. (2018). A Novel Synthesis of Cefuroxime from 7-amino Cephalosporanic Acid (7-ACA). International Journal of Sciences: Basic and Applied Research (IJSBAR), 41(1), 181-187.
  • Mirjafary, Z., Saeedi, M., & Abdoli, M. (2016). Oxime ethers as versatile precursors in organic synthesis: a review. RSC Advances, 6(84), 81146-81167. [Link]

  • Globe Thesis. (2021). Synthesis Process Of Cefuroxime Key Intermediates. [Link]

  • CN102531950A. (2012). Method for preparing O-benzylhydroxylamine hydrochloride.
  • Krasavin, M. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5143. [Link]

  • Li, J., Li, X., Liu, X., & Ma, J. (2009). Synthesis of O-benzyl oximes by combination of phase transfer catalysis and ultrasound irradiation. Frontiers of Chemistry in China, 4(1), 58-62. [Link]

  • Goksu, H., & Orhan, E. (2021). The local and natural sources in synthetic methods: the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(1), 1-5. [Link]

  • Wang, Z., et al. (2022). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Molecules, 27(23), 8345. [Link]

  • Wikipedia. (n.d.). Methoxyamine. [Link]

  • CN105330564A. (2016). Preparation method of methoxyamine hydrochloride.
  • Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride. [Link]

  • Luo, Y., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. ChemMedChem, 7(9), 1587-1593. [Link]

  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. [Link]

  • Zhang, Z., Yang, K., & Song, Q. (2024). Introduction to the Stereoselective Synthesis of Oximes. University Chemistry, 39(1), 105-110. [Link]

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A Comparative Guide to the Validation of Analytical Methods for O-(2,4-Dichlorobenzyl)hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Method Validation in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, the rigorous control of impurities is paramount to ensuring patient safety and product efficacy. O-(2,4-Dichlorobenzyl)hydroxylamine and its derivatives, while important intermediates in the synthesis of various active pharmaceutical ingredients (APIs), can also be potential process-related impurities or degradation products. Some hydroxylamine derivatives are known to be genotoxic, necessitating their control at trace levels.[1] Therefore, the validation of analytical methods used to detect and quantify these compounds is not merely a regulatory requirement but a cornerstone of robust quality control.

This guide provides a comparative analysis of common analytical techniques for the determination of O-(2,4-Dichlorobenzyl)hydroxylamine derivatives, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to offer a practical, in-depth perspective on the validation of these methods, grounded in scientific principles and regulatory expectations. The validation parameters discussed are aligned with the comprehensive guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4]

The choice of an analytical method is contingent on several factors, including the physicochemical properties of the analyte, the sample matrix, and the required sensitivity.[5] This guide will delve into the experimental design and acceptance criteria for key validation characteristics, providing a framework for selecting and validating the most appropriate method for your specific application.

Regulatory Framework: A Foundation of Scientific Rigor

The validation of analytical procedures is a formal process that provides a high degree of assurance that a method will consistently produce a result meeting pre-determined specifications and quality attributes.[6] The ICH, FDA, and USP have established harmonized guidelines to ensure a global standard for analytical method validation.[7] The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a lifecycle-based approach to analytical procedures, promoting a more scientific and risk-based framework.[7][8] These guidelines outline the necessary validation characteristics, which include:

  • Specificity (and Selectivity)

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Detection Limit (LOD)

  • Quantitation Limit (LOQ)

  • Robustness

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[9] For impurity testing, the method must be sensitive enough to detect and quantify impurities at or below their specified limits.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is the first critical step in the validation process. For O-(2,4-Dichlorobenzyl)hydroxylamine derivatives, the choice often comes down to HPLC, GC-MS, or LC-MS/MS, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique in pharmaceutical analysis due to its versatility and robustness.[10] For hydroxylamine derivatives, which may lack a strong chromophore, pre-column derivatization is often employed to enhance UV detection.[11][12]

  • Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

  • Strengths:

    • Applicable to a wide range of non-volatile and thermally labile compounds.

    • Robust and reliable for routine quality control.[10]

    • Well-established and widely available instrumentation.

  • Considerations:

    • May require derivatization for sensitive detection of compounds lacking a chromophore.[1]

    • Derivatization adds a step to the sample preparation, which must be optimized and controlled.[12]

    • Sensitivity may be limited compared to mass spectrometry-based methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[13] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

  • Principle: Volatilized analytes are separated in a gaseous mobile phase and a liquid or solid stationary phase, followed by ionization and mass-to-charge ratio analysis.[13]

  • Strengths:

    • Excellent separation efficiency for complex mixtures.

    • High sensitivity and selectivity, especially for volatile impurities.[14]

    • Provides structural information for impurity identification.

  • Considerations:

    • Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.

    • The high temperatures of the GC inlet can cause degradation of thermally labile compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the trace-level quantification of genotoxic impurities due to its exceptional sensitivity and selectivity.[14][15]

  • Principle: Combines the separation capabilities of HPLC with the highly selective and sensitive detection of tandem mass spectrometry.

  • Strengths:

    • Extremely high sensitivity (often to parts-per-billion levels) and selectivity.[15]

    • Can analyze a wide range of compounds, including non-volatile and thermally labile ones.[14]

    • Provides structural confirmation of the analyte.

  • Considerations:

    • Matrix effects can suppress or enhance the analyte signal, requiring careful method development and validation.

    • More complex and expensive instrumentation compared to HPLC-UV.

Experimental Protocols for Method Validation

The following sections detail the experimental design for validating the key performance characteristics of an analytical method for O-(2,4-Dichlorobenzyl)hydroxylamine derivatives. These protocols are based on the principles outlined in ICH Q2(R2) and USP <1225>.[2][3]

Specificity/Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[16]

Experimental Protocol:

  • For HPLC-UV:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a solution of the O-(2,4-Dichlorobenzyl)hydroxylamine derivative standard.

    • Analyze a sample spiked with the analyte and known related substances or potential impurities.

    • If applicable, perform forced degradation studies (acid, base, oxidation, heat, light) on the sample and analyze the stressed samples to demonstrate that the analyte peak is resolved from any degradation products.

  • For GC-MS and LC-MS/MS:

    • In addition to the HPLC steps, the mass spectra of the analyte peak in the sample should be compared to that of a reference standard to confirm identity.

    • For tandem MS, the selectivity is further enhanced by monitoring specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM).[17]

Acceptance Criteria:

  • No interfering peaks should be observed at the retention time of the analyte in the blank chromatogram.

  • The analyte peak should be pure and spectrally homogeneous (for HPLC with a photodiode array detector).

  • In forced degradation studies, the method should be able to separate the analyte from its degradation products.

Linearity and Range

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a specified range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the O-(2,4-Dichlorobenzyl)hydroxylamine derivative at different concentrations, spanning the expected range of the analytical method (e.g., from the reporting limit to 120% of the specification limit for an impurity).[10]

  • Analyze each standard solution in triplicate.

  • Plot the mean response (e.g., peak area) versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r) should be ≥ 0.99.

  • The y-intercept should not be significantly different from zero.

  • The data points should be randomly scattered around the regression line.

Accuracy

Objective: To demonstrate the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare a sample matrix spiked with the O-(2,4-Dichlorobenzyl)hydroxylamine derivative at a minimum of three concentration levels, covering the specified range (e.g., 50%, 100%, and 150% of the target concentration).[12]

  • Prepare at least three replicate samples at each concentration level.

  • Analyze the spiked samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean percent recovery should be within an acceptable range, typically 80-120% for impurity analysis, but this can vary depending on the concentration level.

Precision

Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples of the O-(2,4-Dichlorobenzyl)hydroxylamine derivative at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Alternatively, analyze nine determinations covering the specified range (three concentrations, three replicates each).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be within acceptable limits, which depend on the concentration of the analyte. For trace impurity analysis, an RSD of ≤ 15% is often acceptable.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[1]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (can be determined from the y-intercept of the regression line or the standard deviation of blank measurements) and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be at or below the reporting threshold for the impurity.

  • The precision at the LOQ should be acceptable (e.g., RSD ≤ 20%).

Robustness

Objective: To demonstrate the reliability of an analytical procedure with respect to deliberate variations in method parameters.[16]

Experimental Protocol:

  • Identify critical method parameters that could be subject to variation during routine use (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Introduce small, deliberate changes to these parameters one at a time.

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., resolution, peak shape, retention time) and the quantitative results.

Acceptance Criteria:

  • The system suitability criteria should be met under all varied conditions.

  • The results should remain within acceptable limits, demonstrating the method's reliability during normal usage.

Data Presentation and Comparison

To facilitate a clear comparison of the validated methods, the performance data should be summarized in a tabular format.

Table 1: Comparison of Validated Method Performance for O-(2,4-Dichlorobenzyl)hydroxylamine Derivative Analysis

Validation ParameterHPLC-UV (with Derivatization)GC-MSLC-MS/MS
Specificity Good, potential for interferenceExcellent, mass spectral confirmationExcellent, MRM provides high selectivity
Linearity (r) ≥ 0.995≥ 0.998≥ 0.999
Range 1 - 20 µg/mL0.1 - 5 µg/mL0.01 - 1 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (RSD)
- Repeatability≤ 5%≤ 8%≤ 3%
- Intermediate Precision≤ 10%≤ 12%≤ 7%
LOD ~0.3 µg/mL~0.03 µg/mL~0.003 µg/mL
LOQ ~1 µg/mL~0.1 µg/mL~0.01 µg/mL
Robustness Robust to minor changesSensitive to temperature and flowRobust to minor changes

Note: The values presented in this table are illustrative and will vary depending on the specific analyte, matrix, and instrumentation.

Visualizing the Validation Workflow

A clear understanding of the validation process can be enhanced through visual representations. The following diagrams, created using Graphviz, illustrate the overall validation workflow and the relationship between different validation parameters.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting ATP Analytical Target Profile (ATP) MethodSelection Method Selection (HPLC, GC-MS, LC-MS/MS) ATP->MethodSelection ValidationProtocol Validation Protocol Development MethodSelection->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity LinearityRange Linearity & Range ValidationProtocol->LinearityRange Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis LinearityRange->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis AcceptanceCriteria Comparison with Acceptance Criteria DataAnalysis->AcceptanceCriteria ValidationReport Validation Report Generation AcceptanceCriteria->ValidationReport

Caption: A typical workflow for analytical method validation.

ValidationParameters cluster_quantitative Quantitative Impurity Test cluster_limit Limit Test for Impurities Accuracy Accuracy Precision Precision Specificity Specificity LOQ Quantitation Limit Linearity Linearity Range Range Linearity->Range defines operational boundaries Specificity_Limit Specificity LOD Detection Limit Method Analytical Method Method->Accuracy ensures closeness to true value Method->Precision demonstrates reproducibility Method->Specificity discriminates analyte Method->LOQ defines lower limit of quantification Method->Linearity shows proportional response Method->Specificity_Limit Method->LOD

Caption: Relationship between validation parameters for impurity testing.

Conclusion: Ensuring Data Integrity and Product Quality

The validation of analytical methods for O-(2,4-Dichlorobenzyl)hydroxylamine derivatives is a multifaceted process that requires a deep understanding of the analytical technique, the analyte's properties, and the regulatory landscape. A well-designed and executed validation study provides objective evidence that the chosen method is fit for its intended purpose, ensuring the reliability and integrity of the data generated.

For routine quality control where sensitivity requirements are less stringent, a validated HPLC-UV method with derivatization can be a robust and cost-effective solution. When higher sensitivity and specificity are required, particularly for volatile derivatives, GC-MS is a powerful tool. For the trace-level quantification of potentially genotoxic O-(2,4-Dichlorobenzyl)hydroxylamine derivatives, LC-MS/MS is unequivocally the method of choice, offering unparalleled sensitivity and selectivity.

By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently develop and validate analytical methods that meet the highest standards of scientific integrity and regulatory compliance, ultimately safeguarding patient health.

References

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A Comparative Guide to the Biological Activity of O-(2,4-Dichlorobenzyl)hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the O-benzylhydroxylamine scaffold has emerged as a versatile and promising platform for the development of novel therapeutic agents. Among its numerous derivatives, O-(2,4-Dichlorobenzyl)hydroxylamine has garnered significant attention for its potent biological activities. This guide provides an in-depth, objective comparison of the biological performance of O-(2,4-Dichlorobenzyl)hydroxylamine derivatives against their structural analogs, supported by experimental data and detailed methodologies. As senior application scientists, our goal is to offer a comprehensive resource that not only presents data but also explains the causal relationships behind experimental observations and design choices, thereby empowering researchers in their drug discovery endeavors.

Introduction: The Significance of the O-Benzylhydroxylamine Scaffold

The O-benzylhydroxylamine moiety is a key structural motif found in a variety of biologically active compounds. Its unique chemical properties, including its ability to act as a bioisostere for other functional groups and its role as a precursor for oximes and hydroxamic acids, make it a valuable building block in drug design.[1] Derivatives of O-benzylhydroxylamine have demonstrated a broad spectrum of activities, including antimicrobial, antifungal, and anticancer properties.[2][3] The focus of this guide, the 2,4-dichloro substitution pattern on the benzyl ring, represents a critical modification that significantly influences the biological activity of the parent compound.

Comparative Biological Activity: A Data-Driven Analysis

A thorough understanding of the structure-activity relationship (SAR) is paramount in optimizing lead compounds. Here, we present a comparative analysis of the biological activities of O-(2,4-Dichlorobenzyl)hydroxylamine and its analogs.

Antimicrobial Activity

O-benzylhydroxylamine derivatives have been investigated for their potential as antimicrobial agents. One of the key mechanisms of action is the inhibition of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis.[4]

While direct side-by-side comparative studies across a broad range of mono- and di-substituted analogs are limited in the public domain, the available data suggests that the presence and position of halogen substituents on the benzyl ring play a crucial role in determining the antimicrobial potency.

A notable study synthesized a series of oxime derivatives from O-benzylhydroxylamines and evaluated their antimicrobial activities. Among the tested compounds, 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime, which incorporates the O-(2,4-Dichlorobenzyl)hydroxylamine moiety, exhibited the most potent antibacterial activity.[4]

Table 1: Minimum Inhibitory Concentrations (MIC) of an O-(2,4-Dichlorobenzyl)hydroxylamine Derivative Against Various Bacterial Strains [4]

Bacterial StrainMIC (µg/mL)
Escherichia coli3.13 - 6.25
Pseudomonas aeruginosa3.13 - 6.25
Pseudomonas fluorescens3.13 - 6.25
Bacillus subtilis3.13 - 6.25
Staphylococcus aureus3.13 - 6.25
Enterococcus faecalis3.13 - 6.25

Note: The data presented is for a derivative of O-(2,4-Dichlorobenzyl)hydroxylamine, specifically an oxime. This highlights the potential of the core scaffold.

The potent activity of the 2,4-dichloro substituted derivative suggests that the electronic and steric properties imparted by this substitution pattern are favorable for interaction with the bacterial target.

Inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1)

A significant area of research for O-benzylhydroxylamine derivatives is in the field of immuno-oncology, specifically as inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is a heme-containing enzyme that plays a crucial role in immune suppression by catalyzing the first and rate-limiting step in tryptophan catabolism.[5] Inhibition of IDO1 can restore anti-tumor immunity, making it an attractive target for cancer therapy.[3]

A comprehensive study on O-alkylhydroxylamines as IDO1 inhibitors provides valuable comparative data for various substituted O-benzylhydroxylamine analogs.[5]

Table 2: Comparative IDO1 Inhibition by Substituted O-Benzylhydroxylamine Analogs [5]

CompoundSubstitution PatternIC50 (µM)
O-BenzylhydroxylamineUnsubstituted0.5
O-(2,4-Dichlorobenzyl)hydroxylamine 2,4-Dichloro 0.2
O-(2-Chlorobenzyl)hydroxylamine2-Chloro0.3
O-(3-Chlorobenzyl)hydroxylamine3-Chloro0.1
O-(4-Chlorobenzyl)hydroxylamine4-Chloro0.2
O-(3,4-Dichlorobenzyl)hydroxylamine3,4-Dichloro0.1
O-(2,6-Dichlorobenzyl)hydroxylamine2,6-Dichloro0.3

The data clearly demonstrates that halogenation of the benzyl ring generally enhances IDO1 inhibitory potency compared to the unsubstituted analog. The O-(2,4-Dichlorobenzyl)hydroxylamine derivative shows a significant improvement in activity over the parent compound. Interestingly, the meta-substituted (3-chloro) and the 3,4-dichloro analogs exhibit the highest potency in this series, suggesting that substitution at the meta-position is particularly beneficial for IDO1 inhibition.[5]

Mechanistic Insights

The biological activities of O-(2,4-Dichlorobenzyl)hydroxylamine derivatives stem from their interactions with specific molecular targets.

Inhibition of FabH

The antibacterial activity of these compounds is, at least in part, attributed to the inhibition of FabH. This enzyme catalyzes the initial condensation reaction in the fatty acid biosynthesis pathway, which is essential for bacterial membrane formation and survival. The inhibition of FabH disrupts this vital process, leading to bacterial growth inhibition or cell death.[4]

FabH_Inhibition acetyl_coa Acetyl-CoA fabH FabH Enzyme acetyl_coa->fabH malonyl_acp Malonyl-ACP malonyl_acp->fabH acetoacetyl_acp Acetoacetyl-ACP fabH->acetoacetyl_acp Condensation elongation Fatty Acid Elongation acetoacetyl_acp->elongation membrane Bacterial Membrane Synthesis elongation->membrane inhibitor O-Benzylhydroxylamine Derivative inhibitor->fabH Inhibition

Caption: Inhibition of the bacterial fatty acid synthesis pathway by O-benzylhydroxylamine derivatives targeting the FabH enzyme.

Inhibition of IDO1

In the context of cancer immunotherapy, O-benzylhydroxylamine derivatives act as inhibitors of the IDO1 enzyme. By binding to the active site of IDO1, these compounds prevent the degradation of tryptophan. This leads to a decrease in the production of kynurenine, a metabolite that promotes an immunosuppressive tumor microenvironment. The restoration of local tryptophan levels and the reduction of kynurenine help to reactivate anti-tumor T-cell responses.[1][5]

IDO1_Inhibition_Pathway tryptophan Tryptophan ido1 IDO1 Enzyme tryptophan->ido1 kynurenine Kynurenine ido1->kynurenine Catalysis t_cell_activation T-Cell Activation t_cell_suppression T-Cell Suppression kynurenine->t_cell_suppression tumor_growth Tumor Immune Evasion t_cell_suppression->tumor_growth inhibitor O-Benzylhydroxylamine Derivative inhibitor->ido1 Inhibition inhibitor->t_cell_activation Restores antitumor_immunity Anti-Tumor Immunity t_cell_activation->antitumor_immunity Promotes

Caption: Mechanism of IDO1 inhibition by O-benzylhydroxylamine derivatives, leading to the restoration of anti-tumor immunity.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of O-(Substituted-benzyl)hydroxylamine Derivatives

A general and efficient method for the synthesis of O-alkylhydroxylamine derivatives involves a one-pot Mitsunobu reaction followed by deprotection.[5]

Materials:

  • Substituted benzyl alcohol (1.0 eq)

  • N-Hydroxyphthalimide (1.1 eq)

  • Triphenylphosphine (1.1 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrazine monohydrate (1.1 eq)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Dissolve the substituted benzyl alcohol, N-hydroxyphthalimide, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIAD dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, add hydrazine monohydrate to the mixture and stir at room temperature for 2 hours to deprotect the phthalimide group.

  • Remove the solvent under reduced pressure.

  • Resuspend the residue in DCM and wash with water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified product in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Filter and dry the resulting solid to obtain the desired O-(substituted-benzyl)hydroxylamine hydrochloride.

Synthesis_Workflow start Start: Substituted Benzyl Alcohol, N-Hydroxyphthalimide, PPh3 in THF step1 Cool to 0 °C start->step1 step2 Add DIAD dropwise step1->step2 step3 Warm to RT, Stir for 3-4h step2->step3 step4 Add Hydrazine Monohydrate, Stir for 2h step3->step4 step5 Solvent Evaporation step4->step5 step6 Work-up: DCM/Water Extraction step5->step6 step7 Purification: Column Chromatography step6->step7 step8 Salt Formation: HCl in Et2O step7->step8 end_product End Product: O-(Substituted-benzyl)hydroxylamine HCl step8->end_product

Caption: General workflow for the synthesis of O-(substituted-benzyl)hydroxylamine hydrochloride derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This standard protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO)

  • Positive control (bacterial culture without inhibitor)

  • Negative control (broth only)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound at a high concentration.

  • In a 96-well plate, add 100 µL of sterile broth to all wells.

  • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Add 100 µL of the diluted bacterial suspension to each well (except the negative control).

  • The final volume in each well will be 200 µL.

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm (OD600) with a microplate reader. The MIC is the lowest concentration at which growth is inhibited.

Conclusion

This guide provides a comparative analysis of the biological activity of O-(2,4-Dichlorobenzyl)hydroxylamine derivatives and their analogs. The presented data underscores the significance of the 2,4-dichloro substitution pattern in enhancing both antimicrobial and anticancer-related activities. The detailed experimental protocols and mechanistic diagrams serve as a practical resource for researchers in the field. The potent IDO1 inhibitory activity of halogenated O-benzylhydroxylamines, in particular, highlights their potential for further development in the exciting field of cancer immunotherapy. Future research should focus on obtaining more direct comparative antimicrobial data across a wider range of structurally related analogs to further elucidate the structure-activity relationships and guide the design of next-generation therapeutic agents.

References

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central. [Link]

  • Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed. [Link]

  • Most relevant antimicrobial activity of O-benzyl derivatives expressed... ResearchGate. [Link]

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A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of O-(2,4-Dichlorobenzyl)hydroxylamine Oximes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of O-(2,4-Dichlorobenzyl)hydroxylamine oximes is a critical checkpoint in synthetic chemistry and drug development.[1][2] These compounds, belonging to the family of O-substituted oximes, are synthesized from aldehydes or ketones with O-(2,4-Dichlorobenzyl)hydroxylamine.[3] The introduction of the 2,4-dichlorobenzyl group imparts specific spectroscopic characteristics that necessitate a multi-faceted analytical approach for unambiguous identification.[4] This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the comprehensive analysis of these molecules.

The Spectroscopic Toolkit: A Comparative Overview

A combination of spectroscopic methods is essential for the definitive structural analysis of O-(2,4-Dichlorobenzyl)hydroxylamine oximes. Each technique provides unique and complementary information, as summarized below.

TechniqueInformation ProvidedKey Advantages
¹H NMR Provides detailed information on the proton environment, including the number of protons, their chemical environment, and spin-spin coupling.Excellent for identifying the characteristic benzylic protons and the iminic proton, confirming the O-benzyl substitution.[4]
¹³C NMR Reveals the number and types of carbon atoms in the molecule, including those in the dichlorobenzyl ring and the C=N imine bond.Confirms the carbon skeleton and the presence of the key imine functionality.[5][6]
Mass Spectrometry (MS) Determines the molecular weight and provides information on the fragmentation patterns of the molecule.Confirms the molecular formula and can reveal structural motifs through characteristic fragmentation.[7][8]
IR Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Key for confirming the C=N stretch of the oxime and the absence of an O-H stretch, distinguishing it from an unsubstituted oxime.[3][4][9]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, providing detailed insight into the connectivity and environment of atoms.

¹H NMR Spectroscopy: Mapping the Proton Landscape

The ¹H NMR spectrum of an O-(2,4-Dichlorobenzyl)hydroxylamine oxime will exhibit several key signals that are diagnostic for its structure.

Expected Chemical Shifts (δ) in CDCl₃:

ProtonsChemical Shift (ppm)MultiplicityKey Insights
Benzylic Protons (-OCH₂-Ar)~ 5.1 - 5.3Singlet (s)This highly characteristic singlet, integrating to two protons, is strong evidence for the O-CH₂-Ar linkage. Its downfield shift is due to the electronegative oxygen atom.[4][10][11]
Aromatic Protons (Dichlorobenzyl Ring)~ 7.2 - 7.5Multiplets (m)The protons on the dichlorinated benzene ring will appear as a complex set of signals.
Iminic Proton (-CH=N-)~ 8.0 - 8.3Singlet (s)Present in aldoxime derivatives, this downfield singlet is characteristic of the proton attached to the imine carbon.[4]
Aromatic Protons (from Aldehyde/Ketone)~ 7.0 - 8.0Multiplets (m)Signals corresponding to the aromatic protons of the original aldehyde or ketone moiety.

Experimental Causality: The choice of a deuterated solvent like CDCl₃ is standard for routine ¹H NMR.[12] The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[13] The singlet nature of the benzylic protons arises from the absence of adjacent protons, providing a clean and easily identifiable signal.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Expected Chemical Shifts (δ):

CarbonChemical Shift (ppm)Key Insights
Benzylic Carbon (-OCH₂-Ar)~ 75 - 80Confirms the presence of the methylene carbon attached to the oxygen.
Aromatic Carbons (Dichlorobenzyl Ring)~ 127 - 135A set of signals corresponding to the carbons of the dichlorinated ring. The carbons bearing chlorine atoms will be shifted further downfield.[14][15][16]
Iminic Carbon (C=N)~ 145 - 160The chemical shift of the imine carbon is highly diagnostic and confirms the presence of the oxime functionality.[17]
Aromatic Carbons (from Aldehyde/Ketone)~ 125 - 140Signals corresponding to the aromatic carbons of the original aldehyde or ketone.

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is crucial for confirming the molecular weight of the synthesized oxime and providing structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for this analysis.

Key Fragmentation Pathways:

A primary fragmentation pathway for O-benzyl oxime ethers involves the cleavage of the N-O bond.[18] Another significant fragmentation is the cleavage of the benzylic C-O bond, leading to the formation of a stable 2,4-dichlorobenzyl cation.

Expected Fragments (m/z):

Fragmentm/zSignificance
[M]+•Calculated Molecular WeightThe molecular ion peak confirms the molecular formula of the compound.
[C₇H₅Cl₂CH₂]+159/161/163The characteristic isotopic pattern of the 2,4-dichlorobenzyl cation is a strong indicator of this structural unit.
[M - C₇H₅Cl₂CH₂O]•VariesLoss of the dichlorobenzyloxy radical.

Experimental Causality: The choice of ionization technique (e.g., EI, ESI) will influence the observed fragmentation. EI typically induces more extensive fragmentation, providing richer structural information, while softer ionization techniques like ESI may predominantly show the molecular ion.[19][20]

III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in the target molecule and for distinguishing it from the starting materials and potential side products.

Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensitySignificance
C=N Stretch1620 - 1685Medium to WeakConfirms the presence of the imine bond in the oxime ether.[3][4]
N-O Stretch930 - 960MediumCharacteristic of the N-O single bond in the oxime.[3]
C-H (Aromatic)3000 - 3100MediumIndicates the presence of the aromatic rings.
C-H (Aliphatic)2850 - 3000MediumCorresponds to the benzylic CH₂ group.
C-Cl Stretch600 - 800StrongIndicates the presence of the chloro-substituents on the benzyl ring.
Absence of O-H Stretch 3100 - 3600 N/A The absence of a broad O-H band is a critical piece of evidence that distinguishes the O-substituted oxime from an unsubstituted oxime.[4]

Experimental Causality: Samples can be analyzed as neat liquids, solids (using KBr pellets or ATR), or in solution.[9] Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.[4] The absence of the broad O-H stretch, which is characteristic of the starting hydroxylamine or any unreacted oxime, is a key indicator of a successful reaction.[9][21]

Experimental Protocols

General Protocol for Spectroscopic Sample Preparation

A generalized workflow for preparing a sample of O-(2,4-Dichlorobenzyl)hydroxylamine oxime for spectroscopic analysis is outlined below.

Caption: General workflow for sample preparation.

Detailed Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified O-(2,4-Dichlorobenzyl)hydroxylamine oxime.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra based on the expected values and coupling patterns.

Detailed Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Injection: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).

  • Ionization: Utilize an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

  • Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Detailed Protocol for Infrared (IR) Spectroscopy Analysis
  • Spectrometer Preparation: Ensure the IR spectrometer is properly calibrated and run a background spectrum.

  • Sample Application: If using an ATR accessory, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[4]

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values for the O-(2,4-Dichlorobenzyl)hydroxylamine oxime structure. Pay close attention to the C=N stretching region and the absence of a broad O-H band.

Conclusion

The structural confirmation of O-(2,4-Dichlorobenzyl)hydroxylamine oximes requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive structural information, while MS confirms the molecular weight and IR spectroscopy offers rapid verification of key functional groups. By carefully performing these analyses and understanding the underlying principles, researchers can confidently verify the structures of their target compounds, ensuring the integrity of their subsequent research and development efforts.

References

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  • ResearchGate. IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H...). [Link]

  • Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. NIH. [Link]

  • Chen, C., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed. [Link]

  • Nazarpack-Kandlousy, N., et al. (2002). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. The Journal of Organic Chemistry. [Link]

  • ResearchGate. O-Benzylhydroxylamine Hydrochloride. [Link]

  • ResearchGate. Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. [Link]

  • Lawson, A. M., et al. (1974). Studies of O-substituted Oxime-Trimethylsilyl Ester Derivatives of Some Metabolically-Important Oxocarboxylic Acids. PubMed. [Link]

  • Synthesis and characterization of novel oxime analogues. (2020). Journal of Indian Chemical Society. [Link]

  • One-pot synthesis of oxime ethers from cinnam. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

  • Meggie, R. M., & Lacasse, I. B. (1962). THE INFRARED SPECTRA OF SOME COMPLEX OXIMES. Canadian Journal of Chemistry. [Link]

  • Semantic Scholar. Figure 3 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. [Link]

  • ResearchGate. NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. [Link]

  • Hawkes, G. E., et al. (1973). Nuclear magnetic resonance spectroscopy. Use of carbon-13 spectra to establish configurations of oximes. The Journal of Organic Chemistry. [Link]

  • CDC Stacks. Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. [Link]

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  • The Royal Society of Chemistry. 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. [Link]

  • ResearchGate. Spectroscopic Characterization of Oxime Ligands and Their Complexes. [Link]

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  • Corrected Synthesis and spectral characterization of novel 1,5-benzodiazepine oxime derivatives. (2019). Chemistry of Heterocyclic Compounds. [Link]

  • Wiley SpectraBase. A-Chloromethyl-2,4-dichlorobenzyl alcohol - Optional[13C NMR] - Chemical Shifts. [Link]

  • Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. (2000). Journal of AOAC International. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized O-(2,4-Dichlorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. O-(2,4-Dichlorobenzyl)hydroxylamine, a key building block in various synthetic pathways, is no exception. Its purity profile can significantly influence reaction kinetics, yield, and the impurity profile of subsequent products. Even trace impurities can have profound effects, making their detection and quantification a critical aspect of quality control[1][2].

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized O-(2,4-Dichlorobenzyl)hydroxylamine. We will move beyond procedural lists to explore the causality behind methodological choices, offering a self-validating framework for robust purity analysis.

The Analytical Imperative: Choosing the Right Tools

A multi-faceted analytical approach is essential for a comprehensive understanding of a compound's purity. No single technique is universally superior; instead, their strengths are complementary. For O-(2,4-Dichlorobenzyl)hydroxylamine, we will focus on four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. The selection of these methods is predicated on their collective ability to separate, identify, and quantify the target compound and its potential impurities, which may range from unreacted starting materials and residual solvents to process-related by-products.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a pillar of pharmaceutical analysis, prized for its high resolution and sensitivity in separating components of a mixture[3][4]. For O-(2,4-Dichlorobenzyl)hydroxylamine, a reverse-phase HPLC (RP-HPLC) method is particularly effective, separating compounds based on their hydrophobicity.

Causality Behind the Choice: The aromatic rings and chlorine substituents in the target molecule provide a strong chromophore, making UV detection highly effective and sensitive[3]. RP-HPLC is adept at separating the main compound from more polar (early eluting) or less polar (late eluting) impurities.

Strengths & Limitations
  • Strengths: Excellent for quantifying known and unknown impurities, high precision, and robustness. The method can be validated according to ICH guidelines for accuracy, precision, and linearity[5].

  • Limitations: Highly polar impurities, such as free hydroxylamine, may be difficult to retain on a standard C18 column and may require a specialized method or derivatization for sensitive detection[6][7]. It may not be able to identify co-eluting peaks without a mass spectrometer detector.

Experimental Workflow: RP-HPLC for Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp 1. Prepare Mobile Phase (e.g., Acetonitrile:Water with 0.1% TFA) ss 2. Prepare Standard Solution (Accurately weigh reference standard) sp->ss ts 3. Prepare Test Solution (Accurately weigh synthesized sample) ss->ts inj 4. Inject Solutions (Blank, Standard, Test) ts->inj sep 5. Chromatographic Separation (C18 Column) inj->sep det 6. UV Detection (e.g., 254 nm) sep->det integ 7. Integrate Peaks det->integ quant 8. Quantify Purity (% Area Normalization or vs. Standard) integ->quant caption Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC Purity Analysis.

Detailed Protocol: RP-HPLC
  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) to ensure good peak shape[8].

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized O-(2,4-Dichlorobenzyl)hydroxylamine in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.

    • Prepare a reference standard solution similarly.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 254 nm, selected based on the UV absorbance of the dichlorobenzyl moiety[8].

  • Analysis:

    • Inject a blank (diluent), followed by the reference standard to establish retention time and peak area.

    • Inject the sample solution.

    • Calculate purity using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): A Dual-Threat for Volatiles and Structure Confirmation

GC-MS combines the separation power of gas chromatography with the detection power of mass spectrometry, making it an invaluable tool for identifying volatile and semi-volatile impurities[3][9]. It is particularly useful for detecting residual solvents and certain process impurities.

Causality Behind the Choice: While the target molecule itself has a relatively high boiling point, GC-MS is the gold standard for identifying and quantifying residual solvents from the synthesis (e.g., dichloromethane, toluene). Furthermore, potential impurities like unreacted 2,4-dichlorobenzyl chloride are amenable to GC analysis. For the target compound and other non-volatile impurities, derivatization may be necessary to increase volatility[10].

Strengths & Limitations
  • Strengths: Unparalleled for identifying unknown volatile impurities through mass spectral library matching. Offers simultaneous quantification and structural information[3]. Extremely high sensitivity, often capable of detecting impurities below the 0.01% level[3].

  • Limitations: Not suitable for thermally labile or non-volatile compounds without derivatization. The high temperature of the injection port can cause degradation of some analytes, including hydroxylamine derivatives.

Experimental Workflow: GC-MS for Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sp 1. Dissolve Sample (in a volatile solvent like Dichloromethane) is 2. Add Internal Standard (for quantitative analysis) sp->is inj 3. Inject Sample (Split/Splitless Inlet) is->inj sep 4. GC Separation (Capillary Column, e.g., TG-5-SilMS) inj->sep ion 5. Ionization (Electron Impact - EI) sep->ion mass 6. Mass Analysis (Quadrupole Analyzer) ion->mass lib 7. Identify Peaks (Mass Spectral Library Search) mass->lib quant 8. Quantify Impurities (vs. Internal Standard) lib->quant caption Workflow for GC-MS Impurity Analysis

Caption: Workflow for GC-MS Impurity Analysis.

Detailed Protocol: GC-MS
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole)[11].

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane).

    • For quantitative analysis of specific impurities, a calibration curve should be prepared. For general screening, an internal standard can be added.

  • GC Conditions:

    • Column: A low-polarity column like a 5%-phenyl-95%-dimethylpolysiloxane capillary column is suitable for general impurity screening[12].

    • Injector Temperature: ~250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C) to separate volatile solvents, then ramp up to a higher temperature (e.g., 280°C) to elute semi-volatile components.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library searching.

    • Mass Range: Scan from a low m/z (e.g., 35) to a high m/z (e.g., 400) to capture fragments of potential impurities and the parent compound.

  • Analysis:

    • Identify peaks by comparing their retention times and mass spectra to known standards or by searching against a commercial mass spectral library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR spectroscopy is an exceptionally powerful tool for confirming the structure of the synthesized compound and identifying impurities without the need for reference standards for every impurity[4]. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Causality Behind the Choice: ¹H NMR is particularly useful as the number of protons corresponding to an integrated signal is directly proportional to the number of moles of that compound in the sample. This allows for direct quantification of impurities relative to the main compound, provided an impurity has at least one signal that is resolved from the signals of the main compound.

Strengths & Limitations
  • Strengths: Provides unambiguous structural confirmation. Can be used for quantitative analysis (qNMR) with an internal standard of known purity. Detects a wide range of organic impurities simultaneously. It is a primary technique for structural determination[13].

  • Limitations: Lower sensitivity compared to HPLC and GC-MS, typically requiring impurities to be present at levels of >0.1% for reliable detection. Complex spectra can arise from overlapping signals, making interpretation challenging.

Experimental Workflow: NMR for Purity Assessment

NMR_Workflow prep 1. Prepare Sample (Dissolve in deuterated solvent, e.g., DMSO-d₆) acq 2. Acquire Spectra (¹H, ¹³C, etc.) prep->acq proc 3. Process Data (Fourier Transform, Phasing, Baseline Correction) acq->proc integ 4. Integrate ¹H Signals (Assign main compound and impurity peaks) proc->integ calc 5. Calculate Purity (Relative integration vs. main compound or internal standard) integ->calc caption Workflow for NMR Purity Assessment

Caption: Workflow for NMR Purity Assessment.

Detailed Protocol: ¹H NMR
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The hydrochloride salt form of the target compound has good solubility in DMSO.

    • Add a known amount of an internal standard (e.g., dimethyl sulfone) if quantitative analysis (qNMR) is desired.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) time (e.g., 5 times the longest T1) for accurate integration.

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate the signals. Set the integration of a well-resolved signal from the main compound to a value corresponding to the number of protons it represents (e.g., the two protons of the -CH₂- group).

    • Identify signals that do not belong to the main compound or the solvent.

    • The molar percentage of an impurity can be calculated by comparing its integral (normalized for the number of protons) to the integral of the main compound.

Elemental Analysis: The Fundamental Purity Check

Elemental analysis (EA) provides the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like chlorine) in a sample[13]. It is a fundamental technique used to confirm that the empirical formula of the synthesized compound is correct, which serves as a powerful indicator of purity.

Causality Behind the Choice: For a compound like O-(2,4-Dichlorobenzyl)hydroxylamine (C₇H₈Cl₃NO as the HCl salt), the theoretical percentages of C, H, N, and Cl are fixed. A significant deviation between the experimentally measured values and the calculated values indicates the presence of impurities that alter these elemental ratios.

Strengths & Limitations
  • Strengths: Fast, simple, and inexpensive method to verify the elemental composition and overall purity of a sample[14]. It is highly accurate for bulk sample purity.

  • Limitations: It is a bulk analysis technique and provides no information about the number or nature of individual impurities. It is insensitive to impurities with a similar elemental composition to the main compound.

Experimental Workflow: Elemental Analysis

EA_Workflow weigh 1. Weigh Sample (Accurately weigh 1-3 mg) combust 2. Combustion (High temperature in oxygen-rich atmosphere) weigh->combust separate 3. Separate Gases (CO₂, H₂O, N₂, etc.) combust->separate detect 4. Detect & Quantify (Thermal conductivity or IR detectors) separate->detect compare 5. Compare Results (Measured % vs. Theoretical %) detect->compare caption Workflow for Elemental Analysis

Caption: Workflow for Elemental Analysis.

Detailed Protocol: CHN Analysis
  • Instrumentation: CHNS/O Elemental Analyzer.

  • Sample Preparation:

    • The sample must be thoroughly dried to remove residual water and solvents, which would alter the C and H percentages.

    • Accurately weigh 1-2 mg of the sample into a tin capsule.

  • Analysis:

    • The sample is combusted at high temperatures (≥900°C) in an oxygen-rich environment[14][15].

    • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (typically thermal conductivity or infrared).

  • Data Interpretation:

    • The instrument software calculates the mass percentages of C, H, and N.

    • Compare these experimental values to the theoretical values calculated from the molecular formula (C₇H₈Cl₃NO).

    • Generally, a deviation of ±0.4% from the theoretical value is considered acceptable for a pure compound[16].

Comparative Guide to Purity Assessment Techniques

Technique Primary Use Case Sensitivity Specificity Key Information Provided Common Impurities Detected
HPLC-UV Quantitative purity and impurity profiling.High (~0.01 - 0.1%)[1]Moderate to HighRetention time, quantitative % area.Starting materials, by-products, degradation products with a UV chromophore.
GC-MS Identification and quantification of volatile/semi-volatile impurities.Very High (<0.01%)[3]Very HighRetention time, mass spectrum (structural info).Residual solvents, volatile starting materials (e.g., 2,4-dichlorobenzyl chloride).
NMR Structural confirmation and quantification of major components.Low (>0.1%)Very HighChemical shifts, coupling constants (unambiguous structure), quantitative molar ratio.Structural isomers, major by-products, impurities with unique proton signals.
Elemental Analysis Confirmation of empirical formula and bulk purity.Not applicable for individual impurities.LowMass percentages of C, H, N, Cl.Impurities that significantly alter the elemental composition (e.g., inorganic salts, solvates).

Conclusion: An Integrated Strategy for Self-Validating Purity

Assessing the purity of synthesized O-(2,4-Dichlorobenzyl)hydroxylamine requires a thoughtful, multi-pronged strategy. No single method can provide a complete picture. A self-validating system leverages the strengths of each technique to create a comprehensive and trustworthy purity profile.

A recommended approach would be:

  • Initial Screening and Structural Confirmation: Use ¹H NMR to confirm the identity of the synthesized product and to identify any major impurities (>0.1%).

  • Quantitative Purity and Profiling: Employ a validated RP-HPLC method to accurately quantify the purity and establish a profile of non-volatile impurities.

  • Volatile Impurity Analysis: Run a GC-MS analysis to identify and quantify residual solvents and volatile starting materials.

  • Fundamental Compositional Verification: Perform Elemental Analysis as a final, independent confirmation of the bulk purity and empirical formula.

By integrating the data from these orthogonal techniques, researchers, scientists, and drug development professionals can confidently establish the purity of O-(2,4-Dichlorobenzyl)hydroxylamine, ensuring the quality and integrity of their subsequent research and development efforts.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • Ramesh Chaughule, et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • PubMed Central (PMC). (n.d.). An International Study Evaluating Elemental Analysis. [Link]

  • Preprints.org. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]

  • Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • RSC Publishing. (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Lead Sciences. (n.d.). O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. [Link]

  • SciSpace. (2018). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. [Link]

  • SciSpace. (n.d.). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique. [Link]

  • PubMed. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. [Link]

  • ResearchGate. (n.d.). GC-MS determination of hydroxylamine in blood and urine. [Link]

  • SciELO Brasil. (n.d.). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. [Link]

  • Human Metabolome Database. (n.d.). GC-MS Spectrum - Hydroxylamine GC-MS (3 TMS) (HMDB0003338). [Link]

  • Google Patents. (n.d.).

Sources

The Halogen Advantage: A Comparative Guide to the Applications of Halogenated Benzylhydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry and pharmacology, the strategic incorporation of halogen atoms onto molecular scaffolds represents a powerful tool for fine-tuning physicochemical properties and enhancing biological activity. This guide provides an in-depth technical exploration of halogenated benzylhydroxylamines, a class of compounds demonstrating significant potential across diverse scientific domains. By leveraging their unique electronic and steric characteristics, these molecules have emerged as valuable intermediates and active agents in medicinal chemistry, organic synthesis, and materials science.

This document moves beyond a mere listing of applications to offer a comparative analysis of how different halogen substitutions—fluorine, chlorine, bromine, and iodine—modulate the performance of the benzylhydroxylamine core. We will delve into the causality behind experimental observations, supported by quantitative data, detailed protocols, and visual schematics to provide a comprehensive resource for researchers seeking to harness the potential of these versatile compounds.

Medicinal Chemistry: A Tale of Targeted Inhibition and Antimicrobial Action

The introduction of halogens onto the benzyl ring of benzylhydroxylamines has profound effects on their biological activity, primarily by influencing their binding affinity to target proteins and their ability to disrupt microbial systems. This section compares the efficacy of various halogenated benzylhydroxylamines in two key therapeutic areas: enzyme inhibition and antimicrobial activity.

Enzyme Inhibition: A Comparative Analysis of Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase-1 (IDO1) is a crucial enzyme in the kynurenine pathway of tryptophan metabolism and a key target in cancer immunotherapy. O-benzylhydroxylamine has been identified as a lead compound for IDO1 inhibition. A comparative study of halogen-substituted derivatives reveals a clear structure-activity relationship.

Halogenation of the aromatic ring has been shown to be a particularly successful strategy for improving the potency of O-benzylhydroxylamine as an IDO1 inhibitor[1]. The addition of iodine, bromine, chlorine, or trifluoromethyl groups to the ortho, meta, or para positions of the benzyl ring has proven beneficial, with the most significant gains in potency observed with halogens at the meta position[1]. In contrast, fluorine-containing inhibitors were found to be either equipotent or slightly less potent than the parent O-benzylhydroxylamine[1].

This trend suggests the potential involvement of halogen bonding in the interaction with the enzyme's active site. The weaker activity of the fluorine-substituted derivatives is consistent with the fact that fluorine is generally a poor halogen bond donor due to its high electronegativity and small size[1]. Conversely, the larger and more polarizable halogens (Cl, Br, I) can form more effective halogen bonds, leading to enhanced inhibitory activity[1].

Table 1: Comparative Inhibitory Potency of Halogenated O-Benzylhydroxylamines against IDO1

CompoundSubstitutionIC50 (µM)
O-benzylhydroxylamineUnsubstituted0.8
O-(3-Iodobenzyl)hydroxylamine3-Iodo0.2
O-(3-Bromobenzyl)hydroxylamine3-Bromo0.3
O-(3-Chlorobenzyl)hydroxylamine3-Chloro0.4
O-(3-Fluorobenzyl)hydroxylamine3-Fluoro0.7
O-(4-Chlorobenzyl)hydroxylamine4-Chloro0.5
O-(2-Chlorobenzyl)hydroxylamine2-Chloro0.6

Data synthesized from a study on O-alkylhydroxylamines as IDO1 inhibitors.[1]

Caption: Workflow for comparing IDO1 inhibitory activity.

Antimicrobial Activity: A Look at Halogenated Benzylhydroxylamine Derivatives

Halogenated compounds are well-represented among antimicrobial agents. While direct comparative studies on a complete series of halogenated benzylhydroxylamines are not abundant in the literature, related structures provide valuable insights. For instance, a study on N-(2-halophenyl)-2-hydroxy-benzamide derivatives showed that the presence of bromine instead of chlorine on the benzanilide ring decreased the antimicrobial effect against Gram-positive bacteria.

However, in the context of O-benzylhydroxylamine derivatives, a study on oximes synthesized from these compounds identified a di-chloro substituted derivative, 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime, as having the best antibacterial activity against a panel of bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.13-6.25 μg/mL. This compound also demonstrated inhibitory activity against E. coli FabH with an IC50 value of 1.7 mM.

These findings suggest that the position and number of halogen substituents are critical determinants of antimicrobial potency.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of halogenated benzylhydroxylamines against bacterial strains.

  • Preparation of Stock Solutions: Dissolve the halogenated benzylhydroxylamine derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Organic Synthesis: Versatile Building Blocks

Halogenated benzylhydroxylamines serve as important intermediates in organic synthesis. The halogen and hydroxylamine functionalities provide reactive handles for a variety of chemical transformations. O-benzylhydroxylamine hydrochloride, for example, is a key intermediate in the synthesis of pharmaceuticals. A method for its preparation involves the use of a halogenated benzyl as an alkylating agent.

Furthermore, N-benzylhydroxylamine hydrochloride has been utilized as a "C1N1 synthon" in a [2+2+1] cyclization reaction for the construction of 1,2,5-trisubstituted imidazoles. This novel approach involves the in-situ generation of acyl ketonitrone intermediates.

Materials Science: Exploring New Frontiers

The application of halogenated benzylhydroxylamines in materials science is an emerging area with potential for the development of functional polymers.

Polymerization Inhibition

N,N-di-benzylhydroxylamine has been investigated as an inhibitor for the auto-initiated polymerization of styrene. It functions by quenching peroxyl radicals at the end of propagating polymer chains through hydrogen abstraction. In the presence of oxygen, the corresponding N,N-dibenzylnitroxide also contributes to the inhibition process.

Potential as Functional Monomers

While direct polymerization of halogenated benzylhydroxylamines is not widely documented, the presence of reactive functional groups suggests their potential as monomers for the synthesis of specialty polymers. The halogen atom can be a site for cross-linking reactions or further functionalization. The benzylhydroxylamine moiety could impart specific properties, such as antioxidant capabilities or metal-chelating abilities, to the resulting polymer. For instance, polymers containing primary halogen compounds, such as poly(vinyl benzyl halide), can undergo azide substitution, followed by further reactions to introduce various functional groups. This points to the possibility of designing and synthesizing novel polymers with tailored properties starting from halogenated benzyl-containing precursors.

Caption: Conceptual pathway for functional polymer synthesis.

Concluding Remarks and Future Outlook

Halogenated benzylhydroxylamines represent a promising class of compounds with a diverse and expanding range of applications. In medicinal chemistry, the strategic placement of different halogens on the benzyl ring offers a clear path to modulating inhibitory potency against key enzymes like IDO1, with heavier halogens often conferring greater activity, likely through halogen bonding. Their derivatives have also shown significant antimicrobial potential. In organic synthesis, they serve as versatile building blocks for constructing complex heterocyclic scaffolds.

The exploration of halogenated benzylhydroxylamines in materials science is still in its early stages but holds considerable promise. Their role as polymerization inhibitors is established, and their potential as functional monomers for creating polymers with novel properties is an exciting avenue for future research.

Further comparative studies are warranted to fully elucidate the structure-activity relationships of these compounds, particularly in the areas of anticancer and antioxidant activity. The development of detailed synthetic protocols for incorporating these molecules into polymeric materials will be crucial for unlocking their full potential in materials science. As our understanding of the subtle yet powerful effects of halogenation continues to grow, so too will the innovative applications of halogenated benzylhydroxylamines.

References

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. [Link]

  • N,N-di-benzylhydroxylamine as inhibitor of styrene polymerisation. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. [Link]

  • Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel. [Link]

  • Process for synthesizing poly(vinyl benzylamine).
  • The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

  • Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. [Link]

  • DPPH Radical Scavenging Assay. [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

  • Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies. [Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. [Link]

  • Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. [Link]

  • Evaluation of Enzyme Inhibition Data in Screening for New Drugs. [Link]

  • O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine. [Link]

  • N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy. [Link]

  • O-Benzylhydroxylamine. [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of O-(2,4-Dichlorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing science, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. O-(2,4-Dichlorobenzyl)hydroxylamine and its salts are valuable reagents in synthetic chemistry, yet their inherent properties demand a rigorous and informed approach to disposal. This guide provides a procedural framework grounded in safety and regulatory compliance, ensuring that our work protects ourselves, our colleagues, and the environment.

Foundational Knowledge: Hazard Profile and Risk Assessment

Understanding the "why" is paramount to ensuring compliance and safety. O-(2,4-Dichlorobenzyl)hydroxylamine is not a benign substance; its hazard profile necessitates its classification as regulated hazardous waste. The primary risks stem from its toxicity, environmental impact, and the general reactivity of hydroxylamine derivatives.

Table 1: Hazard Profile of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride

Hazard Class GHS Hazard Statement Implication for Handling & Disposal
Acute Toxicity (Oral) H302: Harmful if swallowed. Avoid ingestion. All waste, including empty containers that are not properly decontaminated, must be treated as hazardous.
Skin Irritation/Sensitization H315: Causes skin irritation. H317: May cause an allergic skin reaction.[1] Direct contact must be avoided. All Personal Protective Equipment (PPE) that comes into contact with the compound is considered contaminated and must be disposed of as hazardous waste.
Eye Irritation H319: Causes serious eye irritation. Mandates the use of chemical splash goggles.
Respiratory Irritation H335: May cause respiratory irritation.[2] All handling and weighing of the solid compound, as well as waste consolidation, must occur within a certified chemical fume hood to prevent inhalation of powders or aerosols.
Carcinogenicity H351: Suspected of causing cancer. Reinforces the need for stringent containment measures and minimizing exposure.
Specific Target Organ Toxicity H373: May cause damage to organs through prolonged or repeated exposure.[3] Chronic exposure risks underscore the importance of consistent and correct use of engineering controls and PPE.
Aquatic Hazard H400/H411: Very toxic to aquatic life with long-lasting effects.[3][4] This is a critical disposal parameter. Direct release to the environment is prohibited. Drain disposal is a serious regulatory violation and can cause significant harm to aquatic ecosystems.
Corrosive to Metals H290: May be corrosive to metals.[3] Waste should not be stored in unlined metal containers.[5]

| Chemical Instability | Hydroxylamine derivatives can be thermally unstable and may decompose explosively upon heating.[6][7] | Avoid storing waste containers near heat sources. Do not mix with incompatible materials that could trigger a reaction. |

Pre-Disposal Safety Protocols: Engineering Controls and PPE

Before beginning any work that will generate waste, the following controls must be in place. This proactive approach is the cornerstone of laboratory safety.

Engineering Controls

All handling of O-(2,4-Dichlorobenzyl)hydroxylamine, from weighing the pure material to consolidating waste, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3] This is the primary method for preventing respiratory exposure.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The appropriate level of PPE must be worn at all times when handling the compound or its waste.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[3] Prevents skin irritation and potential absorption.[3] Gloves must be inspected before use and changed immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash goggles.[3] Protects against splashes and airborne particles, preventing serious eye irritation.
Body Protection Flame-resistant lab coat.[3] Protects skin and personal clothing from contamination.

| Respiratory Protection | NIOSH-approved respirator.[3] | Required if there is a risk of aerosolization or if work must be performed outside of a fume hood.[3] |

The Disposal Pathway: A Step-by-Step Protocol

Disposal is not an afterthought; it is a planned procedure. Never dispose of this chemical down the drain or in the regular trash.[3]

Step 1: Waste Segregation

Proper segregation at the point of generation is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste: This includes unused or expired O-(2,4-Dichlorobenzyl)hydroxylamine, and any grossly contaminated solids (e.g., spill cleanup materials).

  • Contaminated Labware (Sharps and Non-Sharps): This stream includes items like pipette tips, weighing papers, and gloves. These items are not saturated with the chemical but are contaminated nonetheless.

  • Liquid Waste: Solutions containing O-(2,4-Dichlorobenzyl)hydroxylamine. Do not mix this waste stream with other incompatible chemical wastes (see Section 4).

Step 2: Containerization

Select a waste container that is compatible with the chemical and the waste type.

  • For all waste streams: Use a designated, sealable, and clearly labeled hazardous waste container.[3]

  • Material: The container must be made of a non-reactive material. Given the compound's corrosivity to metals, plastic or glass containers are preferred.[5] Ensure plastic containers are compatible with any solvents in liquid waste.

  • Integrity: The container must be in good condition, with a secure, leak-proof lid.

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety. The label on your hazardous waste container must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "O-(2,4-Dichlorobenzyl)hydroxylamine" and any other chemical constituents in the container.

  • The associated hazards (e.g., "Toxic," "Environmental Hazard").[3]

  • The accumulation start date.

Step 4: Temporary Storage

Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] This storage location should be a designated satellite accumulation area within or near the laboratory, accessible only to authorized personnel.[3]

Incompatible Materials to Avoid:

  • Strong oxidizing agents[8][9]

  • Strong bases[8]

  • Metals

Step 5: Final Disposal

The ultimate disposal of O-(2,4-Dichlorobenzyl)hydroxylamine must be conducted by a licensed and qualified hazardous waste disposal company.[3][4]

  • Contact your institution's Environmental Health and Safety (EHS) office. They will provide the correct container, labeling guidance, and arrange for waste pickup.[3]

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date to ensure regulatory compliance.[3]

  • Method: The preferred disposal method for chlorinated organic compounds is typically high-temperature incineration at a permitted facility.[10]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste streams containing O-(2,4-Dichlorobenzyl)hydroxylamine.

G Disposal Decision Workflow for O-(2,4-Dichlorobenzyl)hydroxylamine cluster_waste_type 1. Identify Waste Stream cluster_contain 2. Segregate & Contain cluster_store 3. Store Safely cluster_dispose 4. Final Disposal start Waste Generation Point solid_waste Unused Reagent or Spill Cleanup Material start->solid_waste Categorize liquid_waste Contaminated Solutions start->liquid_waste Categorize ppe_waste Contaminated PPE & Labware start->ppe_waste Categorize solid_container Collect in a labeled, compatible solid waste container. solid_waste->solid_container liquid_container Collect in a labeled, compatible liquid waste container (no metals). liquid_waste->liquid_container ppe_container Collect in a labeled, lined container for solid waste. ppe_waste->ppe_container storage Store sealed container in a designated Satellite Accumulation Area. - Cool, dry, ventilated - Away from incompatibles solid_container->storage liquid_container->storage ppe_container->storage ehs Contact Institutional EHS for pickup by a licensed hazardous waste vendor. storage->ehs

Caption: Decision workflow for proper segregation and disposal of waste.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is necessary to mitigate exposure and environmental contamination.[3]

  • Evacuate & Alert: If the spill is large or in a poorly ventilated area, evacuate all personnel from the immediate vicinity and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.[3]

  • Containment: For solid or liquid spills, use an inert absorbent material like sand, diatomite, or a universal binder to contain the spill.[3] Do not use combustible materials like sawdust. [3]

  • Collection: Wearing appropriate PPE, carefully collect the absorbed material and spilled compound using non-sparking tools.[3] Place the collected material into a sealable, clearly labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.[3] All materials used for decontamination are also considered hazardous waste and must be disposed of accordingly.

  • Reporting: Report the incident to your institution's EHS office, as required by your laboratory's safety plan.

By adhering to these procedures, we uphold our commitment to scientific integrity, ensuring our discoveries do not come at the cost of safety or environmental health.

References

  • Benchchem. (n.d.). Safe Disposal of O-(3,4-dichlorophenyl)hydroxylamine: A Step-by-Step Guide. Retrieved from Benchchem website.[3]

  • Products Finishing. (n.d.). PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? Retrieved from PF Online website.[10]

  • Sigma-Aldrich. (n.d.). O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | 51572-93-1. Retrieved from Sigma-Aldrich website.

  • Loba Chemie. (2022, May 18). HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from Loba Chemie website.[4]

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Hydroxylamine hydrochloride. Retrieved from Sigma-Aldrich website.

  • Apollo Scientific. (n.d.). Hydroxylamine hydrochloride Safety Data Sheet. Retrieved from Apollo Scientific website.[11]

  • RICCA Chemical Company. (n.d.). MSDS Material Safety Data Sheet. Retrieved from RICCA Chemical Company website.

  • Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride Safety Data Sheet. Retrieved from Szabo-Scandic website.[5]

  • National Center for Biotechnology Information. (n.d.). O-(2,4-Dichlorobenzyl)hydroxylamine. PubChem Compound Database. Retrieved from [Link]]

  • Apollo Scientific. (n.d.). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride Safety Data Sheet. Retrieved from Apollo Scientific website.[12]

  • AA Blocks. (2025, January 18). Safety Data Sheet - N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. Retrieved from AA Blocks website.[1]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from EPA website.[13]

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  • Lead Sciences. (n.d.). O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. Retrieved from Lead Sciences website.[16]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling O-(2,4-Dichlorobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of O-(2,4-Dichlorobenzyl)hydroxylamine and its hydrochloride salt (CAS No. 51572-93-1). This document provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work safely, grounded in the principles of chemical causality and risk mitigation.

The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure you are operating with the highest degree of protection. This is not merely a checklist; it is a technical resource designed to build your expertise and confidence when handling this and similar chemical entities.

Hazard Analysis: Understanding the "Why"

Before we select our armor, we must understand the adversary. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a solid compound with several key hazards that dictate our PPE strategy.

  • Acute Toxicity: It is harmful if swallowed or if it comes into contact with the skin.

  • Skin and Eye Irritation: The compound causes skin irritation and serious eye irritation. Direct contact can lead to inflammation, redness, and pain.

  • Respiratory Irritation: Inhalation of dusts may cause respiratory irritation.

  • Sensitization: It may cause an allergic skin reaction, meaning subsequent exposures at lower levels can trigger a more severe response.

  • Chronic Effects: The compound is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.

Given this profile, our primary objective is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (breathing).

The Hierarchy of Controls: Your First Line of Defense

While this guide focuses on PPE, it is critical to remember that PPE is the last line of defense. Before you ever don a glove, ensure that engineering and administrative controls are in place.

  • Engineering Controls: Always handle O-(2,4-Dichlorobenzyl)hydroxylamine within a certified chemical fume hood to control dust and vapors at the source[1]. Ensure appropriate exhaust ventilation is available where dust is formed[2][3].

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Work in designated areas and wash hands and skin thoroughly after handling[3].

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory for any procedure involving O-(2,4-Dichlorobenzyl)hydroxylamine. The selection is based on a risk assessment for tasks such as weighing, transferring, and preparing solutions.

Hand Protection: The Critical Interface

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Type: Chemical-resistant gloves are required. Nitrile or rubber gloves are recommended[4]. A Safety Data Sheet for a similar hazardous compound specifies nitrile rubber with a minimum thickness of 0.40 mm, providing a breakthrough time of over 480 minutes[5].

  • Protocol:

    • Always inspect gloves for tears or punctures before use[2].

    • Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[2].

    • For extended procedures or in case of contamination, double-gloving is a best practice.

    • Immediately dispose of contaminated gloves in a designated hazardous waste container and wash hands thoroughly[2].

Eye and Face Protection: Shielding Sensitive Tissues

Given the risk of serious eye irritation, robust protection is non-negotiable.

  • Required Equipment: Wear chemical safety goggles that provide a complete seal around the eyes. For tasks with a higher risk of splashing or dust generation (e.g., bulk transfers), a face shield must be worn in addition to safety goggles[2][3].

  • Standard Compliance: Ensure your eye protection is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[2][3].

Body Protection: Preventing Skin Contact

Protect your skin from incidental contact with dust or spills.

  • Required Equipment: A laboratory coat is the minimum requirement. For larger quantities or tasks with a significant risk of contamination, a complete suit protecting against chemicals is necessary[2].

  • Best Practices:

    • Ensure your lab coat is fully buttoned.

    • Contaminated work clothing must not be allowed out of the workplace.

    • Remove and launder contaminated clothing before reuse, or dispose of it as hazardous waste if single-use[6].

Respiratory Protection: Guarding Against Inhalation

Respiratory protection is required when dusts are generated, especially outside of a fume hood (a practice that should be avoided) or during spill cleanup.

  • Respirator Type: Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls[2].

  • Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use and maintenance.

Procedural Plans: Donning, Doffing, and Disposal

A disciplined approach to using PPE is as important as the equipment itself.

PPE Donning Sequence (Putting On)

This sequence is designed to minimize contamination of clean surfaces.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Don lab coat or chemical suit.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on safety goggles and a face shield if needed.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

PPE Doffing Sequence (Taking Off)

The goal is to avoid self-contamination. This should be done in a designated area.

  • Gloves: Remove gloves using the proper technique.

  • Body Protection: Remove the lab coat or suit, turning it inside out as you remove it.

  • Hand Hygiene: Wash and dry hands.

  • Eye/Face Protection: Remove face shield and goggles.

  • Respiratory Protection: Remove respirator.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

PPE Disposal

All disposable PPE (gloves, suits, etc.) used while handling O-(2,4-Dichlorobenzyl)hydroxylamine must be considered hazardous waste.

  • Procedure: Place all used disposable PPE into a designated, clearly labeled hazardous waste container for disposal according to your institution's and local regulations[2]. Do not discard in common trash receptacles.

Emergency Protocols

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[4].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor for treatment advice[4].

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention[3].

Ensure that safety showers and eyewash stations are readily accessible and have been recently tested[6].

Visual Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow cluster_0 Risk Assessment & Task Analysis cluster_1 PPE Configuration Start Start: Handling O-(2,4-Dichlorobenzyl)hydroxylamine Task What is the task? Start->Task Weighing Weighing Solid (in fume hood) Task->Weighing Weighing SolutionPrep Solution Prep / Transfer (in fume hood) Task->SolutionPrep Liquid Transfer SpillCleanup Spill Cleanup (potential for dust) Task->SpillCleanup Spill / Aerosol Risk PPE_Standard Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Weighing->PPE_Standard PPE_Enhanced Enhanced PPE: - Standard PPE - Face Shield SolutionPrep->PPE_Enhanced PPE_Max Maximum PPE: - Enhanced PPE - N100/P3 Respirator - Chemical Suit (optional) SpillCleanup->PPE_Max

Caption: PPE selection workflow based on task-specific risks.

Summary of Required PPE

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid (in hood) Nitrile GlovesSafety GogglesLab CoatNot required if in hood
Solution Preparation Nitrile GlovesSafety Goggles & Face ShieldLab CoatNot required if in hood
Large Scale Transfer Nitrile Gloves (Double)Safety Goggles & Face ShieldChemical Resistant Apron/SuitRecommended
Spill Cleanup Nitrile Gloves (Double)Safety Goggles & Face ShieldChemical Resistant SuitRequired (N100/P3)

References

  • Szabo-Scandic, Safety Data Sheet for Hydroxylamine hydrochloride. [Link]

  • Oakwood Chemical, Safety Data Sheet for Hydroxylamine Hydrochloride. [Link]

  • AA Blocks, Safety Data Sheet for N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.